molecular formula C20H25NO2 B092652 Fomocaine CAS No. 17692-39-6

Fomocaine

Cat. No.: B092652
CAS No.: 17692-39-6
M. Wt: 311.4 g/mol
InChI Key: CVHGCWVMTZWGAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fomocaine is an amine.
a basic ether with local anesthetic action & relative low toxicity & systemic effects;  minor descriptor (77-86);  on-line & INDEX MEDICUS search PHENYL ETHERS (77-86);  RN given refers to parent cpd

Properties

IUPAC Name

4-[3-[4-(phenoxymethyl)phenyl]propyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-2-6-20(7-3-1)23-17-19-10-8-18(9-11-19)5-4-12-21-13-15-22-16-14-21/h1-3,6-11H,4-5,12-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHGCWVMTZWGAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCC2=CC=C(C=C2)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56583-43-8 (hydrochloride)
Record name Fomocaine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0046222
Record name Fomocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17692-39-6
Record name Fomocaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17692-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fomocaine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fomocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOMOCAINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOMOCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XO7A09HQM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fomocaine's Interaction with Voltage-Gated Sodium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed molecular and quantitative studies specifically investigating the mechanism of action of fomocaine on voltage-gated sodium channels (VGSCs) are limited in publicly available scientific literature. This guide synthesizes the well-established principles of local anesthetic action on VGSCs, primarily drawing from extensive research on prototypical agents like lidocaine, to build a comprehensive model of this compound's expected mechanism. This compound, as a local anesthetic, is presumed to share this fundamental mechanism of action.

Executive Summary

This compound is a local anesthetic agent whose clinical efficacy is derived from its ability to block nerve impulse propagation. The primary molecular target for this action is the voltage-gated sodium channel (VGSC), a critical protein responsible for the rising phase of the action potential in excitable cells. This compound exerts its effect through a state-dependent and use-dependent blockade of these channels. It exhibits a higher affinity for the open and inactivated states of the channel compared to the resting state. This preferential binding stabilizes the channel in a non-conducting conformation, thereby inhibiting sodium influx and preventing membrane depolarization. This guide provides an in-depth analysis of this mechanism, details the experimental protocols used for its study, and presents quantitative data from analogous compounds to frame the expected pharmacodynamic profile of this compound.

Core Mechanism of Action: State-Dependent Blockade

The interaction between local anesthetics and VGSCs is not static; it is dynamically influenced by the conformational state of the channel. This principle is encapsulated in the Modulated Receptor Hypothesis , which posits that the affinity of the drug for its binding site changes with the channel's state (resting, open, or inactivated)[1][2].

  • Resting State: In its resting state, the channel is closed but capable of opening in response to a depolarizing stimulus. Local anesthetics, including this compound, have a low affinity for the channel in this conformation[1].

  • Open State: Upon membrane depolarization, the channel transitions to an open, ion-conducting state. The local anesthetic binding site becomes more accessible, and drug affinity increases. Blockade of the open state contributes to the overall inhibition of sodium current[2][3].

  • Inactivated State: Shortly after opening, the channel enters a non-conducting, inactivated state. This conformation has the highest affinity for local anesthetic molecules[1][4]. By binding to and stabilizing the inactivated state, this compound effectively prolongs the channel's refractory period, preventing it from returning to the resting state and firing another action potential.

This state-dependent binding leads to the phenomenon of use-dependent block , where the degree of inhibition is greater at higher frequencies of nerve stimulation. Repetitive firing increases the proportion of time that channels spend in the open and inactivated states, thus enhancing the drug's blocking effect[3][5].

Molecular Binding Site

Local anesthetics bind to a receptor site located within the inner pore of the VGSC α-subunit. This site is formed by amino acid residues on the S6 transmembrane segments of multiple domains (DI, DIII, and DIV)[6][7]. For the cardiac sodium channel Nav1.5, the phenylalanine residue at position 1760 (F1760) is a critical determinant of local anesthetic sensitivity[8]. The binding involves hydrophobic and aromatic interactions between the drug molecule and these key residues.

Signaling Pathways and Logical Relationships

The interaction of this compound with VGSCs can be visualized as a set of state transitions and binding equilibria. The following diagrams illustrate these relationships.

Modulated_Receptor_Hypothesis cluster_channel Channel States (Drug-Free) cluster_drug_bound Channel States (Drug-Bound) Resting Resting Open Open Resting->Open Activation Resting_Drug Resting-Bound Resting->Resting_Drug Binding (Low Affinity) Inactive Inactive Open->Inactive Inactivation Open_Drug Open-Bound Open->Open_Drug Binding (High Affinity) Inactive->Resting Recovery Inactive_Drug Inactive-Bound Inactive->Inactive_Drug Binding (Highest Affinity) Resting_Drug->Open_Drug Open_Drug->Inactive_Drug Inactive_Drug->Resting_Drug

Caption: State-dependent binding of this compound to VGSCs.

Quantitative Analysis of VGSC Blockade

Table 1: Inhibitory Potency (IC50) of Local Anesthetics on VGSC Subtypes Data presented is for analogous compounds to illustrate typical potency ranges.

CompoundNav1.2 (CNS)Nav1.5 (Cardiac)Nav1.7 (Peripheral Nerve)Holding Potential (mV)Reference
Lidocaine~200 µM63 µM~150 µM-80 to -100[9]
Mexiletine>100 µM35 µM>100 µM-100[9]
Bupivacaine~50 µM~20 µM~40 µM-90[10]

Table 2: Effects of Lidocaine on VGSC Gating Properties Illustrative data showing typical effects of local anesthetics on channel kinetics.

ParameterEffectMagnitude of ChangeChannel SubtypeReference
Steady-State Inactivation (V½) Hyperpolarizing Shift-10 to -30 mVNav1.5, Nav1.7[9]
Recovery from Inactivation Prolonged / SlowedTime constant increased 2-5 foldNav1.5, Nav1.7[9]
Activation (V½) Minimal to no effect< 5 mVNav1.5, Nav1.7[9]
Peak Current (INa) Tonic Block~50% at 100 µM (-80 mV)Nav1.5[4]
Peak Current (INa) Use-Dependent BlockIncreases with frequencyNav1.5[9]

Experimental Protocols

The characterization of this compound's action on VGSCs relies on patch-clamp electrophysiology, which allows for precise control of the cell membrane potential and direct measurement of ion channel currents.

Whole-Cell Voltage-Clamp Electrophysiology

This is the primary technique for studying the effects of drugs on a whole population of ion channels in a single cell[1][11].

Objective: To measure the effect of this compound on the biophysical properties of a specific VGSC subtype (e.g., Nav1.5) heterologously expressed in a cell line (e.g., HEK-293).

Methodology:

  • Cell Culture: HEK-293 cells stably expressing the desired human VGSC α-subunit (e.g., SCN5A for Nav1.5) are cultured under standard conditions.

  • Solutions:

    • External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 135 CsF, 10 NaCl, 10 HEPES, 5 EGTA. pH adjusted to 7.3 with CsOH. (Cesium and fluoride are used to block potassium and chloride channels, isolating the sodium current).

  • Recording:

    • A glass micropipette with a resistance of 1-3 MΩ is used to form a high-resistance (>1 GΩ) seal with the cell membrane.

    • The membrane patch is then ruptured to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.

    • The cell is held at a negative holding potential (e.g., -100 mV) where most channels are in the resting state.

  • Voltage Protocols:

    • Steady-State Inactivation: A series of 500 ms prepulses to various potentials (e.g., -140 mV to -40 mV) are applied, followed by a test pulse to 0 mV to measure the fraction of available channels.

    • Use-Dependent Block: A train of short depolarizing pulses (e.g., 20 ms pulses to 0 mV) is applied at a given frequency (e.g., 5 Hz or 10 Hz) to measure the cumulative reduction in peak current.

    • Recovery from Inactivation: Two pulses are used; the first inactivates the channels, and the second is applied after a variable recovery interval at the holding potential to measure the time course of recovery.

  • Data Analysis: Currents are recorded before and after the application of this compound at various concentrations. Data are analyzed to determine IC50 values, shifts in voltage-dependence, and changes in recovery kinetics.

Experimental_Workflow start Start cell_prep Prepare Cell Culture (e.g., HEK293 expressing Nav1.5) start->cell_prep patching Achieve Whole-Cell Patch-Clamp Configuration cell_prep->patching control_rec Record Baseline Currents (Control Voltage Protocols) patching->control_rec drug_app Apply this compound (Bath Perfusion) control_rec->drug_app drug_rec Record Post-Drug Currents (Repeat Voltage Protocols) drug_app->drug_rec analysis Data Analysis (IC50, Gating Shifts, Kinetics) drug_rec->analysis end End analysis->end

Caption: Workflow for Patch-Clamp Analysis of this compound.

Conclusion and Future Directions

The mechanism of action of this compound on voltage-gated sodium channels is best understood through the lens of the Modulated Receptor Hypothesis, characterized by preferential, high-affinity binding to the open and inactivated channel states. This leads to a potent, use-dependent inhibition of sodium current, which underlies its therapeutic effect as a local anesthetic and its potential as an antiarrhythmic agent.

Future research should focus on obtaining direct experimental data for this compound. Key areas of investigation include:

  • Subtype Selectivity: Determining the IC50 values of this compound against a panel of VGSC subtypes (Nav1.1-Nav1.9) to understand its selectivity profile and predict potential side effects.

  • Binding Kinetics: Quantifying the on- and off-rates for this compound binding to the different channel states to build a precise kinetic model of its action.

  • Structural Biology: Utilizing computational modeling and mutagenesis to identify the specific amino acid residues within the VGSC pore that are critical for this compound binding.

A thorough characterization of these properties will provide a more complete understanding of this compound's pharmacology and aid in the development of novel therapeutics with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Synthesis and Purification of Fomocaine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Fomocaine hydrochloride, a local anesthetic. The document details the chemical reactions, experimental protocols, and analytical characterization of the compound, presenting quantitative data in a structured format for ease of comparison.

Introduction

This compound, chemically known as 4-(3-(4-(phenoxymethyl)phenyl)propyl)morpholine, is a local anesthetic agent.[1] It functions by blocking voltage-gated sodium channels in neuronal cell membranes, thereby inhibiting the propagation of nerve impulses.[2][3][4] This guide focuses on a modern and efficient synthetic route to this compound hydrochloride, which minimizes the formation of impurities.

Chemical Structure and Properties:

IdentifierValue
IUPAC Name 4-(3-(4-(phenoxymethyl)phenyl)propyl)morpholine hydrochloride
Molecular Formula C₂₀H₂₅NO₂·HCl
Molecular Weight 347.88 g/mol
CAS Number 56583-43-8

Synthesis of this compound Hydrochloride

The preferred synthetic pathway for this compound hydrochloride involves a modified Willgerodt-Kindler reaction, starting from 4-phenoxymethyl-benzonitrile. This method is advantageous as it avoids the formation of difficult-to-separate positional isomers, a significant drawback of earlier synthetic approaches that commenced with 3-phenylpropanol.[1][5]

The overall synthesis can be divided into three main stages:

  • Willgerodt-Kindler Reaction: Formation of a thioamide intermediate from 4-phenoxymethyl-benzonitrile.

  • Reduction of the Thioamide: Conversion of the thioamide to the this compound base.

  • Salt Formation: Conversion of the this compound base to its hydrochloride salt.

Experimental Protocols

Step 1: Synthesis of 4-(4-(phenoxymethyl)phenyl)thioacetylmorpholine (Thioamide Intermediate) via Willgerodt-Kindler Reaction

This reaction transforms the 4-phenoxymethyl-benzonitrile into the corresponding thioamide using morpholine and elemental sulfur.

  • Reagents and Solvents:

    • 4-phenoxymethyl-benzonitrile

    • Morpholine

    • Elemental Sulfur

    • Pyridine (as solvent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-phenoxymethyl-benzonitrile in pyridine.

    • Add morpholine and elemental sulfur to the solution.

    • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature.

    • The pyridine is removed under reduced pressure.

    • The crude thioamide is then purified by column chromatography on silica gel.

Step 2: Reduction of 4-(4-(phenoxymethyl)phenyl)thioacetylmorpholine to this compound

The thioamide intermediate is reduced to the corresponding amine, this compound. A common and effective method for this transformation is the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • Reagents and Solvents:

    • 4-(4-(phenoxymethyl)phenyl)thioacetylmorpholine

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Water

    • Sodium hydroxide solution

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of the thioamide in anhydrous THF to the LiAlH₄ suspension with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then again water.

    • Filter the resulting precipitate and wash it thoroughly with THF.

    • Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the crude this compound base.

Step 3: Formation of this compound Hydrochloride

The purified this compound base is converted to its hydrochloride salt to improve its stability and water solubility.

  • Reagents and Solvents:

    • This compound base

    • Anhydrous diethyl ether

    • Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)

  • Procedure:

    • Dissolve the crude this compound base in anhydrous diethyl ether.

    • Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

    • The this compound hydrochloride will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum.

Purification

High purity this compound hydrochloride is obtained through recrystallization.

  • Solvent System: A mixture of ethanol and diethyl ether is a suitable solvent system for recrystallization.

  • Procedure:

    • Dissolve the crude this compound hydrochloride in a minimal amount of hot ethanol.

    • If any insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • If crystallization is slow to initiate, scratching the inside of the flask with a glass rod can be helpful.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-diethyl ether mixture, and dry under vacuum.

Quantitative Data

StepReactantsProductTypical YieldPurity
1. Willgerodt-Kindler Reaction 4-phenoxymethyl-benzonitrile, Morpholine, Sulfur4-(4-(phenoxymethyl)phenyl)thioacetylmorpholine70-80%>95% (after chromatography)
2. Reduction 4-(4-(phenoxymethyl)phenyl)thioacetylmorpholine, LiAlH₄This compound80-90%>98%
3. Salt Formation & Recrystallization This compound, HClThis compound Hydrochloride>90%>99.5%

Analytical Characterization

The structure and purity of the synthesized this compound hydrochloride should be confirmed by various analytical techniques.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the morpholine ring protons, the propyl chain protons, and the benzylic methylene protons.

  • ¹³C NMR: The carbon NMR spectrum should display the expected number of signals corresponding to the different carbon environments in the this compound molecule.

4.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound hydrochloride will exhibit characteristic absorption bands:

  • N-H stretch: A broad band in the region of 2400-2700 cm⁻¹ is characteristic of the hydrochloride salt of a tertiary amine.

  • C-H stretch: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000 cm⁻¹.

  • C-O stretch: The ether linkage will show a strong absorption band around 1240 cm⁻¹.

  • Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

4.3. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated this compound molecule [M+H]⁺ at m/z 312.2.

Mechanism of Action: Signaling Pathway

This compound, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This prevents the influx of sodium ions, which is necessary for the depolarization of the membrane and the propagation of action potentials. The following diagram illustrates this mechanism.

G Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space (Cytoplasm) Fomocaine_HCl This compound HCl (Protonated) Fomocaine_Base This compound Base (Unprotonated) Fomocaine_HCl->Fomocaine_Base Deprotonation (Higher pH) Membrane_Passage Lipophilic Diffusion Fomocaine_Base_Intra This compound Base Fomocaine_H_Intra This compound (Protonated) Fomocaine_Base_Intra->Fomocaine_H_Intra Protonation (Lower pH) Na_Channel Voltage-Gated Sodium Channel Fomocaine_H_Intra->Na_Channel Binds to Channel Block Blockage of Na+ Influx Na_Channel->Block Na_ion_int Na+ Na_Channel->Na_ion_int No_AP Inhibition of Action Potential Block->No_AP Na_ion_ext Na+ Na_ion_ext->Na_Channel Influx

Caption: this compound's mechanism of action on a voltage-gated sodium channel.

Experimental Workflows

The following diagrams outline the key experimental workflows for the synthesis and purification of this compound hydrochloride.

G Synthesis Workflow for this compound Hydrochloride cluster_synthesis Synthesis Start Start: 4-phenoxymethyl-benzonitrile WK_Reaction Willgerodt-Kindler Reaction (Morpholine, Sulfur, Pyridine) Start->WK_Reaction Thioamide Intermediate: Thioamide WK_Reaction->Thioamide Reduction Reduction (e.g., LiAlH4) Thioamide->Reduction Fomocaine_Base Product: this compound Base Reduction->Fomocaine_Base Salt_Formation Salt Formation (HCl) Fomocaine_Base->Salt_Formation Final_Product Final Product: this compound HCl Salt_Formation->Final_Product G Purification Workflow for this compound Hydrochloride Crude_Product Crude this compound HCl Dissolution Dissolve in minimum hot ethanol Crude_Product->Dissolution Hot_Filtration Hot Filtration (if necessary) Dissolution->Hot_Filtration Crystallization Cool to induce crystallization Hot_Filtration->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Washing Wash with cold ethanol/diethyl ether Vacuum_Filtration->Washing Drying Dry under vacuum Washing->Drying Pure_Product Pure this compound HCl Drying->Pure_Product

References

In-Vivo Pharmacokinetics and Pharmacodynamics of Fomocaine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fomocaine is a topical anesthetic of the amino-ether type, utilized for its surface anesthetic properties. This technical guide provides a comprehensive overview of the available in-vivo pharmacokinetic and pharmacodynamic data for this compound. While specific quantitative pharmacokinetic parameters are not extensively reported in publicly available literature, this guide synthesizes the known metabolic pathways and pharmacodynamic effects. It also outlines the common experimental protocols for evaluating local anesthetics and presents conceptual signaling pathways and experimental workflows to support further research and development.

Pharmacokinetics

The in-vivo disposition of this compound has been primarily studied in animal models, including rats and beagle dogs. The available data indicates that this compound undergoes extensive metabolism, with less than 5% of the parent drug being excreted unchanged.[1]

Absorption

This compound is primarily administered topically for local anesthetic effects. The absorption through the skin allows for its action on peripheral nerve endings. The rate and extent of absorption can be influenced by the formulation, application site, and skin integrity.

Distribution
Metabolism

This compound is extensively metabolized in both rats and dogs. The primary metabolic pathways include:[2][3][4]

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring.

  • N-Oxidation: Oxidation of the nitrogen atom in the morpholine ring.

  • Ether Linkage Splitting: Cleavage of the ether bond.

  • Removal of the Morpholine Group (in dogs): This pathway has been observed specifically in dogs.[3][4]

Fourteen metabolites of this compound have been identified.[1] Five of these are N-free and do not possess pharmacological activity.[2] One metabolite, 2-hydroxythis compound, has been shown to have some surface and conduction anesthetic properties.[1]

Excretion

The metabolites of this compound, along with a small amount of the unchanged drug, are excreted in the urine.[3][4] Some metabolites are excreted as conjugates.[3][4]

Quantitative Pharmacokinetic Data

Comprehensive quantitative pharmacokinetic data such as Cmax, Tmax, AUC, and half-life for this compound in vivo are not well-documented in the available scientific literature. The following table illustrates the type of data that would be essential for a complete pharmacokinetic profile.

ParameterSpeciesRoute of AdministrationDoseValueReference
Cmax RatTopicalX mg/kgData not available
Tmax RatTopicalX mg/kgData not available
AUC RatTopicalX mg/kgData not available
Half-life (t½) RatTopicalX mg/kgData not available
Cmax DogOralX mg/kgData not available
Tmax DogOralX mg/kgData not available
AUC DogOralX mg/kgData not available
Half-life (t½) DogOralX mg/kgData not available

Pharmacodynamics

The primary pharmacodynamic effect of this compound is local anesthesia. It is known for its effective surface anesthetic properties.[2]

Mechanism of Action

As an amino-ether local anesthetic, this compound is presumed to exert its effect by blocking voltage-gated sodium channels in the neuronal cell membrane.[5] This action inhibits the influx of sodium ions, which is necessary for the generation and propagation of action potentials in nerve fibers. The blockade of nerve impulse transmission results in a loss of sensation in the area supplied by the nerve.

Pharmacodynamic Effects
  • Surface Anesthesia: this compound is particularly effective as a surface anesthetic.[2][6]

  • Conduction Anesthesia: While it possesses some conduction anesthesia properties, other local anesthetics like procaine are considered more effective for this purpose.[2]

  • Toxicity: this compound is considered to be relatively non-toxic with a high approximate LD50 and minimal tissue irritation.[2]

Quantitative Pharmacodynamic Data
ParameterModelEffect MeasuredValueReference
ED50 Rat Tail Flick TestInfiltration AnesthesiaData not available
ED50 Rabbit Corneal ReflexSurface AnesthesiaData not available
LD50 RatIntraperitonealData not available

Experimental Protocols

The evaluation of the pharmacokinetics and pharmacodynamics of local anesthetics like this compound involves a variety of in-vivo experimental models.

Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Typical Protocol:

  • Animal Model: Rats or beagle dogs are commonly used.[2][3][4]

  • Drug Administration: this compound, often radiolabeled (e.g., with 14C), is administered, typically orally or topically.[2]

  • Sample Collection: Blood, urine, and feces are collected at various time points.

  • Sample Analysis: The concentration of the parent drug and its metabolites is determined using techniques like chromatography (e.g., HPLC) and mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated from the concentration-time data.

Pharmacodynamic Studies

Objective: To assess the local anesthetic efficacy and duration of action.

Commonly Used Models:

  • Infiltration Anesthesia (Rat Tail):

    • A ring of the local anesthetic solution is injected subcutaneously at the base of the rat's tail.

    • The tail is then stimulated (e.g., with a clamp or heat) at various time points distal to the injection site.

    • The absence of a motor response (tail flick) indicates anesthesia. The onset and duration of the block are recorded.

  • Conduction Anesthesia (Rat Sciatic Nerve):

    • The local anesthetic is injected in close proximity to the sciatic nerve.

    • Motor or sensory function is assessed at different time intervals. Motor block can be evaluated by observing for paresis of the N. ischiadicus.[2]

  • Surface Anesthesia (Rabbit Cornea):

    • A solution of the local anesthetic is applied to the cornea of a rabbit's eye.

    • The cornea is stimulated with a fine filament (e.g., a nylon thread) at set intervals.

    • The absence of the blink reflex indicates corneal anesthesia. The onset and duration are recorded.

Toxicity Studies

Objective: To determine the acute systemic toxicity.

LD50 Determination:

  • Animal Model: Typically mice or rats.

  • Drug Administration: The drug is administered via a specific route (e.g., intraperitoneal, intravenous).

  • Dose Groups: Several groups of animals receive different doses of the drug.

  • Observation: The animals are observed for a set period (e.g., 24 hours), and the number of mortalities in each group is recorded.

  • Calculation: The LD50, the dose that is lethal to 50% of the animals, is calculated using statistical methods.

Visualizations

Signaling Pathway

The following diagram illustrates the general mechanism of action for local anesthetics, which involves the blockade of voltage-gated sodium channels.

LocalAnesthetic_Mechanism cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_Channel Voltage-Gated Sodium Channel Fomocaine_ion This compound (Ionized) Na_Channel->Fomocaine_ion Ionization Fomocaine_un This compound (Unionized) Fomocaine_un->Na_Channel Diffusion Block Blockade Fomocaine_ion->Block Binds to channel Block->Na_Channel Prevents Na+ influx

Caption: General mechanism of local anesthetic action.

Experimental Workflow

The diagram below outlines a typical workflow for an in-vivo study evaluating a topical local anesthetic.

Experimental_Workflow start Study Design animal_prep Animal Acclimatization & Preparation start->animal_prep dosing Topical Application of this compound animal_prep->dosing pk_sampling Pharmacokinetic Sampling (Blood, Urine) dosing->pk_sampling pd_testing Pharmacodynamic Testing (e.g., Corneal Reflex) dosing->pd_testing data_analysis Sample Analysis (LC-MS/MS) pk_sampling->data_analysis results Data Interpretation (PK/PD Parameters) pd_testing->results data_analysis->results end Conclusion results->end

Caption: In-vivo study workflow for a topical anesthetic.

Metabolic Pathway

This diagram shows the primary metabolic transformations of this compound based on in-vivo studies in rats and dogs.

Fomocaine_Metabolism This compound This compound Metabolite1 Aromatic Hydroxylation (p-hydroxythis compound) This compound->Metabolite1 Metabolite2 N-Oxidation (this compound-N-oxide) This compound->Metabolite2 Metabolite3 Ether Linkage Splitting This compound->Metabolite3 Metabolite4 Morpholine Removal (Dog specific) This compound->Metabolite4 Conjugates Conjugation (Glucuronides, Sulfates) Metabolite1->Conjugates Excretion Urinary Excretion Metabolite2->Excretion Metabolite3->Excretion Metabolite4->Excretion Conjugates->Excretion

Caption: Metabolic pathways of this compound.

References

Spectroscopic Profile and Mechanistic Insights of Fomocaine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Fomocaine and its derivatives. It includes a compilation of available spectroscopic data, detailed experimental protocols for key analytical techniques, and a visualization of the proposed mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of local anesthetics.

Introduction to this compound and its Derivatives

This compound is a local anesthetic agent belonging to the class of morpholinoalkyl ethers. Its chemical structure, characterized by a morpholine ring linked to a phenoxy-phenyl moiety via a propyl chain, imparts specific physicochemical properties that govern its anesthetic activity. In recent years, interest has grown in the development of this compound derivatives, particularly photoswitchable analogues like "ethercaine" and "fotocaine," which offer the potential for light-controlled local anesthesia. The "azologization" approach, which involves replacing a specific chemical group with an azobenzene moiety, has been instrumental in creating these photosensitive derivatives.[1][2]

The primary mechanism of action for this compound and its derivatives involves the blockade of voltage-gated sodium channels (NaV) in neuronal membranes. This action inhibits the generation and propagation of action potentials, leading to a reversible loss of sensation.

Spectroscopic Characterization

The structural elucidation and characterization of this compound and its derivatives are heavily reliant on various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: Proton NMR spectra provide information on the number of different types of protons and their neighboring atoms.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra reveal the number of different types of carbon atoms in a molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Ethercaine Hydrochloride (A this compound Derivative) [3]

Assignment ¹H NMR (300 MHz, DMSO-d6) δ, ppm ¹³C NMR (75 MHz, DMSO-d6) δ, ppm
·HCl11.40 (br. s, 1H)-
Aromatic CH7.88 (m, 4H)122.2, 124.5, 129.4, 130.9
Aromatic CH7.57 (m, 3H)115.3, 146.6, 151.9, 160.1
Aromatic CH7.22 (m, 2H)
O-CH₂4.56 (m, 2H)62.6
Morpholine CH₂3.92 (m, 4H)63.1
Morpholine CH₂3.54 (m, 4H)51.6
N-CH₂3.22 (m, 2H)54.7

Note: Direct spectroscopic data for this compound was not available in the searched literature. The data presented is for Ethercaine Hydrochloride, a closely related photoswitchable derivative.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Table 2: Mass Spectrometry Data for Ethercaine Hydrochloride [3]

Technique Parameter Value
ESI⁺[M-HCl+H]⁺ calculated for (C₁₈H₂₂N₃O₂)⁺312.2
ESI⁺[M-HCl+H]⁺ found312.2 (100%)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹) Functional Group Vibration Mode
~3050-3030Aromatic C-HStretching
~2950-2850Aliphatic C-HStretching
~1600, ~1500Aromatic C=CStretching
~1240Aryl-O-CAsymmetric Stretching
~1120C-N (Morpholine)Stretching
~1040C-O-C (Ether)Stretching

Note: This is a predicted spectrum based on the functional groups present in the this compound structure, as experimental data was not found in the searched literature.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound and its derivatives, based on standard laboratory practices for small organic molecules.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition (¹H NMR):

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64, depending on sample concentration.

  • Spectral Width: 0-12 ppm.

  • Relaxation Delay: 1-2 seconds.

Data Acquisition (¹³C NMR):

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Spectral Width: 0-220 ppm.

  • Relaxation Delay: 2-5 seconds.

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

  • Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture compatible with the mobile phase.

  • Filter the final solution through a 0.2 µm syringe filter if any particulate matter is present.

Data Acquisition:

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or similar high-resolution mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ion mode is typically used for compounds with basic nitrogen atoms like this compound.

  • Capillary Voltage: 3-4 kV.

  • Nebulizer Gas (N₂): Flow rate of 1-2 L/min.

  • Drying Gas (N₂): Flow rate of 5-10 L/min at a temperature of 200-300 °C.

  • Mass Range: Scan from m/z 50 to 500.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

  • For solid samples, place a small amount of the powder directly onto the ATR crystal.

  • For liquid samples, a single drop is sufficient.

Data Acquisition:

  • Spectrometer: An FT-IR spectrometer equipped with a diamond or zinc selenide ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Mechanism of Action: Sodium Channel Blockade

This compound, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This process can be visualized as a multi-step pathway.

Fomocaine_Mechanism cluster_membrane Neuronal Membrane cluster_channel Voltage-Gated Sodium Channel (NaV) cluster_ions_ext cluster_ions_int Fomocaine_BH_ext This compound (Cationic, BH+) Fomocaine_B_ext This compound (Neutral, B) Fomocaine_BH_ext->Fomocaine_B_ext Deprotonation (at physiological pH) Fomocaine_B_int This compound (Neutral, B) Fomocaine_B_ext->Fomocaine_B_int Diffusion across membrane membrane_label Fomocaine_BH_int This compound (Cationic, BH+) Fomocaine_B_int->Fomocaine_BH_int Protonation (lower intracellular pH) NaV_Blocked Blocked State Fomocaine_BH_int->NaV_Blocked Binding to receptor site (hydrophilic pathway) NaV_Resting Resting State NaV_Open Open State NaV_Resting->NaV_Open Depolarization NaV_Inactivated Inactivated State NaV_Open->NaV_Inactivated Inactivation NaV_Open->NaV_Blocked Na_int Na+ NaV_Open->Na_int NaV_Inactivated->NaV_Resting Repolarization Na_ext Na+ Na_ext->NaV_Open Influx Na_ext->NaV_Blocked Influx Blocked

References

Fomocaine CAS registry number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fomocaine is a local anesthetic agent characterized by its morpholino group, distinguishing it from more common amide- or ester-type local anesthetics. This document provides a detailed overview of this compound, consolidating its chemical and physical properties, mechanism of action, and relevant experimental data. It is intended to serve as a technical resource for researchers and professionals in the fields of pharmacology and drug development.

Chemical and Physical Properties

This compound, with the CAS Registry Number 17692-39-6, is chemically designated as 4-[3-[4-(Phenoxymethyl)phenyl]propyl]morpholine.[1] Its molecular formula is C20H25NO2, and it has a molecular weight of 311.42 g/mol .[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Registry Number 17692-39-6[1]
Molecular Formula C20H25NO2[2][4][5]
Molecular Weight 311.42 g/mol [1][2][3]
Melting Point 52-53 °C[1]
Boiling Point 238-240 °C at 1.1 mmHg[1]
Appearance Colorless crystals[1]
UV max (in ethanol) 220 nm (ε 15820), 269 nm (ε 1373)[1]

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The primary mechanism of action for this compound as a local anesthetic is the blockade of voltage-gated sodium channels in neuronal cell membranes. By binding to a specific site on the intracellular side of the sodium channel, this compound stabilizes the channel in its inactivated state. This action prevents the influx of sodium ions that is necessary for the depolarization of the neuronal membrane and the subsequent propagation of action potentials. The interruption of this signaling pathway results in a transient and reversible loss of sensation in the area of application.

Fomocaine_Mechanism cluster_neuron Neuronal Membrane cluster_extracellular Extracellular Na_channel_open Voltage-Gated Na+ Channel (Open State) Depolarization Membrane Depolarization Na_channel_open->Depolarization Leads to Na_channel_inactivated Voltage-Gated Na+ Channel (Inactivated State) No_Action_Potential Inhibition of Action Potential Na_channel_inactivated->No_Action_Potential Results in This compound This compound This compound->Na_channel_inactivated Binds & Stabilizes Action_Potential Action Potential Propagation Na_influx Na+ Influx Depolarization->Action_Potential Initiates Nerve_Impulse Nerve Impulse Experimental_Workflow cluster_in_vivo In Vivo: Anesthetic Efficacy cluster_in_vitro In Vitro: Neuronal Blockade Animal_Prep Prepare Rat Model Injection Inject this compound at Tail Base Animal_Prep->Injection Stimulation Apply Thermal Stimulus Injection->Stimulation Measurement Measure Tail-Flick Latency Stimulation->Measurement Analysis_Vivo Analyze Anesthetic Effect and Duration Measurement->Analysis_Vivo Cell_Culture Culture Hippocampal Neurons Patch_Clamp Establish Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp AP_Elicitation Elicit Action Potentials Patch_Clamp->AP_Elicitation Fomocaine_Application Apply this compound AP_Elicitation->Fomocaine_Application Recording Record Changes in Action Potentials Fomocaine_Application->Recording Analysis_Vitro Determine Channel Blocking Effect Recording->Analysis_Vitro

References

A Comprehensive Review of Fomocaine: Pharmacology, Efficacy, and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fomocaine is a local anesthetic of the ether type, recognized for its pronounced surface anesthetic effects and relatively low toxicity.[1][2] It is primarily utilized in dermatological applications and for the treatment of anorectal conditions such as hemorrhoids. This technical guide provides an in-depth review of the existing research on this compound, summarizing its mechanism of action, pharmacokinetic properties, clinical efficacy, and the experimental methodologies used to characterize it.

Core Mechanism of Action

Like other local anesthetics, this compound's primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs) in neuronal cell membranes.[3][4] This action inhibits the influx of sodium ions, which is a critical step for the generation and propagation of action potentials (nerve impulses).[5][6] By preventing nerve depolarization, this compound effectively blocks the transmission of pain signals.[3] The lipophilic nature of this compound allows it to permeate nerve membranes readily, contributing to its potency.[6][7]

The process begins with the application of this compound to the target tissue. The molecule, being a weak base, exists in both ionized and un-ionized forms. The un-ionized form penetrates the lipid-rich nerve sheath and membrane. Once inside the neuron (axoplasm), it re-equilibrates, and the ionized form binds to a specific receptor site on the inner portion of the voltage-gated sodium channel. This binding stabilizes the channel in an inactivated state, preventing its return to the resting state and subsequent opening, thereby blocking nerve conduction.

G cluster_membrane Neuronal Membrane cluster_intracellular Intracellular (Axoplasm) cluster_extracellular Extracellular Na_channel Voltage-Gated Na+ Channel (Resting) Na_channel_blocked Na+ Channel (Blocked/Inactivated) Na_channel->Na_channel_blocked Binding Induces Inactivated State No_impulse Conduction Blocked (Analgesia) Na_channel_blocked->No_impulse Prevents Na+ Influx Fomocaine_ion This compound (Cationic Form) Fomocaine_ion->Na_channel Binds to Internal Receptor Fomocaine_base This compound (Un-ionized Base) Fomocaine_base->Fomocaine_ion Penetrates Membrane & Equilibrates Nerve_impulse Nerve Impulse (Action Potential) Nerve_impulse->Na_channel Depolarization Signal

Caption: Mechanism of this compound-induced sodium channel blockade.

Pharmacological & Toxicological Profile

Studies comparing this compound to other local anesthetics like procaine and tetracaine have established its profile of high surface anesthetic activity and relatively low toxicity.[1][2]

Quantitative Data Summary
ParameterThis compoundProcaineTetracaineDerivatives (OE 500, OE 5000)Source
Anesthetic Type Surface & ConductionPrimarily ConductionSurfaceVaried[1][2]
Surface Anesthesia Very GoodLess EffectiveVery GoodVaried[1][2]
Conduction Anesthesia EffectiveMore Effective-Diethanolamines > Morpholines[1][2]
Relative Toxicity Relatively Non-toxicLower (via i.p.)-Approx. 50% of this compound[1][2]
Tissue Irritation Nearly None---[1]
Metabolism

This compound undergoes extensive biotransformation, resulting in at least 14 metabolites.[1] Key metabolic pathways include oxidative desamination, oxygenation of the exocycle, oxidative N-desalkylation, and N-oxidation.[8] Five of its N-free metabolites have been shown to be devoid of pharmacological activity.[1] This extensive metabolism is a crucial factor in its low systemic toxicity profile.

Experimental Protocols

Detailed experimental methodologies are critical for the replication and validation of scientific findings. The following summarizes common protocols used in this compound research based on available literature.

Assessment of Local Anesthetic Efficacy (Animal Models)
  • Target: To quantify the anesthetic potency and duration.

  • Models: Typically performed in rats.[1][2]

  • Protocols:

    • Infiltration Anesthesia: A standardized volume of the anesthetic solution is injected into the base of the rat's tail. The anesthetic effect is measured by observing the absence of a motor response to a noxious stimulus (e.g., a pinch or electrical stimulation) applied distal to the injection site at set time intervals.

    • Conduction Anesthesia: The protocol is similar to infiltration, but the focus is on blocking a specific nerve, such as the sciatic nerve (N. ischiadicus). The loss of motor function (e.g., paresis) or sensory response in the nerve's distribution area is evaluated.[9]

    • Surface (Topical) Anesthesia: The anesthetic solution is applied directly to a mucous membrane, most commonly the cornea of a rabbit or rat.[1][7] Efficacy is determined by the number of stimuli (e.g., touching with a fine filament) required to elicit a blink reflex. A higher number of stimuli needed indicates a more potent anesthetic effect.

Evaluation of Toxicity (Animal Models)
  • Target: To determine the safety profile of the compound.

  • Protocols:

    • Approximate LD50 Determination: The substance is administered to groups of animals (e.g., rats, mice) via a specific route (e.g., intraperitoneal, i.p.).[1][7] The dose at which 50% of the animals die within a specified period is calculated to estimate acute toxicity.

    • Tissue Irritation: Following subcutaneous or intramuscular injection, the injection site is histologically examined for signs of inflammation, necrosis, or other tissue damage.[1]

G cluster_workflow Preclinical Efficacy & Safety Workflow cluster_efficacy cluster_toxicity start Compound (this compound) efficacy Efficacy Testing (Rat Models) start->efficacy toxicity Toxicity Testing (Rat/Mouse Models) start->toxicity infiltration Infiltration Anesthesia (Tail) conduction Conduction Anesthesia (Sciatic N.) surface Surface Anesthesia (Cornea) ld50 LD50 Determination irritation Tissue Irritation Assay data Data Analysis (Potency, Duration, LD50) end Pharmacological Profile data->end

Caption: Generalized workflow for preclinical assessment of this compound.

Clinical Applications and Efficacy

This compound is predominantly used topically for anorectal disorders. While large-scale, multicenter clinical trials on this compound itself are not widely published, the established use of local anesthetics in this area provides a strong basis for its application. Anesthetics are combined with other agents to provide symptomatic relief from pain, burning, and pruritus associated with hemorrhoids.[10][11][12]

For instance, studies on formulations containing other local anesthetics like lidocaine or cinchocaine show that they provide rapid and effective pain relief, which is a key component of conservative hemorrhoid management.[11][12] These formulations often include agents that reduce inflammation and bleeding, such as tribenoside or policresulene.[11][12] A meta-analysis of venoactive drugs, another component of medical management, demonstrated significant benefits in treating bleeding, pain, and pruritus.[13] this compound-containing preparations are prescribed to achieve the same therapeutic goal: immediate relief of acute symptoms.

Future Directions and Derivatives

Research into this compound has also spurred the development of novel derivatives with modified properties.

  • Systemic Applications: Modifications to the this compound molecule have been explored to improve physicochemical properties for potential systemic uses, such as in migraine treatment or as an antiarrhythmic.[9][14]

  • Photopharmacology: A notable innovation is the creation of "fotocaine," a photo-switchable channel blocker derived from this compound.[15][16] This "azologization" allows for the optical control of action potential firing in neurons, opening new avenues for research tools in neuroscience and potentially for targeted, light-activated analgesia.[15][17][18] Fotocaine can be toggled between an active (trans) and an inactive (cis) state using different wavelengths of light (e.g., 450 nm and 350 nm), offering precise spatiotemporal control over neuronal blockade.[15][17]

G This compound This compound Fotocaine Fotocaine (Photo-switchable) This compound->Fotocaine Derived via 'Azologization' Systemic Systemic Derivatives (e.g., Antiarrhythmic) This compound->Systemic Structural Modification LA Local Anesthesia (Topical) This compound->LA Primary Application Neuro_Tool Neuroscience Research Tool Fotocaine->Neuro_Tool Targeted_Analgesia Potential: Targeted Analgesia Fotocaine->Targeted_Analgesia Antiarrhythmic Potential: Antiarrhythmic Use Systemic->Antiarrhythmic

Caption: Relationship and applications of this compound and its derivatives.

References

Investigating the Antiarrhythmic Potential of Fomocaine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fomocaine, a local anesthetic known for its use in surface anesthesia, has been a subject of investigation for its potential antiarrhythmic properties. As a morpholine derivative, its primary mechanism of action is the blockade of voltage-gated sodium channels.[1][2] This technical guide provides a comprehensive overview of the existing preclinical data on the antiarrhythmic activity of this compound. It summarizes quantitative findings, details relevant experimental methodologies, and visualizes the theoretical mechanisms and experimental workflows. While this compound itself has demonstrated limited efficacy in in vivo arrhythmia models, its derivatives have shown more promising results, suggesting that the this compound scaffold may be a valuable starting point for the development of novel antiarrhythmic agents.[3]

Introduction

Cardiac arrhythmias, or irregular heartbeats, are a major cause of morbidity and mortality worldwide. They arise from abnormalities in the heart's electrical conduction system, often linked to dysfunctions in cardiac ion channels.[4] Antiarrhythmic drugs are classified based on their primary mechanism of action, with Class I agents targeting the fast sodium channels responsible for the rapid depolarization phase of the cardiac action potential.[5]

This compound, a local anesthetic, falls into this category due to its established sodium channel blocking activity.[1] This guide delves into the preclinical studies that have explored the antiarrhythmic potential of this compound, providing a critical analysis of its efficacy and mechanism of action.

Mechanism of Action: Ion Channel Blockade

The antiarrhythmic effects of local anesthetics are primarily attributed to their ability to block cardiac ion channels. The main target for this compound is the voltage-gated sodium channel, though effects on other channels cannot be entirely ruled out without further investigation.

Sodium Channel Blockade

As a local anesthetic, this compound's principal mechanism of action is the blockade of voltage-gated sodium channels.[1][2] In the context of cardiac electrophysiology, this action would classify it as a potential Class I antiarrhythmic agent. By blocking sodium influx during phase 0 of the cardiac action potential, this compound can decrease the rate of depolarization, slow conduction velocity, and prolong the effective refractory period in cardiac tissue. These effects can help to suppress ectopic pacemakers and interrupt re-entrant circuits that are responsible for many types of tachyarrhythmias.[5]

A study on dorsal root ganglion neurons demonstrated that this compound reversibly reduces both tetrodotoxin-resistant (TTX-R) and tetrodotoxin-sensitive (TTX-S) sodium currents at low micromolar concentrations.[1]

Na_channel_open Open Na+ Channel Na_channel_inactivated Inactivated Na+ Channel Na_channel_open->Na_channel_inactivated Inactivation Na_channel_closed Closed Na+ Channel Na_channel_inactivated->Na_channel_closed Repolarization Na_channel_closed->Na_channel_open This compound This compound This compound->Na_channel_open Blocks This compound->Na_channel_inactivated Preferentially Blocks start Start tissue_prep Guinea Pig Atrial Preparation start->tissue_prep baseline Baseline Recordings (FRP, MDF, Contractility) tissue_prep->baseline drug_app Apply this compound/ Analogue baseline->drug_app post_drug Post-Drug Recordings (FRP, MDF, Contractility) drug_app->post_drug analysis Data Analysis post_drug->analysis end End analysis->end start Start anesthesia Anesthetize Rat & Instrument start->anesthesia drug_admin Administer this compound or Vehicle anesthesia->drug_admin aconitine_infusion Infuse Aconitine drug_admin->aconitine_infusion ecg_monitoring Monitor ECG for Arrhythmias aconitine_infusion->ecg_monitoring data_collection Record Time to Arrhythmia Onset ecg_monitoring->data_collection end End data_collection->end start Start cell_iso Cardiomyocyte Isolation start->cell_iso patching Pipette Positioning & Giga-seal cell_iso->patching whole_cell Establish Whole-Cell patching->whole_cell baseline_rec Baseline Recording whole_cell->baseline_rec fomocaine_app Apply This compound baseline_rec->fomocaine_app drug_rec Recording with This compound fomocaine_app->drug_rec washout Washout drug_rec->washout washout_rec Washout Recording washout->washout_rec end End washout_rec->end

References

Methodological & Application

Standard Protocol for In Vitro Electrophysiology with Fomocaine

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fomocaine is a local anesthetic that functions by blocking voltage-gated sodium channels, crucial components in the generation and propagation of action potentials in excitable cells like neurons.[1][2][3] This document provides a detailed protocol for the characterization of this compound's effects on voltage-gated sodium channels using in vitro whole-cell patch-clamp electrophysiology.

Mechanism of Action

This compound reversibly blocks both tetrodotoxin-resistant (TTX-R) and tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels.[1] The blockade is frequency-dependent, suggesting that this compound preferentially binds to the open and/or inactivated states of the channel.[1] This action inhibits the influx of sodium ions that is necessary for the depolarization phase of an action potential, thereby preventing nerve impulse transmission and producing a local anesthetic effect.[4][5]

Signaling Pathway Diagram

Fomocaine_Mechanism_of_Action cluster_membrane Cell Membrane Na_channel Voltage-Gated Sodium Channel Na_ion_in Na_channel->Na_ion_in Na+ Influx No_Action_Potential Inhibition of Action Potential Na_channel->No_Action_Potential this compound This compound This compound This compound->Na_channel Blockade Na_ion_out Na_ion_out->Na_channel Depolarization Signal Action_Potential Action Potential Generation Na_ion_in->Action_Potential

Caption: this compound's mechanism of action.

Quantitative Data

The following table summarizes the inhibitory concentrations (IC50) of this compound on different types of voltage-gated sodium currents.

Cell TypeCurrent TypeIC50 (µM)Reference
Rat Dorsal Root Ganglion (DRG) NeuronsTTX-resistant (TTX-R) Na+ currents10.3[1]
Rat Dorsal Root Ganglion (DRG) NeuronsTTX-sensitive (TTX-S) Na+ currentsNot specified, but effective at low micromolar concentrations[1]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the steps for investigating the effect of this compound on voltage-gated sodium currents in cultured neurons.

Materials
  • Cell Culture: Cultured dorsal root ganglion (DRG) neurons or other suitable neuronal cell lines expressing voltage-gated sodium channels.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.

  • This compound Stock Solution: 10 mM this compound in DMSO.

  • Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ.

  • Electrophysiology Rig: Microscope, micromanipulator, amplifier, and data acquisition system.[6][7][8]

Experimental Workflow Diagram

Electrophysiology_Workflow A Prepare Cultured Neurons D Establish Whole-Cell Configuration A->D B Pull and Fire-Polish Patch Pipettes B->D C Prepare External and Internal Solutions C->D E Record Baseline Sodium Currents D->E Gigaohm seal formation F Perfuse with this compound Solution E->F G Record Sodium Currents in Presence of this compound F->G Vary this compound concentration H Washout with External Solution G->H I Record Sodium Currents After Washout H->I J Data Analysis I->J

Caption: Experimental workflow for patch-clamp analysis.

Procedure
  • Cell Preparation: Plate cultured neurons on glass coverslips suitable for microscopy and electrophysiological recording. Ensure cells are healthy and at an appropriate density.

  • Solution Preparation: Prepare external and internal solutions as described in the materials section. Prepare serial dilutions of this compound in the external solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 30, 100 µM).

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The ideal resistance should be between 3-5 MΩ when filled with the internal solution.[7]

  • Establish Whole-Cell Configuration:

    • Place a coverslip with cultured neurons in the recording chamber and perfuse with the external solution.

    • Under visual guidance using a microscope, approach a neuron with the patch pipette.

    • Apply gentle positive pressure to the pipette to keep the tip clean.[8]

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).[8][9]

    • Apply brief, gentle suction to rupture the cell membrane and establish the whole-cell configuration.[6][9]

  • Data Recording:

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • To elicit sodium currents, apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms).

    • Record baseline sodium currents in the absence of this compound.

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound for several minutes to allow for equilibration.

    • Record sodium currents in the presence of this compound using the same voltage protocol.

    • To test for reversibility, perfuse the chamber with the external solution to wash out the this compound and record the currents again.

  • Data Analysis:

    • Measure the peak amplitude of the sodium currents at each voltage step before, during, and after this compound application.

    • Calculate the percentage of current inhibition by this compound at each concentration.

    • Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.

    • Analyze the voltage-dependence of activation and inactivation to determine if this compound alters the gating properties of the sodium channels.

Troubleshooting

  • Unstable Seal: Ensure pipette tips are clean and fire-polished. The external solution should be filtered and free of debris.

  • Low Current Amplitude: The cell may be unhealthy, or the sodium channel expression may be low. Use healthy, robust cells for recording.

  • No Drug Effect: Verify the concentration and application of the this compound solution. Ensure adequate time for perfusion and equilibration.

Disclaimer: This protocol provides a general guideline. Specific parameters such as cell type, solution compositions, and voltage protocols may need to be optimized for individual experimental conditions.

References

Application Notes and Protocols for Fomocaine in Patch-Clamp Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fomocaine is a local anesthetic with a unique chemical structure characterized by a phenoxymethyl substituent linked to a tertiary amine via an alkylene chain. This structure confers considerable lipophilicity and metabolic stability.[1] Like other local anesthetics, its primary mechanism of action is the blockade of voltage-gated sodium channels (NaV), which are crucial for the initiation and propagation of action potentials in excitable cells such as neurons.[1][2] Its potential as an antiarrhythmic agent also suggests possible interactions with other ion channels, including potassium channels.

These application notes provide detailed protocols for the preparation of this compound solutions and their use in patch-clamp electrophysiology to study its effects on ion channels.

Data Presentation

Physicochemical Properties of this compound Hydrochloride
PropertyValueReference
Molecular Formula C₂₀H₂₅NO₂ · HCl[3]
Molecular Weight 347.88 g/mol [3]
Appearance White to off-white solid[4]
Solubility Information on the precise solubility of this compound hydrochloride in water and DMSO is not readily available. However, local anesthetic hydrochlorides are generally water-soluble.[5] It is recommended to prepare high-concentration stock solutions in DMSO, which is a versatile solvent for a wide range of organic compounds.[5][6] For aqueous solutions, it is advisable to test solubility at the desired concentration.
Quantitative Data: this compound Inhibition of Voltage-Gated Sodium Channels
Channel TypeIC₅₀Cell TypeCommentsReference
Tetrodotoxin-resistant (TTX-R) Na⁺ currents10.3 µMCultured rat dorsal root ganglion (DRG) neuronsThe block is frequency-dependent, indicating preferential binding to the open and/or inactivated states of the channel.[1]
Tetrodotoxin-sensitive (TTX-S) Na⁺ currentsNot specifiedCultured rat dorsal root ganglion (DRG) neuronsThis compound reversibly reduces TTX-S Na⁺ currents at low micromolar concentrations.[1]

Signaling Pathway

The primary signaling pathway affected by this compound is the propagation of action potentials in excitable cells, which is mediated by the opening and closing of voltage-gated sodium channels.

cluster_membrane Cell Membrane cluster_workflow NaV Voltage-Gated Sodium Channel (NaV) AP Action Potential Propagation NaV->AP Na+ influx Block Block of Nerve Impulse NaV->Block Inhibited by This compound Fomocaine_outside This compound (extracellular) Fomocaine_inside This compound (intracellular) Fomocaine_outside->Fomocaine_inside Crosses membrane Fomocaine_inside->NaV Binds to open/inactivated state from intracellular side Depolarization Membrane Depolarization Depolarization->NaV Opens

Caption: Mechanism of this compound Action on NaV Channels.

Experimental Protocols

Preparation of this compound Stock Solutions

Objective: To prepare a high-concentration stock solution of this compound hydrochloride for use in patch-clamp experiments.

Materials:

  • This compound hydrochloride (MW: 347.88 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound hydrochloride powder using an analytical balance. For example, to prepare 1 ml of a 10 mM stock solution, weigh 3.48 mg of this compound hydrochloride.

  • Dissolving: Add the appropriate volume of DMSO to the powder in a sterile microcentrifuge tube. For a 10 mM stock, add 1 ml of DMSO.

  • Mixing: Vortex the solution thoroughly until the this compound hydrochloride is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Whole-Cell Patch-Clamp Recording Protocol to Study this compound Effects

Objective: To record voltage-gated sodium currents from cultured neurons in the whole-cell patch-clamp configuration and assess the inhibitory effects of this compound.

Materials:

  • Cells: Cultured dorsal root ganglion (DRG) neurons or other excitable cells expressing voltage-gated sodium channels.

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to 310-320 mOsm.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to 300-310 mOsm. (Note: CsF is used to block potassium currents).

  • This compound Working Solutions: Prepare fresh daily by diluting the DMSO stock solution into the external solution to the desired final concentrations (e.g., 0.1, 1, 3, 10, 30, 100 µM). The final DMSO concentration in the recording solution should be kept low (e.g., ≤ 0.1%) to minimize solvent effects.

  • Patch-clamp setup: Microscope, micromanipulator, amplifier, data acquisition system, and perfusion system.

  • Borosilicate glass capillaries: For pulling patch pipettes.

Protocol:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and allow them to adhere and grow to the desired confluency.

  • Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with the external solution at a constant rate (e.g., 1-2 ml/min).

  • Giga-seal Formation: Approach a healthy-looking cell with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Data Acquisition:

    • Hold the cell at a holding potential of -80 mV.

    • To elicit sodium currents, apply depolarizing voltage steps (e.g., from -60 mV to +40 mV in 10 mV increments for 50 ms).

    • Record the baseline sodium currents in the external solution (control).

    • Perfuse the cell with the this compound-containing external solution at various concentrations.

    • Record the sodium currents in the presence of each this compound concentration, allowing sufficient time for the drug effect to reach a steady state.

    • To test for use-dependency, apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms at 1 Hz or 5 Hz) in the absence and presence of this compound.

  • Data Analysis:

    • Measure the peak amplitude of the sodium currents at each voltage step for control and different this compound concentrations.

    • Construct a concentration-response curve by plotting the percentage of current inhibition against the this compound concentration.

    • Fit the concentration-response curve with a Hill equation to determine the IC₅₀ value.

    • Analyze the effect of repetitive stimulation on the degree of block to assess use-dependency.

Experimental Workflow Diagram

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solutions Prepare External and Internal Solutions setup_rig Set up Patch-Clamp Rig and Perfuse with External Solution prep_solutions->setup_rig prep_this compound Prepare this compound Stock and Working Solutions apply_this compound Apply this compound Solutions via Perfusion prep_this compound->apply_this compound pull_pipettes Pull and Fire-Polish Patch Pipettes form_seal Approach Cell and Form Giga-seal pull_pipettes->form_seal setup_rig->form_seal whole_cell Establish Whole-Cell Configuration form_seal->whole_cell record_control Record Baseline Sodium Currents (Control) whole_cell->record_control record_control->apply_this compound record_this compound Record Sodium Currents in Presence of this compound apply_this compound->record_this compound measure_currents Measure Peak Current Amplitudes record_this compound->measure_currents use_dependency Analyze Use-Dependency record_this compound->use_dependency concentration_response Construct Concentration- Response Curve measure_currents->concentration_response calculate_ic50 Calculate IC50 Value concentration_response->calculate_ic50

Caption: Patch-Clamp Experimental Workflow.

References

Application Notes and Protocols for Fomocaine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fomocaine is a local anesthetic of the morpholine ether type, demonstrating efficacy in surface, infiltration, and conduction anesthesia.[1] Its pharmacological profile is characterized by a favorable therapeutic index, exhibiting potent anesthetic properties with relatively low systemic toxicity.[1][2] These application notes provide a comprehensive overview of this compound dosage, administration routes, and relevant experimental protocols in various animal models, intended to guide researchers in preclinical studies.

Data Presentation: Quantitative Data Summary

The following tables summarize the available quantitative data on this compound dosage and toxicity in commonly used animal models.

Table 1: this compound Dosage for Anesthetic Efficacy in Animal Models

Animal ModelAdministration RouteAnesthetic TypeThis compound Concentration/DosageObserved EffectReference Anesthetic
RatInfiltration (tail)Infiltration AnesthesiaData not available; typically 0.5-2% solutions used for local anesthetics.Localized numbness and blockade of tail flick reflex.Procaine, Lidocaine
RatConduction (tail)Conduction AnesthesiaData not available; typically 0.5-2% solutions used for local anesthetics.Blockade of nerve conduction, measured by tail flick test.Procaine, Lidocaine
RabbitTopical (cornea)Surface AnesthesiaData not available; typically 1-2% solutions used for local anesthetics.Abolition of corneal reflex.Lidocaine, Bupivacaine
MouseSubcutaneousNerve BlockData not available; typically up to 7 mg/kg for lidocaine.Sensory and/or motor blockade.Lidocaine, Bupivacaine

Note: Specific dosage data for this compound in these efficacy models is limited in the reviewed literature. The provided concentration ranges are based on standard practices with other local anesthetics and should be optimized for specific experimental needs.

Table 2: this compound Acute Toxicity in Animal Models

Animal ModelAdministration RouteParameterValue (mg/kg)
RatIntraperitoneal (i.p.)Approx. LD50High (specific value not consistently reported)[1]
MouseIntravenous (i.v.)LD50Data not available
MouseIntraperitoneal (i.p.)LD50Data not available

Experimental Protocols

Protocol 1: Evaluation of Infiltration and Conduction Anesthesia in the Rat Tail (Tail Flick Test)

This protocol is adapted from standard methods for assessing the efficacy of local anesthetics.[1]

1. Animals:

  • Male Wistar rats (200-250 g).

  • Acclimatize animals for at least one week before the experiment.

  • House animals in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Materials:

  • This compound hydrochloride solution (e.g., 0.5%, 1%, 2% in sterile saline).

  • Vehicle control (sterile saline).

  • Reference anesthetic (e.g., 1% lidocaine hydrochloride).

  • Tuberculin syringes with 27-30 gauge needles.

  • Tail flick analgesiometer (radiant heat source).

  • Animal restrainer.

3. Procedure: a. Baseline Latency Measurement: i. Gently restrain the rat, allowing the tail to be free. ii. Position the rat's tail on the analgesiometer, focusing the radiant heat source approximately 3-4 cm from the tip of the tail. iii. Activate the heat source and start the timer. iv. Record the time it takes for the rat to flick its tail away from the heat. This is the baseline tail flick latency (TFL). v. To prevent tissue damage, a cut-off time of 10-15 seconds should be established. If the rat does not respond within this time, the heat source should be turned off, and the maximum latency recorded. vi. Perform three baseline measurements with at least 5-minute intervals and calculate the mean.

4. Data Analysis:

  • Calculate the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • Compare the %MPE and duration of action between the this compound-treated groups and control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Evaluation of Surface Anesthesia in the Rabbit Cornea (Corneal Reflex Test)

This protocol is based on standard methods for assessing topical anesthetic efficacy.[1]

1. Animals:

  • New Zealand White rabbits (2-3 kg).

  • Acclimatize animals for at least one week before the experiment.

  • House animals individually in a controlled environment with ad libitum access to food and water.

2. Materials:

  • This compound hydrochloride ophthalmic solution (e.g., 0.5%, 1%).

  • Vehicle control (sterile saline).

  • Reference anesthetic (e.g., 0.5% proparacaine hydrochloride).

  • Fine, sterile cotton-tipped applicator or a Cochet-Bonnet esthesiometer.

  • Gentle animal restrainer.

3. Procedure: a. Baseline Corneal Reflex: i. Gently restrain the rabbit. ii. Lightly touch the center of the cornea with the cotton-tipped applicator. iii. A positive response is a distinct blink reflex. iv. Test the reflex in both eyes.

4. Data Analysis:

  • Compare the onset and duration of corneal anesthesia between the this compound-treated groups and control groups.

  • Observe for any signs of ocular irritation (e.g., redness, swelling, discharge).

Protocol 3: Determination of Acute Intraperitoneal (i.p.) LD50

This protocol provides a general framework for determining the median lethal dose (LD50). All procedures should be performed in accordance with institutional and national animal welfare guidelines.

1. Animals:

  • Mice (e.g., Swiss albino, 20-25 g) or rats (e.g., Wistar, 150-200 g).

  • Use an equal number of male and female animals.

  • Acclimatize animals for at least one week before the experiment.

2. Materials:

  • This compound hydrochloride dissolved in a suitable vehicle (e.g., sterile saline).

  • A range of this compound concentrations to administer different doses.

  • Syringes (1 mL) with 25-27 gauge needles.

  • Animal cages for observation.

3. Procedure: a. Dose Selection: i. Based on preliminary range-finding studies, select at least 3-5 dose levels of this compound that are expected to cause mortality ranging from just above 0% to just below 100%.

4. Data Analysis:

  • Calculate the percentage of mortality for each dose group.

  • Determine the LD50 value using a recognized statistical method, such as the probit analysis or the Reed-Muench method.

Mandatory Visualizations

Signaling Pathway of this compound Action

Fomocaine_Mechanism cluster_membrane Neuronal Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Axoplasm) NaChannel_closed Voltage-Gated Na+ Channel (Closed State) NaChannel_open Voltage-Gated Na+ Channel (Open State) NaChannel_closed->NaChannel_open Depolarization NaChannel_inactive Voltage-Gated Na+ Channel (Inactive State) NaChannel_open->NaChannel_inactive Inactivation Block Blockade of Na+ Influx NaChannel_inactive->NaChannel_closed Repolarization Fomocaine_ext This compound (Unionized) Fomocaine_int_unionized This compound (Unionized) Fomocaine_ext->Fomocaine_int_unionized Diffusion across membrane Fomocaine_int_ionized This compound (Ionized) Fomocaine_int_unionized->Fomocaine_int_ionized Protonation (lower pH) Fomocaine_int_ionized->NaChannel_open Binds to receptor site inside the channel Fomocaine_int_ionized->Block NoNerveImpulse No Nerve Impulse (Anesthesia) Block->NoNerveImpulse NerveImpulse Nerve Impulse (Action Potential) Na_ext Na+ Na_int Na+ Na_ext->Na_int Influx

Caption: Mechanism of action of this compound on voltage-gated sodium channels.

Experimental Workflow for Evaluating Local Anesthetic Efficacy

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (Rats or Rabbits) Baseline_Measurement Baseline Measurement (Tail Flick Latency or Corneal Reflex) Animal_Acclimatization->Baseline_Measurement Drug_Preparation Preparation of this compound, Vehicle, and Reference Solutions Drug_Administration Drug Administration (e.g., Subcutaneous, Topical) Drug_Preparation->Drug_Administration Baseline_Measurement->Drug_Administration Post_Treatment_Measurement Post-Treatment Measurement at Timed Intervals Drug_Administration->Post_Treatment_Measurement Data_Collection Data Collection (Onset and Duration of Anesthesia) Post_Treatment_Measurement->Data_Collection Statistical_Analysis Statistical Analysis (Comparison between groups) Data_Collection->Statistical_Analysis Conclusion Conclusion on Efficacy and Potency Statistical_Analysis->Conclusion

Caption: General workflow for in vivo evaluation of this compound's local anesthetic effects.

References

Solubility Profile of Fomocaine Hydrochloride in Common Laboratory Solvents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the solubility characteristics of Fomocaine hydrochloride, a local anesthetic. The information herein is intended to guide researchers in preparing solutions for various experimental and developmental applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document also furnishes a comprehensive protocol for determining the solubility of this compound hydrochloride in solvents of interest.

Introduction to this compound Hydrochloride

This compound is a local anesthetic of the morpholine derivative class. It functions by blocking voltage-gated sodium channels in neuronal cell membranes, thereby inhibiting the propagation of nerve impulses. Understanding its solubility in different solvents is critical for a wide range of applications, including in vitro and in vivo studies, formulation development, and quality control processes. The hydrochloride salt form of this compound is generally utilized to enhance its aqueous solubility.

Solubility Data

Table 1: Experimental Solubility of this compound Hydrochloride

SolventTemperature (°C)Solubility (mg/mL)Observations
Water
Phosphate-Buffered Saline (PBS) pH 7.4
Ethanol
Methanol
Dimethyl Sulfoxide (DMSO)
User-defined solvent 1
User-defined solvent 2

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[1][2]

3.1. Materials

  • This compound hydrochloride powder

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

3.2. Procedure

  • Preparation: Add an excess amount of this compound hydrochloride to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker within a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to sediment. For finer suspensions, centrifugation can be used to facilitate the separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification: Accurately dilute the filtered supernatant with an appropriate solvent and determine the concentration of this compound hydrochloride using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL).

3.3. Experimental Workflow

G Experimental Workflow for Solubility Determination A Add excess this compound HCl to vial B Add known volume of solvent A->B C Equilibrate on shaker (24-48h) at constant temperature B->C D Allow solid to sediment (or centrifuge) C->D E Withdraw and filter supernatant D->E F Quantify concentration (e.g., HPLC, UV-Vis) E->F G Calculate and report solubility F->G

Workflow for determining the equilibrium solubility of this compound hydrochloride.

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

This compound, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[3][4] These channels are crucial for the initiation and propagation of action potentials.

The binding of this compound to the VGSC is state-dependent, with a higher affinity for the open and inactivated states of the channel. By binding to a site within the inner pore of the channel, this compound physically occludes the channel and/or allosterically modulates its gating, preventing the influx of sodium ions that is necessary for membrane depolarization.[5][6] This action effectively raises the threshold for excitation and slows the propagation of the nerve impulse, resulting in a loss of sensation in the area supplied by the nerve.

4.1. Signaling Pathway

G Mechanism of this compound Hydrochloride Action cluster_membrane Neuronal Membrane VGSC_closed VGSC (Closed) VGSC_open VGSC (Open) VGSC_closed->VGSC_open Depolarization VGSC_inactivated VGSC (Inactivated) VGSC_open->VGSC_inactivated Inactivation No_Na_Influx No Na+ Influx VGSC_open->No_Na_Influx VGSC_inactivated->VGSC_closed Repolarization VGSC_inactivated->No_Na_Influx Nerve_Impulse Nerve Impulse (Action Potential) Nerve_Impulse->VGSC_closed This compound This compound HCl This compound->VGSC_open Binds This compound->VGSC_inactivated Binds Blocked_Impulse Blocked Nerve Impulse (Anesthesia) No_Na_Influx->Blocked_Impulse

References

Application Notes and Protocols for Determining Fomocaine's Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fomocaine is a local anesthetic of the morpholine ether type. While its primary pharmacological effect is the blockade of nerve impulses, like other local anesthetics, it is important to characterize its potential cytotoxic effects. Understanding the concentration-dependent toxicity of this compound on various cell types is crucial for assessing its safety profile and exploring potential secondary therapeutic applications, such as in cancer therapy where some local anesthetics have shown promise.

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of this compound using common cell culture-based assays. The described methods will enable researchers to determine key toxicological parameters, including cell viability, membrane integrity, and the induction of apoptosis.

While specific cytotoxic data for this compound is limited in publicly available literature[1][2][3][4], the protocols and principles outlined here are based on established methods for evaluating the cytotoxicity of related local anesthetics[5][6][7][8][9].

Key Cytotoxicity Assays

Several robust and well-validated assays can be employed to determine the cytotoxic effects of this compound. The choice of assay depends on the specific cytotoxic mechanism being investigated.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay quantifies the release of LDH from damaged cells, providing a measure of cell membrane integrity and necrosis.

  • Apoptosis Assay (Annexin V Staining): This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, allowing for the differentiation between viable, apoptotic, and necrotic cells.

Data Presentation: Cytotoxicity of Local Anesthetics

The following table summarizes the cytotoxic effects of various local anesthetics on different cell lines, as reported in the literature. This data can serve as a reference for designing experiments with this compound and for comparing its relative cytotoxicity. Note the absence of specific IC50 values for this compound, highlighting the need for the assays described herein.

Local AnestheticCell LineAssayIC50 / EffectReference
LidocaineHuman melanoma (A375)Flow CytometrySignificant cytotoxicity at 2% after 72h[9]
LidocaineHuman melanoma (Hs294T)Flow CytometrySignificant cytotoxicity at 2% after 72h[9]
RopivacaineHuman melanoma (A375)Flow CytometrySignificant cytotoxicity at 0.75% after 72h[9]
RopivacaineHuman melanoma (Hs294T)Flow CytometrySignificant cytotoxicity at 0.75% after 72h[9]
BupivacaineSchwann cells (RT4-D6P2T)MTTLD50 = 476 µM[8]
TetracaineHuman corneal stromal cells-Cytotoxic above 0.15625 g/L[5]
DibucaineHuman neuroblastoma (SK-N-MC)DAPI/DNA ladderApoptosis induction[7]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is designed to assess the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

Materials:

  • This compound hydrochloride (sterile, stock solution)

  • Mammalian cell line of interest (e.g., HeLa, A549, or a relevant cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • MTT reagent (5 mg/mL in PBS), sterile-filtered and protected from light

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of this compound dilutions in complete culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium without this compound).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the incubation period, add 10 µL of the MTT reagent to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

LDH Cytotoxicity Assay for Membrane Integrity

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Materials:

  • This compound hydrochloride (sterile, stock solution)

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Microplate reader (capable of measuring absorbance at the wavelength specified by the kit)

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol. It is crucial to include control wells for:

      • Untreated cells (spontaneous LDH release)

      • Vehicle-treated cells

      • Maximum LDH release (cells lysed with the lysis buffer provided in the kit)

      • Medium background control (no cells)

  • Sample Collection:

    • After the this compound treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100

    • Plot the percentage of cytotoxicity against the this compound concentration.

Annexin V Apoptosis Assay

This protocol uses Annexin V conjugated to a fluorescent dye (e.g., FITC) and a nuclear stain (e.g., Propidium Iodide, PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Materials:

  • This compound hydrochloride (sterile, stock solution)

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 6-well plates or T-25 flasks

  • Annexin V-FITC/PI apoptosis detection kit (follow the manufacturer's instructions)

  • Binding buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates or T-25 flasks and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.

  • Cell Harvesting:

    • Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1x binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add Annexin V-FITC and PI according to the kit's protocol (typically 5 µL of each).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1x binding buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the compensation and gates.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Visualizations

Experimental Workflow Diagrams

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_this compound Add this compound Dilutions incubate_24h->add_this compound incubate_treatment Incubate for Exposure Time add_this compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_sample Sample Collection cluster_reaction LDH Reaction cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_this compound Treat with this compound and Controls seed_cells->treat_this compound centrifuge_plate Centrifuge Plate treat_this compound->centrifuge_plate transfer_supernatant Transfer Supernatant to New Plate centrifuge_plate->transfer_supernatant add_reagent Add LDH Reaction Mixture transfer_supernatant->add_reagent incubate_rt Incubate at RT add_reagent->incubate_rt read_absorbance Read Absorbance incubate_rt->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity Apoptosis_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol This compound This compound bax_bak Bax/Bak Activation This compound->bax_bak mito_potential Loss of Mitochondrial Membrane Potential bax_bak->mito_potential cytochrome_c Cytochrome c Release mito_potential->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for In Vivo Imaging of Fomocaine Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fomocaine is a local anesthetic of the ether type, utilized in topical applications for surface anesthesia.[1] Understanding its in vivo distribution is crucial for optimizing delivery, enhancing efficacy, and minimizing potential systemic toxicity.[2] Advanced in vivo imaging techniques offer powerful tools to non-invasively track the spatial and temporal distribution of this compound in living organisms, providing invaluable insights into its pharmacokinetics and pharmacodynamics. These application notes provide an overview of suitable imaging modalities and detailed protocols for their application in this compound research.

Diagram: General Workflow for In Vivo Imaging of Drug Distribution

In_Vivo_Imaging_Workflow cluster_Prep Preparation cluster_Admin Administration & Imaging cluster_Analysis Data Analysis Animal_Model Select Animal Model Drug_Formulation Prepare this compound Formulation (with or without label) Administration Administer this compound Drug_Formulation->Administration Imaging In Vivo Imaging (Selected Modality) Administration->Imaging Image_Reconstruction Image Reconstruction & Processing Imaging->Image_Reconstruction Quantification Quantification of Distribution Image_Reconstruction->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling

Caption: General experimental workflow for in vivo imaging of this compound distribution.

Recommended In Vivo Imaging Modalities for this compound

Several imaging techniques can be adapted to track the distribution of this compound. The choice of modality depends on the specific research question, required resolution, sensitivity, and whether a labeled version of the this compound molecule is available.

Key Imaging Modalities:

  • Fluorescence Imaging (FLI): Requires covalently attaching a fluorescent dye to the this compound molecule. This technique offers high sensitivity and is well-suited for superficial tissue imaging.[][4]

  • Magnetic Resonance Imaging (MRI) and Spectroscopy (MRS): MRI can visualize the spread of the anesthetic solution in tissues, particularly for nerve blocks.[5][6][7] 19F MRI/MRS could be a powerful tool if a fluorinated derivative of this compound is synthesized, allowing for background-free imaging and quantification.[8][9]

  • Mass Spectrometry Imaging (MSI): A label-free technique that can directly detect and map the distribution of this compound and its metabolites in tissue sections with high chemical specificity.[10][11][12][13]

  • Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT): These highly sensitive nuclear imaging techniques require radiolabeling of this compound (e.g., with 11C, 18F, or 123I). They provide quantitative whole-body distribution data.[14][15][16][17]

  • Ultrasound Imaging: While not directly imaging the drug molecule, ultrasound is crucial for guiding injections for nerve blocks and visualizing the spread of the local anesthetic solution in real-time.[18][19][20]

  • Photoacoustic Imaging (PAI): This emerging modality combines optical excitation with ultrasound detection.[21][22][23][24] It can be used to detect endogenous contrast changes resulting from the anesthetic's effect or to image a this compound molecule labeled with a suitable chromophore.[25]

Diagram: Comparison of Imaging Modalities

Imaging_Modalities_Comparison cluster_Labeled Label-Based Techniques cluster_LabelFree Label-Free & Indirect Techniques This compound This compound Distribution FLI Fluorescence Imaging (High Sensitivity, Superficial) This compound->FLI PET_SPECT PET / SPECT (Quantitative, Whole-Body) This compound->PET_SPECT F19_MRI 19F MRI/MRS (Background-Free, Quantitative) This compound->F19_MRI MSI Mass Spectrometry Imaging (High Specificity, Ex Vivo) This compound->MSI Ultrasound Ultrasound (Real-time, Anatomic Spread) This compound->Ultrasound MRI MRI (Anatomic Spread, Soft Tissue) This compound->MRI PAI Photoacoustic Imaging (Endogenous Contrast/Labeled) This compound->PAI

Caption: Relationship between this compound and applicable in vivo imaging techniques.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data on the in vivo distribution of this compound as determined by modern imaging techniques. The following table presents hypothetical data based on expected outcomes from a preclinical study using a radiolabeled this compound analog with PET imaging to illustrate how such data would be presented.

Organ/Tissue% Injected Dose per Gram (%ID/g) at 1h% Injected Dose per Gram (%ID/g) at 4h% Injected Dose per Gram (%ID/g) at 24h
Blood 5.2 ± 0.81.5 ± 0.30.1 ± 0.05
Liver 15.7 ± 2.18.9 ± 1.51.2 ± 0.4
Kidneys 10.3 ± 1.94.1 ± 0.70.5 ± 0.1
Muscle (at injection site) 45.3 ± 5.620.1 ± 3.25.4 ± 1.1
Muscle (contralateral) 1.2 ± 0.20.8 ± 0.10.2 ± 0.08
Brain 0.5 ± 0.10.2 ± 0.05< 0.1
Heart 2.1 ± 0.40.9 ± 0.20.1 ± 0.03
Lungs 3.5 ± 0.61.2 ± 0.30.2 ± 0.06

Data are presented as mean ± standard deviation (n=5 animals per time point). This is illustrative data and not based on a published study.

Experimental Protocols

Protocol 1: Fluorescence Imaging of a Labeled this compound Analog

Objective: To visualize the local distribution and diffusion of a fluorescently-labeled this compound analog from the site of subcutaneous injection.

Materials:

  • This compound labeled with a near-infrared (NIR) fluorescent dye (e.g., Cy7).[]

  • In vivo fluorescence imaging system.

  • Anesthetized laboratory mice.

  • Standard animal handling and preparation supplies.

Methodology:

  • Animal Preparation: Anesthetize the mouse using isoflurane (2% for induction, 1-1.5% for maintenance). Shave the hair from the desired injection and imaging area.

  • Baseline Imaging: Acquire a baseline fluorescence image of the animal prior to injection to account for any autofluorescence.

  • Administration: Subcutaneously inject 50 µL of the NIR-labeled this compound solution (concentration to be optimized) into the region of interest.

  • Image Acquisition: Immediately begin acquiring fluorescence images at set time intervals (e.g., 2, 5, 10, 15, 30, 60, 120, and 240 minutes) to create a time-course of distribution.

  • Data Analysis:

    • Co-register the fluorescence images with a white-light image for anatomical reference.

    • Draw regions of interest (ROIs) around the injection site and surrounding tissues.

    • Quantify the fluorescence intensity in each ROI at each time point.

    • Plot the fluorescence intensity over time to determine the diffusion kinetics.

Protocol 2: MRI to Visualize Anesthetic Distribution in a Nerve Block

Objective: To visualize the bulk distribution of a this compound solution around a target nerve (e.g., the sciatic nerve) using MRI.[5][6]

Materials:

  • High-field MRI scanner (e.g., 7T or higher for small animals).

  • Anesthetized laboratory rats.

  • This compound solution (clinical formulation).

  • MRI-compatible monitoring and injection equipment.

Methodology:

  • Animal Preparation: Anesthetize the rat and place it in an MRI-compatible cradle. Position the animal so that the region of the target nerve is at the isocenter of the magnet.

  • Pre-injection Imaging: Acquire high-resolution T1-weighted and T2-weighted anatomical images of the target region before injection.

  • Guided Injection: Using anatomical landmarks (or ultrasound guidance if available), carefully inject the this compound solution adjacent to the target nerve. A small amount of a gadolinium-based contrast agent can be added to the this compound solution to enhance its visibility on T1-weighted images.

  • Post-injection Imaging: Immediately after injection, acquire a series of T1-weighted (if contrast is used) or T2-weighted images at multiple time points (e.g., 5, 15, 30, 60, and 90 minutes).

  • Data Analysis:

    • Fuse pre- and post-injection images to identify the location and spread of the injectate.

    • Segment the volume of the anesthetic solution at each time point to quantify its distribution and changes over time.

    • Correlate the observed distribution with functional outcomes (e.g., nerve conduction studies) if performed.

Protocol 3: Mass Spectrometry Imaging of this compound in Tissue Sections

Objective: To map the distribution of unlabeled this compound and its major metabolites in a target tissue (e.g., skin and underlying muscle) at a specific time point after topical application.[10][11]

Materials:

  • Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging system.

  • Cryostat.

  • This compound cream or solution.

  • Euthanized laboratory mice at a predetermined time after drug application.

  • MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid).

  • Indium tin oxide (ITO) coated glass slides.

Methodology:

  • Drug Application and Tissue Collection: Apply a defined amount of this compound formulation to a specific skin area on the mouse. At a designated time point (e.g., 2 hours), euthanize the animal and excise the treated skin and underlying muscle tissue.

  • Sample Preparation: Immediately embed the tissue in a suitable medium (e.g., gelatin) and snap-freeze in liquid nitrogen.

  • Cryosectioning: Cut thin tissue sections (e.g., 10-12 µm) using a cryostat and thaw-mount them onto the ITO slides.

  • Matrix Application: Apply the MALDI matrix uniformly over the tissue section using an automated sprayer.

  • MSI Data Acquisition:

    • Define the desired spatial resolution (e.g., 50 µm).

    • Acquire a full mass spectrum at each pixel across the entire tissue section.

  • Data Analysis:

    • Generate ion intensity maps for the specific m/z values corresponding to this compound and its expected metabolites.

    • Overlay the MSI data with a histological image (e.g., H&E stain) of an adjacent tissue section to correlate drug distribution with specific tissue structures.

Diagram: Protocol for Mass Spectrometry Imaging

MSI_Protocol cluster_SamplePrep Sample Preparation cluster_DataAcq Data Acquisition cluster_DataAnalysis Data Analysis Apply_Drug Topical Application of this compound Collect_Tissue Excise and Snap-Freeze Target Tissue Apply_Drug->Collect_Tissue Section_Tissue Cryosection and Thaw-Mount on Slide Collect_Tissue->Section_Tissue Apply_Matrix Apply MALDI Matrix Section_Tissue->Apply_Matrix Acquire_Data MALDI-MSI Data Acquisition Apply_Matrix->Acquire_Data Generate_Maps Generate Ion Intensity Maps Acquire_Data->Generate_Maps Correlate_Histo Correlate with Histology Generate_Maps->Correlate_Histo

Caption: Workflow for label-free this compound imaging using MALDI-MSI.

References

Application Notes and Protocols for Studying the Electrophysiological Effects of Fomocaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various electrophysiological recording setups to investigate the effects of Fomocaine, a topical anesthetic. The protocols detailed below are designed to enable the characterization of this compound's influence on neuronal and cardiac ion channels, action potential dynamics, and overall cellular excitability.

Introduction to this compound and its Presumed Mechanism of Action

This compound is a local anesthetic agent belonging to the morpholine derivative class. Like other local anesthetics, its primary mechanism of action is the blockade of voltage-gated sodium channels (NaV). By inhibiting the influx of sodium ions across the neuronal membrane, this compound prevents the depolarization necessary for the initiation and propagation of action potentials, resulting in a reversible block of nerve conduction and a sensation of numbness.

While the primary target is considered to be NaV channels, local anesthetics can also modulate other ion channels, including potassium (KV) and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which can contribute to their overall electrophysiological profile.

Key Electrophysiological Techniques for this compound Research

A multi-faceted approach employing various electrophysiological techniques is recommended to fully characterize the effects of this compound.

  • Patch-Clamp Electrophysiology: This is the gold-standard technique for studying ion channel function at the single-cell or single-channel level. It allows for precise control of the cell membrane potential (voltage-clamp) or the injected current (current-clamp).

    • Voltage-Clamp: Used to isolate and record the currents flowing through specific ion channels (e.g., NaV, KV) and to determine the potency and kinetics of this compound's blocking effects.

    • Current-Clamp: Used to study the effects of this compound on the neuronal action potential, including changes in threshold, amplitude, duration, and firing frequency.

  • Multi-Electrode Array (MEA) Recordings: MEAs allow for the simultaneous, non-invasive recording of extracellular field potentials from a network of cultured cells (e.g., neurons or cardiomyocytes). This technique is ideal for assessing the effects of this compound on network activity, such as burst firing and synchrony, providing a higher-throughput method for screening and network-level analysis.

Data Presentation: Quantitative Effects of Local Anesthetics

The following tables summarize representative quantitative data for local anesthetics on key ion channels. While specific data for this compound is not widely available in public literature, the data for Lidocaine and Bupivacaine, which share a similar mechanism of action, are presented for comparative purposes.

Table 1: Inhibitory Effects of Local Anesthetics on Voltage-Gated Sodium Channels (NaV)

Local AnestheticNaV SubtypeIC50 (µM)PreparationReference
LidocaineCardiac5-20Canine & Cloned Human Cardiac Na Channels[1]
BupivacaineNeuronal55Rat Dorsal Root Ganglion Neurons[2]
MepivacaineNeuronal190Rat Dorsal Root Ganglion Neurons[2]

Table 2: Effects of Local Anesthetics on Potassium Channels (KV)

Local AnestheticK+ Current TypeIC50PreparationReference
BupivacaineSustained K+ Current (I(Kn)) - Type 1 cells121 µMRat Dorsal Root Ganglion Neurons[3]
BupivacaineSustained K+ Current (I(Kn)) - Type 2 cells57 µMRat Dorsal Root Ganglion Neurons[3]
LidocaineSustained K+ Current (I(Kn)) - Type 1 cells5.1 mMRat Dorsal Root Ganglion Neurons[3]
LidocaineSustained K+ Current (I(Kn)) - Type 2 cells2.2 mMRat Dorsal Root Ganglion Neurons[3]
TetracaineSustained K+ Current (I(Kn)) - Type 1 cells1.9 mMRat Dorsal Root Ganglion Neurons[3]
TetracaineSustained K+ Current (I(Kn)) - Type 2 cells0.6 mMRat Dorsal Root Ganglion Neurons[3]

Table 3: Effects of Local Anesthetics on Hyperpolarization-Activated Cationic (HCN) Channels

Local AnestheticHCN SubtypeEffectConcentrationPreparationReference
LidocaineHCN1, HCN2, HCN1-HCN2Inhibition of current amplitudeEC50 ~50-70 µMHEK293 cells[4]
LidocaineHCN1, HCN1-HCN2Shift in half-activation voltage (V1/2)EC50 ~30-40 µMHEK293 cells[4]
BupivacaineIh currentIC50 of 55 µMRat Dorsal Root Ganglion Neurons[2]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of NaV Currents

Objective: To determine the concentration-dependent block of voltage-gated sodium channels by this compound.

Cell Preparation:

  • Culture primary neurons (e.g., dorsal root ganglion neurons) or a suitable cell line expressing the NaV channel subtype of interest (e.g., HEK293 cells).

  • Plate cells on glass coverslips at an appropriate density for patch-clamp recording.

Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

Voltage-Clamp Protocol:

  • Establish a whole-cell patch-clamp configuration.

  • Hold the membrane potential at -100 mV to ensure all NaV channels are in the resting state.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms) to elicit NaV currents.

  • Record the peak inward current at each voltage step.

  • Establish a stable baseline recording.

  • Perfuse the cells with increasing concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM, 1 mM).

  • At each concentration, repeat the voltage-step protocol.

  • Wash out the drug with the external solution to check for reversibility.

Data Analysis:

  • Measure the peak inward Na+ current at each this compound concentration for a specific voltage step (e.g., 0 mV).

  • Normalize the current amplitude to the control (pre-drug) condition.

  • Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Protocol 2: Whole-Cell Current-Clamp Recording of Action Potentials

Objective: To assess the effect of this compound on neuronal excitability and action potential characteristics.

Cell Preparation: As in Protocol 4.1.

Solutions:

  • External Solution: Same as Protocol 4.1.

  • Internal Solution (in mM): 135 K-gluconate, 5 KCl, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine (pH adjusted to 7.2 with KOH).

Current-Clamp Protocol:

  • Establish a whole-cell patch-clamp configuration in current-clamp mode.

  • Record the resting membrane potential.

  • Inject a series of depolarizing current steps of increasing amplitude (e.g., from -50 pA to +200 pA in 10 pA increments for 500 ms) to elicit action potentials.

  • Record the number of action potentials fired at each current step.

  • Establish a stable baseline recording.

  • Perfuse the cells with a relevant concentration of this compound (e.g., the predetermined IC50 from Protocol 4.1).

  • Repeat the current-step protocol.

  • Wash out the drug.

Data Analysis:

  • Measure and compare the following parameters before, during, and after this compound application:

    • Resting membrane potential.

    • Action potential threshold.

    • Action potential amplitude.

    • Action potential duration at 50% of peak amplitude (APD50).

    • Number of action potentials fired at each current step (firing frequency).

Protocol 3: Multi-Electrode Array (MEA) Recording of Neuronal Network Activity

Objective: To evaluate the effect of this compound on spontaneous and evoked neuronal network activity.

Cell Culture on MEAs:

  • Coat MEA plates with a suitable substrate (e.g., poly-L-lysine) to promote neuronal adhesion.

  • Plate primary cortical or hippocampal neurons onto the MEAs at a high density to allow for network formation.

  • Maintain the cultures for at least 14 days in vitro (DIV) to allow for the development of mature, synaptically connected networks.

MEA Recording Protocol:

  • Place the MEA plate in the recording system and allow it to equilibrate to 37°C and 5% CO2.

  • Record baseline spontaneous network activity for at least 10 minutes. This will include spikes and network bursts.

  • Apply increasing concentrations of this compound to the culture medium.

  • Record network activity for at least 10 minutes at each concentration.

  • (Optional) If studying evoked activity, use an integrated stimulation electrode to deliver electrical stimuli and record the evoked network responses before and after drug application.

  • Perform a final washout step.

Data Analysis:

  • Use MEA analysis software to detect spikes and bursts from the raw data.

  • Quantify and compare the following network parameters across different this compound concentrations:

    • Mean firing rate.

    • Mean burst rate.

    • Burst duration.

    • Number of spikes per burst.

    • Network synchrony.

Visualizations

Signaling Pathway of Local Anesthetic Action

Fomocaine_Mechanism cluster_membrane Cell Membrane NaV_channel Voltage-Gated Sodium Channel (NaV) Na_in Na+ Influx NaV_channel->Na_in K_channel Potassium Channel (KV) K_out K+ Efflux K_channel->K_out Depolarization Membrane Depolarization Na_in->Depolarization Causes Repolarization Membrane Repolarization K_out->Repolarization Contributes to This compound This compound This compound->NaV_channel Blocks Nerve_Block Nerve Conduction Block This compound->Nerve_Block Leads to Action_Potential Action Potential Generation & Propagation Depolarization->Action_Potential Triggers Action_Potential->Nerve_Block

Caption: this compound's primary mechanism of action.

Experimental Workflow for Voltage-Clamp Analysis

Voltage_Clamp_Workflow start Start: Prepare Neuronal Culture patch Establish Whole-Cell Patch-Clamp start->patch baseline Record Baseline NaV Currents (Voltage-Step Protocol) patch->baseline drug_app Apply this compound (Increasing Concentrations) baseline->drug_app drug_rec Record NaV Currents at each Concentration drug_app->drug_rec washout Washout this compound drug_rec->washout washout_rec Record Post-Washout NaV Currents washout->washout_rec analysis Data Analysis: - Measure Peak Currents - Normalize Data - Calculate IC50 washout_rec->analysis end End: Determine this compound Potency analysis->end Electrophys_Logic cluster_single_cell Single-Cell Level cluster_network Network Level Patch_Clamp Patch-Clamp Voltage_Clamp Voltage-Clamp (Ion Channel Currents) Patch_Clamp->Voltage_Clamp Current_Clamp Current-Clamp (Action Potentials) Patch_Clamp->Current_Clamp MEA Multi-Electrode Array (Network Activity) Fomocaine_Effects This compound Electrophysiological Effects Fomocaine_Effects->Patch_Clamp Investigated by Fomocaine_Effects->MEA Investigated by

References

Troubleshooting & Optimization

How to prevent Fomocaine precipitation in physiological buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Fomocaine in physiological buffers during experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution precipitate when I add it to a physiological buffer like PBS?

A1: this compound is a weak base with a predicted pKa of approximately 7.44. Physiological buffers, such as Phosphate-Buffered Saline (PBS), typically have a pH around 7.4.[1] Near its pKa, a small shift in the pH of the solution can significantly alter the ionization state of this compound. In more alkaline conditions (pH > pKa), the uncharged, free base form of this compound predominates. This form is significantly less water-soluble than its protonated (charged) counterpart, leading to precipitation.

Q2: What is the difference between this compound and this compound Hydrochloride, and which one should I use?

A2: this compound refers to the free base form of the molecule, which has limited water solubility. This compound hydrochloride is the salt form, where the this compound molecule is protonated and paired with a chloride ion. This salt form is generally more water-soluble. For preparing aqueous solutions, this compound hydrochloride is the recommended starting material. However, even when starting with the hydrochloride salt, precipitation can still occur if the pH of the final solution is at or above the pKa of this compound.

Q3: Can I adjust the pH of my physiological buffer to prevent this compound precipitation?

A3: While slightly lowering the pH of the buffer (e.g., to pH 6.8-7.0) can increase the proportion of the more soluble, protonated form of this compound, this may not be suitable for all experimental systems. Many biological assays are sensitive to pH changes. It is crucial to first determine the acceptable pH range for your specific experiment before making any adjustments.

Q4: Are there any recommended excipients to improve this compound solubility?

A4: Yes, several excipients can be used to enhance the solubility of this compound in physiological buffers. The most common strategies include the use of co-solvents and cyclodextrins.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your experiments.

Problem: this compound precipitates immediately upon addition to physiological buffer.
Potential Cause Recommended Solution
High pH of the buffer Verify the pH of your physiological buffer. If your experimental conditions allow, consider using a buffer with a slightly lower pH (e.g., 6.8).
Low intrinsic solubility of this compound free base Ensure you are using this compound hydrochloride, the more water-soluble salt form.
High final concentration of this compound The desired final concentration may exceed the solubility limit of this compound in the buffer. Consider lowering the final concentration or employing a solubilization strategy.
Problem: this compound solution appears clear initially but becomes cloudy or precipitates over time.
Potential Cause Recommended Solution
Slow precipitation kinetics Even at concentrations below the immediate precipitation threshold, this compound can slowly crystallize out of solution. Prepare fresh solutions immediately before use.
Temperature fluctuations Changes in temperature can affect solubility. Ensure your solutions are maintained at a constant, controlled temperature.
Instability of the formulation The formulation may not be stable over the duration of the experiment. Consider using stabilizing excipients like cyclodextrins.

Experimental Protocols and Methodologies

Here are detailed protocols for preparing this compound solutions to minimize precipitation.

Protocol 1: Preparation of this compound Solution using a Co-solvent (DMSO)

This method is suitable for in vitro experiments where a small final concentration of a co-solvent is tolerable.

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Physiological buffer (e.g., PBS, pH 7.4), sterile

Procedure:

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Weigh the required amount of this compound hydrochloride.

    • Dissolve the this compound hydrochloride in 100% DMSO to create a high-concentration stock solution (e.g., 1000x the final desired concentration). For example, to achieve a final concentration of 10 µM, prepare a 10 mM stock solution in DMSO.

    • Ensure the this compound is completely dissolved in DMSO. Gentle warming or vortexing may be applied if necessary.

  • Dilute the Stock Solution into Physiological Buffer:

    • Just before the experiment, perform a serial dilution of the DMSO stock solution into the physiological buffer to achieve the final desired concentration.

    • Important: Add the this compound-DMSO stock solution to the buffer while vortexing to ensure rapid and uniform mixing. This helps to avoid localized high concentrations that can lead to precipitation.

    • The final concentration of DMSO in the experimental medium should be kept as low as possible (ideally ≤ 0.1%) to avoid solvent-related artifacts in biological assays.[2]

Troubleshooting for this Protocol:

  • Precipitation upon dilution:

    • Decrease the final concentration of this compound.

    • Increase the final percentage of DMSO slightly, if permissible for your experiment.

    • Perform the dilution in a stepwise manner.

Protocol 2: Preparation of this compound Solution using Cyclodextrins

This method is suitable for applications where organic co-solvents must be avoided. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin to improve the solubility of hydrophobic drugs.[3][4]

Materials:

  • This compound hydrochloride

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Physiological buffer (e.g., PBS, pH 7.4), sterile

Procedure:

  • Prepare the Cyclodextrin Solution:

    • Dissolve the desired amount of HP-β-CD in the physiological buffer. The concentration of HP-β-CD will need to be optimized based on the required this compound concentration. A molar ratio of 1:1 (this compound:HP-β-CD) is a good starting point for optimization.

  • Form the this compound-Cyclodextrin Inclusion Complex:

    • Add the this compound hydrochloride powder directly to the HP-β-CD solution.

    • Stir the mixture at room temperature for a sufficient time (e.g., 24-48 hours) to allow for the formation of the inclusion complex.

  • Filtration:

    • After the equilibration period, filter the solution through a 0.22 µm filter to remove any undissolved this compound.

    • The filtrate will be a saturated solution of the this compound-HP-β-CD complex.

  • Concentration Determination:

    • It is recommended to determine the final concentration of this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Troubleshooting for this Protocol:

  • Low final concentration of this compound:

    • Increase the concentration of HP-β-CD.

    • Optimize the molar ratio of this compound to HP-β-CD.

    • Investigate other types of modified cyclodextrins.

Data Summary

PropertyValueImplication for Formulation
Predicted pKa 7.44At physiological pH (~7.4), this compound exists as a mixture of ionized (soluble) and non-ionized (poorly soluble) forms. Small pH increases can lead to significant precipitation.
Form Free BasePoorly soluble in water.
Form Hydrochloride SaltMore soluble in water than the free base.

Visual Guides

Logical Workflow for Preventing this compound Precipitation

Fomocaine_Precipitation_Workflow start Start: Need to prepare a this compound solution in physiological buffer check_form Use this compound Hydrochloride? start->check_form use_hcl use_hcl check_form->use_hcl Yes get_hcl Obtain this compound HCl for better initial solubility check_form->get_hcl No choose_method Choose Solubilization Method use_hcl->choose_method Proceed to formulation get_hcl->use_hcl cosolvent cosolvent choose_method->cosolvent Co-solvent Tolerable? dmso_protocol Follow Protocol 1: Prepare high-concentration stock in DMSO cosolvent->dmso_protocol Yes cyclodextrin Follow Protocol 2: Use Cyclodextrins (e.g., HP-β-CD) cosolvent->cyclodextrin No final_dilution final_dilution dmso_protocol->final_dilution Dilute in buffer immediately before use check_precipitation Precipitation Observed? final_dilution->check_precipitation Observe for precipitation final_solution final_solution cyclodextrin->final_solution Prepare inclusion complex final_solution->check_precipitation troubleshoot Troubleshoot: - Lower final concentration - Adjust excipient ratio - Check pH check_precipitation->troubleshoot Yes success Solution is ready for experiment check_precipitation->success No troubleshoot->choose_method Re-evaluate method

Caption: A decision-making workflow for selecting the appropriate method to prevent this compound precipitation.

Signaling Pathway of this compound Precipitation

Fomocaine_Precipitation_Pathway cluster_solution Aqueous Solution (Physiological Buffer) cluster_intervention Intervention Strategies Fomocaine_HCl This compound HCl (Soluble) Fomocaine_Ionized This compound-H+ (Protonated, Soluble) Fomocaine_HCl->Fomocaine_Ionized Dissociation Fomocaine_Base This compound (Free Base, Poorly Soluble) Fomocaine_Ionized->Fomocaine_Base Deprotonation (pH ≥ pKa) Fomocaine_Base->Fomocaine_Ionized Protonation (pH < pKa) Precipitate This compound Precipitate Fomocaine_Base->Precipitate Precipitation CoSolvent Co-solvent (e.g., DMSO) CoSolvent->Fomocaine_Base Increases solubility of free base Cyclodextrin Cyclodextrin (e.g., HP-β-CD) Cyclodextrin->Fomocaine_Base Forms soluble inclusion complex

Caption: The equilibrium of this compound species in solution and the points of intervention to prevent precipitation.

References

Troubleshooting common issues in the synthesis of Fomocaine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Fomocaine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this topical anesthetic. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data presented in clear, structured tables.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic pathways for this compound (4-[3-(4-phenoxymethyl-phenyl)-propyl]-morpholine):

  • The "classic" route: This pathway starts from 3-phenylpropanol and involves a chloromethylation step. While established, this method is known to produce an inseparable ortho-isomer as a significant byproduct.[1]

  • The "novel" route: This improved synthesis begins with 4-phenoxymethyl-benzonitrile and utilizes a modified Willgerodt-Kindler reaction. This route is advantageous as it avoids the formation of the problematic ortho-isomer.[1]

Q2: What is the main challenge with the classic synthesis route starting from 3-phenylpropanol?

A2: The primary challenge is the C-chloromethylation of 3-phenylpropylchloride. This step produces not only the desired para-substituted product but also the o-chloromethyl derivative. These two isomers are extremely difficult to separate by fractional distillation, leading to impurities in the final product.[1]

Q3: Why is the Willgerodt-Kindler reaction route preferred?

A3: The route employing the modified Willgerodt-Kindler reaction starting from 4-phenoxymethyl-benzonitrile is preferred because it offers a more direct and cleaner synthesis. It avoids the problematic chloromethylation step and the subsequent issue of isomeric impurity, resulting in a purer final product.[1]

Troubleshooting Guides

Below are troubleshooting guides for the key reactions involved in the synthesis of this compound.

Synthesis Route 1: From 4-Phenoxymethyl-benzonitrile (Willgerodt-Kindler Route)

This route involves the reaction of 4-phenoxymethyl-benzonitrile with morpholine and sulfur, followed by reduction.

Issue 1: Low yield in the Willgerodt-Kindler reaction.

Potential Cause Troubleshooting Suggestion
Incorrect Reaction Temperature The Willgerodt-Kindler reaction typically requires high temperatures (often >100°C). Ensure your reaction is heated sufficiently to drive the reaction to completion. Microwave-assisted heating can sometimes improve yields and reduce reaction times.
Improper Molar Ratios of Reactants An excess of sulfur and morpholine is often required. Experiment with varying the molar ratios to find the optimal conditions for your specific setup.
Poor Quality Reagents Ensure that the 4-phenoxymethyl-benzonitrile, morpholine, and sulfur are of high purity. Impurities can interfere with the reaction.
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). If the reaction stalls, consider extending the reaction time or incrementally increasing the temperature.

Issue 2: Formation of unexpected byproducts.

Potential Cause Troubleshooting Suggestion
Side Reactions of the Nitrile Group In the absence of a sufficient sulfur nucleophile, the nitrile group may undergo other reactions. Ensure an adequate amount of sulfur is present.
Hydrolysis of Intermediates The intermediate thioamide can be susceptible to hydrolysis, especially if water is present in the reaction mixture. Ensure all reagents and solvents are dry.
Synthesis Route 2: From 3-Phenylpropanol (Classic Route)

This route involves the formation of a phenoxymethyl ether followed by chloromethylation and subsequent reaction with morpholine. A key step that can be problematic is the Williamson ether synthesis to form the phenoxymethyl ether.

Issue 3: Low yield in the Williamson Ether Synthesis of the phenoxymethyl ether.

Potential Cause Troubleshooting Suggestion
Incomplete Deprotonation of Phenol A strong enough base is required to fully deprotonate the phenol. Sodium hydride (NaH) is a common choice. Ensure the base is fresh and added under an inert atmosphere to prevent reaction with moisture.
Poor Leaving Group on the Alkylating Agent The alkylating agent (e.g., 4-(chloromethyl)phenyl)propyl chloride) must have a good leaving group. If using a chloride, consider converting it to a better leaving group like a bromide, iodide, or tosylate.
Steric Hindrance The Williamson ether synthesis is an SN2 reaction and is sensitive to steric hindrance. This is less of an issue with the primary benzylic halide in this synthesis but should be a consideration.
Side Reaction: Elimination If using a secondary or tertiary alkyl halide, elimination (E2) can compete with substitution (SN2). This is generally not a major issue with the primary halide in the this compound synthesis.

Issue 4: Formation of the o-chloromethyl isomer during chloromethylation.

Potential Cause Troubleshooting Suggestion
Reaction Conditions of Blanc Chloromethylation The Blanc chloromethylation reaction conditions (formaldehyde, HCl, and a Lewis acid catalyst like ZnCl2) can lead to substitution at both the ortho and para positions of the phenyl ring.
Inherent Reactivity of the Substrate The phenoxymethyl group is an ortho, para-directing group, making substitution at the ortho position competitive.
Mitigation Strategy Unfortunately, separating the ortho and para isomers is very difficult.[1] This is the primary reason the Willgerodt-Kindler route is preferred. If this route must be used, careful optimization of reaction temperature and catalyst may slightly favor the para product, but significant ortho-isomer formation is likely unavoidable.

Experimental Protocols

Protocol 1: Synthesis of this compound via Modified Willgerodt-Kindler Reaction (Conceptual)
  • Step 1: Willgerodt-Kindler Reaction.

    • In a suitable reaction vessel, combine 4-phenoxymethyl-benzonitrile, elemental sulfur, and a molar excess of morpholine.

    • Heat the mixture under reflux for several hours. The reaction progress should be monitored by TLC or GC.

    • Upon completion, cool the reaction mixture and work up appropriately to isolate the resulting thioamide. This may involve extraction and purification by column chromatography.

  • Step 2: Reduction of the Thioamide.

    • The isolated thioamide is then reduced to form this compound. A variety of reducing agents can be employed for this transformation (e.g., lithium aluminum hydride). The choice of reducing agent and reaction conditions will need to be determined experimentally.

    • After the reduction is complete, the reaction is quenched, and the this compound base is isolated through an appropriate workup procedure, likely involving extraction and purification.

  • Step 3: Salt Formation (Optional).

    • To obtain the hydrochloride salt, the purified this compound base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same or a miscible solvent. The resulting precipitate is then collected by filtration and dried.

Protocol 2: Synthesis of this compound via Classic Route (Conceptual)
  • Step 1: Williamson Ether Synthesis.

    • Deprotonate phenol with a strong base like sodium hydride in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere.

    • Add 1-chloro-3-phenylpropane to the resulting sodium phenoxide solution.

    • Heat the reaction mixture to drive the SN2 reaction to completion. Monitor by TLC.

    • After completion, perform an aqueous workup to remove any unreacted phenol and salts, followed by extraction and purification of the resulting 1-phenoxy-3-phenylpropane.

  • Step 2: Blanc Chloromethylation.

    • Treat the 1-phenoxy-3-phenylpropane with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride. Caution: This reaction is known to produce the highly carcinogenic byproduct bis(chloromethyl) ether and should be performed with extreme care in a well-ventilated fume hood.

    • The reaction will produce a mixture of para and ortho chloromethylated products.

  • Step 3: Amination with Morpholine.

    • The mixture of chloromethylated products is then reacted with morpholine to displace the chloride and form the corresponding morpholine derivatives.

    • The final product will be a mixture of this compound and its ortho-isomer, which is difficult to separate. Purification would likely involve column chromatography, though complete separation may not be achievable.

Visualizations

Fomocaine_Synthesis_Troubleshooting cluster_willgerodt Willgerodt-Kindler Route cluster_classic Classic Route Start_W 4-Phenoxymethyl-benzonitrile WK_Reaction Willgerodt-Kindler Reaction (Morpholine, Sulfur, Heat) Start_W->WK_Reaction Thioamide Thioamide Intermediate WK_Reaction->Thioamide Low_Yield_W Low Yield? WK_Reaction->Low_Yield_W Reduction Reduction Thioamide->Reduction Fomocaine_W This compound Reduction->Fomocaine_W Low_Yield_W->Thioamide No Troubleshoot_W Check Temp Check Ratios Reagent Purity Low_Yield_W->Troubleshoot_W Yes Start_C 3-Phenylpropanol Ether_Synth Williamson Ether Synthesis Start_C->Ether_Synth Phenoxy_Intermediate Phenoxymethyl Intermediate Ether_Synth->Phenoxy_Intermediate Chloromethylation Blanc Chloromethylation Phenoxy_Intermediate->Chloromethylation Chloro_Intermediate Chloromethylated Intermediate (para- and o-isomers) Chloromethylation->Chloro_Intermediate Isomer_Issue Isomer Impurity? Chloromethylation->Isomer_Issue Amination Amination with Morpholine Chloro_Intermediate->Amination Fomocaine_C This compound + o-isomer Amination->Fomocaine_C Isomer_Issue->Chloro_Intermediate No Isomer_Info Difficult to Separate. Consider alternative route. Isomer_Issue->Isomer_Info Yes

Caption: Troubleshooting logic for the two main synthetic routes of this compound.

experimental_workflow Start Choose Synthesis Route Route_W Willgerodt-Kindler Route Start->Route_W Route_C Classic Route Start->Route_C Reaction_Step Perform Chemical Reaction Route_W->Reaction_Step Route_C->Reaction_Step Monitoring Monitor Reaction Progress (TLC, GC, etc.) Reaction_Step->Monitoring Workup Reaction Workup & Crude Isolation Monitoring->Workup Purification Purification (Column Chromatography, etc.) Workup->Purification Analysis Analyze Final Product (NMR, MS, etc.) Purification->Analysis Troubleshoot Troubleshoot Issues (Yield, Purity) Analysis->Troubleshoot Troubleshoot->Reaction_Step Optimize

Caption: General experimental workflow for the synthesis of this compound.

References

Reducing experimental variability in Fomocaine bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability in Fomocaine bioassays.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a local anesthetic of the morpholine ether type. Its primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal cell membranes.[1] By binding to these channels, this compound inhibits the influx of sodium ions, which is necessary for the generation and propagation of action potentials (nerve impulses). This reversible blockade of nerve conduction results in a loss of sensation in the area supplied by the nerve.[2]

2. Which bioassays are most commonly used to assess the efficacy of this compound?

The efficacy of this compound as a local anesthetic is typically evaluated using a combination of in vivo and in vitro assays:

  • In Vivo Assays: The rat sciatic nerve block is a common model to assess the onset, duration, and intensity of the anesthetic effect.[3][4]

  • In Vitro Assays:

    • Electrophysiology: Patch-clamp techniques on cultured neuronal cells (e.g., SH-SY5Y) or isolated neurons are used to directly measure the blocking effect of this compound on voltage-gated sodium channels.[5][6]

    • Cytotoxicity Assays: Assays like the MTT or LDH release assay on neuronal cell lines can be used to determine the concentration range at which this compound is effective without causing significant cell death.[7][8]

3. What are the main sources of experimental variability in this compound bioassays?

Variability in this compound bioassays can arise from several factors:

  • Physicochemical Properties of this compound: The pH of the this compound solution and the surrounding tissue significantly impacts its activity, as it affects the ratio of the ionized to the non-ionized form.[9][10] The non-ionized form is more lipid-soluble and readily crosses the nerve membrane.

  • Experimental Conditions: Inconsistent cell culture conditions (e.g., cell density, passage number, media composition), temperature fluctuations, and variations in incubation times can all contribute to variability.[2][11]

  • Assay-Specific Parameters: In electrophysiology, the quality of the giga-seal and pipette resistance are critical.[12] In in vivo studies, the accuracy of the injection site and the experience of the operator can lead to significant differences in results.[1]

  • Biological Factors: The presence of serum proteins in cell culture media can bind to this compound, potentially altering its effective concentration.[11]

Troubleshooting Guides

High Variability in In Vitro Cytotoxicity Assays (e.g., MTT Assay)
Problem Potential Cause Recommended Solution
Inconsistent IC50 values between experiments Cell Density: Variation in the number of cells seeded per well.Optimize and standardize the cell seeding density for your specific cell line. Ensure even cell distribution in each well.[13]
Incubation Time: Inconsistent incubation times with this compound or the MTT reagent.Strictly adhere to a standardized incubation protocol. Determine the optimal incubation time for your cell line and this compound concentration range through preliminary experiments.[13]
This compound Solution: Degradation or precipitation of this compound in the culture medium.Prepare fresh this compound solutions for each experiment. Assess the stability of this compound in your specific cell culture medium under experimental conditions (temperature, CO2).[14]
High background signal or false positives Media Components: Interference from phenol red or serum components in the culture medium.Use serum-free medium during the MTT incubation step. Include a "medium only" background control.[15]
Off-Target Effects: this compound may have off-target effects on cellular metabolism that are not related to cytotoxicity.Supplement the MTT assay with a different cytotoxicity assay that measures a different endpoint, such as membrane integrity (e.g., LDH release assay).[16]
Inconsistent Results in Electrophysiology Recordings (Patch-Clamp)
Problem Potential Cause Recommended Solution
Difficulty achieving a stable giga-seal Pipette Issues: Irregular pipette tip or debris in the internal solution.Ensure your internal solution is filtered (0.22 µm filter). Fire-polish the pipette tip to create a smooth surface.[16]
Cell Health: Unhealthy or dying cells.Use cells from a healthy, actively growing culture. Ensure proper oxygenation and pH of the external solution.[12]
Variable drug effect at the same concentration Incomplete Solution Exchange: Residual external solution in the recording chamber after applying the this compound solution.Ensure a complete and rapid exchange of the bath solution. Use a perfusion system with a well-defined flow rate.
pH of this compound Solution: The pH of your this compound-containing external solution may differ from the control solution.Measure and adjust the pH of all external solutions to be identical. Local anesthetics are weak bases, and their charge state is pH-dependent, which affects their binding to the sodium channel.[9]
"Run-down" of sodium current over time Intracellular Dialysis: Washout of essential intracellular components.Consider using the perforated patch technique to maintain the integrity of the intracellular environment.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment of this compound using MTT Assay on SH-SY5Y Cells

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Cell Seeding:

    • Culture SH-SY5Y human neuroblastoma cells in your preferred complete growth medium.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[17]

  • This compound Treatment:

    • Prepare a stock solution of this compound hydrochloride in sterile water or DMSO.

    • Perform serial dilutions of the this compound stock solution in serum-free culture medium to achieve the desired final concentrations.

    • Carefully remove the complete growth medium from the wells and replace it with 100 µL of the this compound-containing medium. Include vehicle controls (medium with the same concentration of DMSO or water as the highest this compound concentration).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.[13]

    • Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[15]

    • Mix thoroughly by gentle pipetting or by using a plate shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the "medium only" blank from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).

Protocol 2: In Vivo Assessment of this compound Efficacy using the Rat Sciatic Nerve Block Model

This protocol is a general guideline and requires adherence to institutional animal care and use committee (IACUC) regulations.

  • Animal Preparation:

    • Use adult male Sprague-Dawley rats (250-300g).

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

    • Shave the fur over the lateral aspect of the thigh of the hind limb to be tested.

  • Nerve Block Procedure:

    • Position the rat in a lateral or prone position.

    • Identify the anatomical landmarks for the sciatic nerve injection. Ultrasound guidance is recommended for accurate needle placement.[18][19]

    • Prepare a sterile solution of this compound hydrochloride in saline at the desired concentration.

    • Using a nerve stimulator to confirm proximity to the sciatic nerve (indicated by motor response at a low current), inject a small volume (e.g., 0.2 mL) of the this compound solution.[4]

    • A control group should be injected with saline.

  • Assessment of Anesthetic Block:

    • Motor Block: Assess motor function at regular intervals (e.g., every 15-30 minutes) by observing the rat's ability to use the injected limb for walking or by measuring grip strength.[4]

    • Sensory Block: Assess sensory function by applying a noxious stimulus (e.g., a thermal stimulus from a radiant heat source or a mechanical stimulus with a von Frey filament) to the plantar surface of the hind paw and measuring the withdrawal latency.[4]

    • Record the onset of the block (time to loss of response) and the duration of the block (time to recovery of response).

  • Data Analysis:

    • Calculate the mean onset and duration of motor and sensory blockade for each concentration of this compound.

    • Compare the results to the saline control group.

    • Plot dose-response curves for the duration of the anesthetic effect.

Visualizations

Fomocaine_Signaling_Pathway cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space Fomocaine_un This compound (Uncharged) Fomocaine_in_un This compound (Uncharged) Fomocaine_un->Fomocaine_in_un Diffusion Fomocaine_ch This compound (Charged) Na_channel Voltage-gated Sodium Channel Block Block of Na+ Influx Na_channel->Block Fomocaine_in_ch This compound (Charged) Fomocaine_in_un->Fomocaine_in_ch Ionization Fomocaine_in_ch->Na_channel Binding No_AP Inhibition of Action Potential Block->No_AP Fomocaine_Bioassay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_this compound Prepare this compound Stock Solution treat_cells Treat Cells with This compound Dilutions prep_this compound->treat_cells inject_animal Administer this compound (e.g., Sciatic Nerve Block) prep_this compound->inject_animal prep_cells Culture & Seed Neuronal Cells prep_cells->treat_cells prep_animal Acclimatize Test Animals prep_animal->inject_animal perform_assay Perform Bioassay (e.g., MTT, Patch-clamp) treat_cells->perform_assay assess_block Assess Sensory & Motor Block inject_animal->assess_block measure_signal Measure Signal (e.g., Absorbance, Current) perform_assay->measure_signal record_behavior Record Behavioral Responses assess_block->record_behavior calc_ic50 Calculate IC50 measure_signal->calc_ic50 plot_curves Plot Dose-Response Curves record_behavior->plot_curves calc_ic50->plot_curves

References

Technical Support Center: Overcoming Cellular Resistance to Fomocaine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving cellular resistance to Fomocaine.

Troubleshooting Guides

Troubleshooting Unexpected Experimental Outcomes
IssuePotential CauseRecommended Solution
High variability in cell viability assays 1. Inconsistent cell seeding density.2. Uneven drug distribution in multi-well plates.3. Fluctuation in incubation conditions (temperature, CO2).4. Cell line heterogeneity.1. Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.2. Mix the plate gently after adding this compound. Avoid edge effects by not using the outer wells.3. Regularly calibrate and monitor incubator conditions.4. Perform single-cell cloning to establish a homogenous population.
No observable this compound-induced cytotoxicity 1. This compound degradation.2. Sub-optimal drug concentration.3. Intrinsic or acquired resistance of the cell line.1. Prepare fresh this compound solutions for each experiment. Protect from light.2. Perform a dose-response curve to determine the optimal concentration range.3. Investigate potential resistance mechanisms (see FAQs and experimental protocols below).
Inconsistent patch-clamp recordings 1. Poor giga-seal formation.2. Clogged pipette tip.3. Electrical noise.4. Unhealthy cells.1. Ensure the pipette tip is clean and polished. Apply gentle suction.[1][2]2. Filter the internal solution and ensure a clean bath solution.[1][2]3. Check grounding of the setup and use a Faraday cage.[2]4. Use cells from a healthy, sub-confluent culture. Ensure proper osmolarity of solutions.[3][4]
This compound fails to block sodium currents 1. Incorrect holding potential.2. This compound has not reached the binding site.3. Altered binding site on the voltage-gated sodium channel (VGSC).1. Use appropriate voltage protocols to ensure channels are in a state susceptible to blockage.2. Allow sufficient time for this compound to diffuse and bind. Consider using a charged form of the drug intracellularly.3. Sequence the gene encoding the specific VGSC alpha subunit (e.g., SCN5A) to check for mutations.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the primary mechanism of action of this compound?

This compound is a local anesthetic that primarily functions by blocking voltage-gated sodium channels (VGSCs) in neuronal cell membranes. This blockade inhibits the influx of sodium ions necessary for the generation and propagation of action potentials, thereby producing a local anesthetic effect.

Q2: What are the known mechanisms of cellular resistance to local anesthetics like this compound?

The most documented mechanism of resistance to local anesthetics is genetic mutations in the genes encoding the alpha subunit of VGSCs, such as SCN5A. These mutations can alter the drug's binding site, reducing its affinity and efficacy. Other potential mechanisms include increased metabolic degradation of the drug and enhanced drug efflux from the cell via ATP-binding cassette (ABC) transporters.

Experimental Design & Protocols

Q3: How can I develop a this compound-resistant cell line in my laboratory?

A common method is to expose a parental cell line to gradually increasing concentrations of this compound over a prolonged period.[5][6][7][8] This process selects for cells that can survive and proliferate under drug pressure. The development of resistance should be periodically confirmed by assessing the half-maximal inhibitory concentration (IC50) using cell viability assays.[5][8]

Q4: Which cell viability assays are recommended for assessing this compound's cytotoxicity?

Several assays can be used to measure cell viability. The choice depends on the experimental setup and available equipment. Common methods include:

  • Trypan Blue Dye Exclusion Assay: A simple method to count viable cells, which exclude the dye.[9]

  • Metabolic Assays (MTT, XTT, WST-1, Resazurin): These colorimetric or fluorometric assays measure the metabolic activity of viable cells.

  • ATP-based Assays: Luminescent assays that quantify ATP, an indicator of metabolically active cells.

Q5: How can I directly measure the effect of this compound on voltage-gated sodium channels?

The gold standard for studying ion channel function is the patch-clamp technique.[10][11] The whole-cell configuration allows for the recording of sodium currents in response to controlled voltage steps, both in the absence and presence of this compound. This allows for the direct assessment of this compound's ability to block the channels.

Troubleshooting & Data Interpretation

Q6: My cells show a high level of intrinsic resistance to this compound. What are the next steps to investigate this?

  • Sequence VGSC Genes: Analyze the sequence of the relevant VGSC alpha subunit genes (e.g., SCN5A) for known or novel mutations.

  • Assess VGSC Expression: Use qPCR or Western blotting to determine if the expression level of VGSCs is altered in your cells compared to a sensitive cell line.

  • Investigate Drug Efflux: Use assays to measure the activity of ABC transporters, which may be pumping this compound out of the cells.

Q7: I have identified a mutation in a VGSC gene. How do I confirm that this mutation confers resistance to this compound?

To confirm the role of a specific mutation, you can use site-directed mutagenesis to introduce the mutation into a wild-type version of the VGSC gene. Then, express both the wild-type and mutant channels in a cell line that does not endogenously express them (e.g., HEK293 cells) and compare their sensitivity to this compound using patch-clamp electrophysiology.

Key Experimental Protocols

Generation of a this compound-Resistant Cell Line

This protocol is adapted from methods used to generate drug-resistant cancer cell lines.[5][6][7][8]

  • Determine the Initial IC50: Culture the parental cell line and determine the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay (e.g., MTT assay).

  • Initial Exposure: Treat the parental cells with this compound at a concentration equal to the IC50 for 24-48 hours.

  • Recovery: Remove the this compound-containing medium and replace it with fresh, drug-free medium. Allow the surviving cells to proliferate.

  • Stepwise Increase in Concentration: Once the cells have recovered and reached approximately 80% confluency, subculture them and expose them to a slightly higher concentration of this compound (e.g., 1.5-2 times the previous concentration).

  • Repeat Cycles: Repeat the exposure and recovery cycles, gradually increasing the this compound concentration.

  • Monitor Resistance: Periodically determine the IC50 of the treated cell population to monitor the development of resistance.

  • Establish a Stable Resistant Line: Once a desired level of resistance is achieved (e.g., a 10-fold increase in IC50), the resistant cell line can be maintained in a medium containing a constant concentration of this compound.

Whole-Cell Patch-Clamp Recording of Sodium Currents

This is a generalized protocol for recording voltage-gated sodium currents. Specific parameters may need to be optimized for the cell type being studied.[10][11][12][13]

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and electrophysiology.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

  • Pipette Pulling: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Seal Formation: Approach a single cell with the pipette and apply gentle suction to form a high-resistance seal ( >1 GΩ) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.

  • Data Acquisition:

    • Hold the cell at a negative potential (e.g., -100 mV) to ensure the sodium channels are in a closed state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.

    • Record the currents using an appropriate amplifier and data acquisition software.

  • This compound Application: Perfuse the external solution containing the desired concentration of this compound over the cell and repeat the voltage-step protocol to measure the drug's effect on the sodium currents.

Signaling Pathways and Experimental Workflows

This compound Interaction with Voltage-Gated Sodium Channels and Modulatory Pathways

Fomocaine_Signaling cluster_membrane Cell Membrane This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Blocks ABC_Transporter ABC Transporter This compound->ABC_Transporter Substrate? Extracellular Extracellular Space Intracellular Intracellular Space Membrane Na_influx Na+ Influx VGSC->Na_influx Allows PKA Protein Kinase A (PKA) PKA->VGSC Phosphorylates (Modulates Trafficking & Gating) PKC Protein Kinase C (PKC) PKC->VGSC Phosphorylates (Reduces Current) Depolarization Membrane Depolarization Na_influx->Depolarization Resistance Cellular Resistance VGSC_Mutation VGSC Mutation VGSC_Mutation->Resistance Altered_Phosphorylation Altered Channel Phosphorylation Altered_Phosphorylation->Resistance Drug_Efflux This compound Efflux ABC_Transporter->Drug_Efflux Mediates Drug_Efflux->Resistance

Caption: this compound's mechanism and potential resistance pathways.

Experimental Workflow for Investigating this compound Resistance

Fomocaine_Workflow Start Start: Observe Reduced this compound Sensitivity Cell_Viability 1. Confirm Resistance: Cell Viability Assays (e.g., MTT) Compare IC50 of Suspected Resistant vs. Parental Cells Start->Cell_Viability Patch_Clamp 2. Functional Characterization: Whole-Cell Patch-Clamp Measure Na+ current blockade by this compound Cell_Viability->Patch_Clamp Is_Block_Reduced Is Na+ Current Blockade Reduced? Patch_Clamp->Is_Block_Reduced Sequencing 3a. Genetic Analysis: Sequence VGSC genes (e.g., SCN5A) Identify potential mutations Is_Block_Reduced->Sequencing Yes Expression_Analysis 3b. Expression Analysis: qPCR / Western Blot for VGSC Compare expression levels Is_Block_Reduced->Expression_Analysis Yes Efflux_Assay 3c. Drug Efflux Assay: Measure activity of ABC transporters Is_Block_Reduced->Efflux_Assay No (Consider other mechanisms) Mutation_Found Mutation Identified Sequencing->Mutation_Found Expression_Altered Expression Altered Expression_Analysis->Expression_Altered Efflux_Increased Efflux Increased Efflux_Assay->Efflux_Increased Site_Directed_Mutagenesis 4. Validate Mutation: Site-Directed Mutagenesis Express mutant in a null cell line and re-test with patch-clamp Mutation_Found->Site_Directed_Mutagenesis End Conclusion: Mechanism of Resistance Identified Expression_Altered->End Efflux_Increased->End Site_Directed_Mutagenesis->End

Caption: Workflow for investigating this compound resistance mechanisms.

References

Refining drug delivery systems for targeted Fomocaine administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and foundational data for researchers developing targeted drug delivery systems for Fomocaine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the formulation, characterization, and testing of this compound-loaded nanocarriers.

Question Answer
Formulation & Encapsulation
1. Why is my this compound encapsulation efficiency (EE) consistently low?Low EE for small molecules like this compound can stem from several factors: - High Aqueous Solubility: this compound may partition into the external aqueous phase during formulation. Try modifying the pH of the aqueous phase to decrease this compound's solubility. - Suboptimal Polymer/Lipid Choice: The carrier material may have poor affinity for this compound. Screen different biocompatible polymers or lipids.[1] - Rapid Solvent Evaporation: In solvent evaporation methods, very rapid evaporation can lead to drug precipitation on the nanoparticle surface rather than encapsulation.[2] Optimize the evaporation rate by controlling temperature and pressure.
2. My nanoparticles show significant aggregation after formulation. How can I prevent this?Aggregation is often due to insufficient surface charge or steric stabilization. - Increase Zeta Potential: Modify the formulation to increase the magnitude of the zeta potential (e.g., by adding charged surfactants or polymers). A value further from 0 mV (e.g., > |25| mV) typically indicates better colloidal stability. - Add Steric Stabilizers: Incorporate PEGylated lipids or polymers (PEGylation) into your formulation. The polyethylene glycol (PEG) chains create a hydrophilic layer that sterically hinders particle aggregation.[3]
Characterization & Stability
3. I am observing a rapid, uncontrolled burst release of this compound in my in vitro release studies. What's causing this?A high initial burst release is usually due to this compound adsorbed to the nanoparticle surface. - Improve Washing Steps: Enhance the post-formulation purification process (e.g., through repeated centrifugation/resuspension cycles or tangential flow filtration) to remove surface-adsorbed drug. - Optimize Drug Loading: Very high drug loading can sometimes lead to a less stable nanoparticle core, promoting burst release. Try reducing the initial drug-to-carrier ratio.
4. How can I assess the stability of this compound within my formulation?Drug stability within a formulation is critical.[4] - Forced Degradation Study: Expose your this compound-loaded nanoparticles to stress conditions (e.g., acidic/basic pH, high temperature, UV light, oxidation) as per ICH guidelines.[5] - Analytical Quantification: Use a stability-indicating method like HPLC-MS/MS to quantify this compound and detect any degradation products over time.[6][7] Common degradation pathways for drugs with ester or amide linkages include hydrolysis.[8][9]
In Vitro & In Vivo Testing
5. My targeted nanoparticles are not showing enhanced uptake in my target cells compared to non-targeted controls. What should I check?Lack of targeting specificity can be a complex issue.[10][11] - Confirm Receptor Expression: Verify that your target cells indeed overexpress the receptor your targeting ligand is designed to bind to. Receptor expression levels can vary between cell lines and passages.[12] - Ligand Density & Orientation: The density and orientation of your targeting ligand on the nanoparticle surface are crucial. Too low a density may not be sufficient for binding, while too high a density could cause steric hindrance. - "Protein Corona" Effect: In biological media, proteins can adsorb to the nanoparticle surface, forming a "protein corona" that may mask your targeting ligands. Consider using stealth coatings like PEG to minimize this effect.[3]
6. I'm seeing high liver and spleen accumulation of my nanoparticles in vivo. How can this be reduced?High accumulation in the liver and spleen is characteristic of clearance by the reticuloendothelial system (RES) or mononuclear phagocyte system (MPS).[3] - Optimize Particle Size: Particles larger than 200 nm are more rapidly cleared by the RES. Aim for a particle size below 100 nm for longer circulation.[13] - Surface Modification (PEGylation): Coating nanoparticles with PEG is a well-established method to reduce opsonization (marking for clearance by phagocytes) and prolong circulation time, allowing more time for the nanoparticles to reach the target site.[3]

Quantitative Data Summary

The following tables provide example data for typical characterization of nanoparticle-based drug delivery systems. These values should be considered as representative examples for local anesthetic delivery systems and may vary based on the specific formulation.

Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles (Example Data)

Formulation IDParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
This compound-PLGA-NP155 ± 80.12 ± 0.03-28.5 ± 2.165.2 ± 4.56.1 ± 0.7
This compound-Lipo110 ± 60.15 ± 0.02-15.3 ± 1.858.7 ± 5.14.5 ± 0.5
This compound-PLGA-PEG165 ± 90.11 ± 0.04-10.1 ± 1.562.1 ± 3.95.8 ± 0.6

Table 2: In Vitro this compound Release Profile (Example Data)

Time (hours)Cumulative Release (%) - Formulation A (No Burst Control)Cumulative Release (%) - Formulation B (Controlled Release)
135.2 ± 3.18.5 ± 1.2
658.9 ± 4.522.7 ± 2.5
1275.6 ± 5.241.3 ± 3.1
2488.1 ± 4.865.8 ± 4.0
4891.5 ± 3.982.4 ± 3.7
7292.3 ± 3.589.1 ± 3.3

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles via Emulsion-Solvent Evaporation
  • Organic Phase Preparation: Dissolve 100 mg of PLGA (Poly(lactic-co-glycolic acid)) and 10 mg of this compound in 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Aqueous Phase Preparation: Prepare 20 mL of a 2% w/v polyvinyl alcohol (PVA) solution in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating on an ice bath. Sonicate for 2-3 minutes at 40% amplitude to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at room temperature for 3-4 hours to allow the organic solvent to evaporate, leading to nanoparticle formation.

  • Purification: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. Discard the supernatant, which contains unencapsulated this compound and PVA.

  • Washing: Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step. Perform this washing step three times to ensure complete removal of impurities.

  • Final Product: Resuspend the final pellet in a suitable buffer or lyoprotectant solution (e.g., 5% trehalose) and either use immediately or lyophilize for long-term storage.

Protocol 2: Quantification of this compound Encapsulation Efficiency (EE)
  • Sample Preparation: After the first centrifugation step in Protocol 1, carefully collect the supernatant. Lyophilize the purified nanoparticle pellet.

  • Measure Free Drug: Analyze the supernatant using HPLC-MS/MS to determine the concentration of unencapsulated ("free") this compound.

  • Measure Total Drug: Accurately weigh a portion of the lyophilized nanoparticles and dissolve them in a solvent that dissolves both the polymer and the drug (e.g., DMSO or acetonitrile) to release the encapsulated this compound. Analyze this solution by HPLC-MS/MS to determine the total amount of this compound.

  • Calculation:

    • Total this compound = Amount of this compound initially added to the formulation.

    • Free this compound = Amount of this compound measured in the supernatant.

    • EE (%) = [ (Total this compound - Free this compound) / Total this compound ] * 100

Visualizations: Diagrams and Workflows

Troubleshooting Workflow: Low Encapsulation Efficiency

G start Start: Low Encapsulation Efficiency q1 Is this compound soluble in the external phase? start->q1 a1 Action: Modify pH of aqueous phase to reduce This compound solubility. q1->a1 Yes q2 Is drug-polymer interaction weak? q1->q2 No a1->q2 a2 Action: Screen alternative polymers/lipids with better affinity. q2->a2 Yes q3 Is the formulation process too rapid? q2->q3 No a2->q3 a3 Action: Optimize process parameters (e.g., slow down solvent evaporation rate). q3->a3 Yes end_node Re-evaluate Encapsulation Efficiency q3->end_node No a3->end_node

A troubleshooting flowchart for low drug encapsulation efficiency.

General Experimental Workflow for Nanoparticle Development

G cluster_0 Phase 1: Formulation & Characterization cluster_1 Phase 2: In Vitro Testing cluster_2 Phase 3: In Vivo Evaluation Formulation Formulation (e.g., Emulsion) Purification Purification & Washing Formulation->Purification Characterization Physicochemical Characterization (Size, Zeta, EE) Purification->Characterization Release Drug Release Studies Characterization->Release Stability Stability Assessment Release->Stability CellUptake Cellular Uptake & Cytotoxicity Stability->CellUptake PK Pharmacokinetics (PK) CellUptake->PK BD Biodistribution PK->BD Efficacy Therapeutic Efficacy BD->Efficacy G NP Targeted Nanoparticle (this compound-Loaded) Receptor Overexpressed Surface Receptor NP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Release This compound Release (e.g., pH-triggered) Endosome->Release This compound Free this compound in Cytosol Release->this compound NaV Voltage-Gated Sodium Channel (NaV) This compound->NaV Blockade Effect Downstream Effects (e.g., Reduced Motility, Apoptosis) NaV->Effect Inhibition of Na+ Influx

References

Technical Support Center: Minimizing Off-Target Effects of Fomocaine in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Fomocaine in cellular models.

Troubleshooting Guides

When encountering unexpected or inconsistent results in this compound-treated cellular models, it is crucial to systematically troubleshoot potential off-target effects. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Unexpected Cell Death or Reduced Viability at Low this compound Concentrations 1. Off-target cytotoxicity: this compound may be interacting with unintended cellular targets crucial for cell survival. 2. Mitochondrial dysfunction: Off-target effects on mitochondrial proteins can disrupt cellular respiration and induce apoptosis. 3. Lysosomal instability: Accumulation of this compound in lysosomes could lead to membrane permeabilization and release of cytotoxic enzymes.1. Determine the IC50 value: Perform a dose-response curve using a cell viability assay (e.g., MTT or resazurin) to establish the concentration at which this compound induces 50% cell death. Use concentrations well below the IC50 for target-specific experiments. 2. Assess mitochondrial membrane potential: Use a fluorescent probe like JC-1 to determine if this compound is depolarizing the mitochondrial membrane. 3. Evaluate lysosomal integrity: Employ a lysosomotropic dye such as Acridine Orange to assess lysosomal membrane permeabilization.
Alterations in Signaling Pathways Unrelated to the Primary Target 1. Kinase inhibition/activation: this compound may be non-specifically interacting with various kinases. 2. GPCR modulation: The compound might be binding to G-protein coupled receptors, leading to downstream signaling changes. 3. Ion channel modulation: this compound could be affecting the activity of ion channels other than its primary sodium channel target.1. Kinase profiling: Screen this compound against a panel of kinases to identify potential off-target interactions. 2. GPCR binding/functional assays: Perform radioligand binding or second messenger assays (e.g., cAMP, Ca2+ flux) for a panel of common GPCRs.[1][2] 3. Ion channel panel screening: Use automated patch-clamp or fluorescent-based assays to assess the activity of this compound against a broad range of ion channels.[3][4][5]
Changes in Gene Expression Profiles Unrelated to the Intended Effect 1. Activation of stress response pathways: Cellular stress induced by off-target effects can lead to widespread changes in gene expression. 2. Interaction with transcription factors or nuclear receptors: this compound might directly or indirectly influence the activity of proteins that regulate gene transcription.1. Perform RT-qPCR: Analyze the expression of known stress-response genes (e.g., HSP70, ATF4). 2. Conduct transcriptomic analysis (e.g., RNA-seq): For a global view of gene expression changes, though this is a more resource-intensive approach. Compare the gene expression signature of this compound with signatures of compounds with known off-target effects.
Inconsistent or Irreproducible Experimental Results 1. Variability in this compound concentration: Inaccurate dilutions or degradation of the compound. 2. Cell culture conditions: Differences in cell density, passage number, or media composition. 3. Assay-dependent artifacts: The experimental readout may be directly affected by the chemical properties of this compound.1. Prepare fresh this compound solutions: Use a calibrated balance and sterile, high-quality solvents. Store aliquots at the recommended temperature and protect from light. 2. Standardize cell culture protocols: Maintain consistent cell culture practices throughout all experiments. 3. Include appropriate controls: Run vehicle-only controls and, if possible, use a structurally related but inactive compound as a negative control. For colorimetric or fluorometric assays, test for interference of this compound with the assay reagents in a cell-free system.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take to minimize potential off-target effects of this compound in my experiments?

A1: Start by establishing a clear therapeutic window for your specific cell model. This involves determining the concentration range where this compound exhibits its intended on-target effect without causing significant cytotoxicity. A standard cell viability assay, such as the MTT or resazurin assay, is recommended to determine the IC50 value. For your experiments, aim to use the lowest effective concentration of this compound that elicits the desired on-target activity.

Q2: How can I differentiate between on-target and off-target effects of this compound?

A2: A multi-pronged approach is necessary:

  • Use of controls: Include a negative control (vehicle-treated cells) and, if available, a positive control (a well-characterized molecule with the same on-target effect). A structurally similar but inactive analog of this compound can also be a powerful tool.

  • Rescue experiments: If the on-target effect is due to the inhibition of a specific protein, try to rescue the phenotype by overexpressing a this compound-resistant mutant of that protein.

  • Orthogonal assays: Confirm your findings using multiple, independent assays that measure the same biological outcome through different mechanisms.

  • Dose-response analysis: On-target effects should ideally occur at lower concentrations of this compound than off-target effects.

Q3: My results suggest this compound might be affecting mitochondrial function. How can I confirm this?

A3: To investigate potential mitochondrial off-target effects, you can perform the following assays:

  • Mitochondrial membrane potential assay: Use a fluorescent dye like JC-1 or TMRE to assess changes in the mitochondrial membrane potential. A decrease in the red/green fluorescence ratio with JC-1 indicates mitochondrial depolarization, a hallmark of mitochondrial dysfunction.[6][7][8][9][10]

  • Oxygen consumption rate (OCR) measurement: Use a Seahorse XF Analyzer or a similar instrument to measure the effect of this compound on cellular respiration.

  • ATP production assay: Quantify cellular ATP levels to determine if this compound impairs mitochondrial energy production.

Q4: I suspect this compound is causing lysosomal dysfunction. What experiments can I perform?

A4: Lysosomal integrity can be assessed using the following methods:

  • Acridine Orange staining: This fluorescent dye accumulates in acidic compartments like lysosomes, emitting red fluorescence. Upon lysosomal membrane permeabilization, it leaks into the cytoplasm and nucleus, where it fluoresces green. An increase in green fluorescence indicates compromised lysosomal integrity.[11][12][13][14][15]

  • Lysosomal enzyme activity assays: Measure the activity of lysosomal hydrolases in the cytoplasm. The presence of these enzymes outside of the lysosome is a sign of membrane damage.

Q5: How can I proactively screen for potential off-target effects of this compound on major signaling pathways?

A5: Comprehensive screening can be achieved through:

  • Kinase profiling services: Submit this compound to a commercial service that screens its activity against a large panel of kinases.[16][17][18][19][20] This will provide a broad overview of its potential kinase-related off-targets.

  • GPCR screening panels: Utilize binding or functional assays for a wide range of G-protein coupled receptors to identify any unintended interactions.[1][2][21][22][23]

  • Ion channel screening: Given that this compound is a local anesthetic, screening against a panel of different ion channels (e.g., potassium, calcium, chloride channels) is highly recommended to assess its selectivity.[3][4][5][24]

Quantitative Data Summary

Since publicly available quantitative data on the specific off-target effects of this compound is limited, we provide the following templates for researchers to populate with their own experimental data.

Table 1: Cytotoxicity Profile of this compound

Cell LineAssayIncubation Time (hours)IC50 (µM)
e.g., HEK293MTT24User-determined value
e.g., HeLaResazurin48User-determined value
e.g., SH-SY5YMTT72User-determined value

Table 2: Off-Target Kinase Inhibition Profile of this compound (Example)

Kinase Target% Inhibition at 10 µM this compoundIC50 (µM)
e.g., SRCUser-determined valueUser-determined value
e.g., EGFRUser-determined valueUser-determined value
e.g., PI3KUser-determined valueUser-determined value

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[25][26][27][28]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

JC-1 Assay for Mitochondrial Membrane Potential

This protocol is based on standard JC-1 assay methods.[6][7][8][9][10]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • JC-1 dye

  • FCCP or CCCP (positive control for mitochondrial depolarization)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

  • Treat cells with various concentrations of this compound and a vehicle control for the desired time. Include a positive control group treated with FCCP or CCCP.

  • Prepare the JC-1 staining solution according to the manufacturer's instructions.

  • Remove the treatment medium and add the JC-1 staining solution to each well.

  • Incubate for 15-30 minutes at 37°C, protected from light.

  • Wash the cells with assay buffer as per the manufacturer's protocol.

  • Measure the fluorescence intensity for both J-aggregates (red fluorescence; Ex/Em ~560/595 nm) and JC-1 monomers (green fluorescence; Ex/Em ~485/535 nm).

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Western Blot for Signaling Pathway Analysis

This is a general protocol for Western blotting to assess changes in protein phosphorylation or expression.[29][30][31][32]

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from this compound-treated and control cells.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

experimental_workflow cluster_0 Initial Assessment cluster_1 Tier 1: Cellular Health Assessment cluster_2 Tier 2: Specific Off-Target Screening cluster_3 Tier 3: Pathway & Gene Expression Analysis start Start with this compound Treatment in Cellular Model dose_response Dose-Response Curve (MTT Assay) start->dose_response ic50 Determine IC50 dose_response->ic50 mito Mitochondrial Potential (JC-1 Assay) ic50->mito lyso Lysosomal Integrity (Acridine Orange Assay) ic50->lyso ion_channel Ion Channel Panel ic50->ion_channel kinase Kinase Profiling mito->kinase gpcr GPCR Screening lyso->gpcr western Signaling Pathway Analysis (Western Blot) kinase->western gpcr->western qpcr Gene Expression Analysis (RT-qPCR) ion_channel->qpcr end Data Interpretation and Refined Experimental Design western->end qpcr->end

Caption: Experimental workflow for identifying and characterizing this compound's off-target effects.

troubleshooting_logic start Unexpected Experimental Result q1 Is there unexpected cytotoxicity? start->q1 a1_yes Perform MTT/Resazurin Assay to determine IC50 q1->a1_yes Yes q2 Are non-target signaling pathways affected? q1->q2 No end Refine experimental conditions (e.g., lower concentration) a1_yes->end a2_yes Conduct Kinase/GPCR/ Ion Channel Screening q2->a2_yes Yes q3 Are gene expression profiles altered unexpectedly? q2->q3 No a2_yes->end a3_yes Perform RT-qPCR for stress response genes q3->a3_yes Yes q3->end No a3_yes->end

Caption: A logical troubleshooting guide for addressing unexpected results with this compound.

signaling_pathway cluster_on_target On-Target Effect cluster_off_target Potential Off-Target Effects This compound This compound na_channel Voltage-Gated Sodium Channels This compound->na_channel Blocks kinase Protein Kinases This compound->kinase gpcr GPCRs This compound->gpcr other_ion_channels Other Ion Channels This compound->other_ion_channels mitochondria Mitochondria This compound->mitochondria lysosomes Lysosomes This compound->lysosomes nerve_conduction Inhibition of Nerve Conduction na_channel->nerve_conduction Leads to downstream Altered Cellular Signaling & Gene Expression kinase->downstream gpcr->downstream other_ion_channels->downstream mitochondria->downstream lysosomes->downstream

References

Technical Support Center: Enhancing Photo-isomerization Efficiency of Fomocaine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fomocaine analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing photo-isomerization efficiency.

Frequently Asked Questions (FAQs)

Q1: What are this compound analogs and why is their photo-isomerization of interest?

This compound is a local anesthetic. By incorporating a photoswitchable moiety, typically an azobenzene group, into its structure, we create this compound analogs. This "azologization" allows for the control of the molecule's biological activity with light.[1][2][3] The trans and cis isomers of these analogs often exhibit different biological activities. Therefore, efficient photo-isomerization is crucial for precise spatiotemporal control of their anesthetic or other therapeutic effects in photopharmacology.[1][2]

Q2: What are the typical wavelengths used for the photo-isomerization of this compound analogs like fotocaine?

For fotocaine, a well-studied this compound analog, the trans-to-cis isomerization is typically induced by UV light, for example, at 350 nm. The reverse cis-to-trans isomerization can be triggered by blue light, around 450 nm.[1][4] Wavelengths between 350 and 400 nm can be used to achieve graded mixtures of cis and trans isomers.[1][4]

Q3: How can I monitor the photo-isomerization process?

UV-Vis spectroscopy is a primary method for monitoring photo-isomerization. The trans and cis isomers of this compound analogs have distinct absorption spectra. For instance, with fotocaine, the π to π* transition at 330 nm decreases significantly upon isomerization to the cis form, while the n to π* band shows a slight increase. By monitoring the absorbance at the λmax of the trans isomer, you can track the progress of the isomerization in real-time.[1][4]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Low trans-to-cis Conversion Efficiency

Problem: Upon irradiation with the appropriate UV wavelength, the conversion to the cis isomer is lower than expected. The desired photostationary state (PSS) with a high cis percentage is not achieved.

Possible Cause Troubleshooting Step
Incorrect Wavelength or Insufficient Light Intensity Verify the emission spectrum and power of your light source. Ensure the chosen wavelength corresponds to the λmax of the trans isomer's π-π* transition. Calibrate your light source to ensure sufficient photon flux is reaching the sample.
Solvent Effects The polarity of the solvent can significantly influence the photo-isomerization quantum yield. For some azobenzene derivatives, nonpolar solvents favor photo-isomerization. Experiment with a range of solvents with varying polarities to find the optimal conditions for your specific this compound analog.
Photodegradation Prolonged exposure to high-intensity UV light can lead to photodegradation of the compound. Monitor the UV-Vis spectrum for the appearance of new absorption bands that do not correspond to the cis or trans isomer. If degradation is suspected, reduce the light intensity or the irradiation time. Consider using a filter to block unwanted wavelengths.
Aggregation At high concentrations, this compound analogs may aggregate, which can hinder efficient photo-switching. Try diluting the sample. The relationship between absorbance and concentration should be linear according to the Beer-Lambert law; deviation from this can indicate aggregation.
Fast Thermal Back-Isomerization (cis to trans)

Problem: The cis isomer thermally reverts to the more stable trans isomer too quickly, making it difficult to maintain a high concentration of the cis form for subsequent experiments.

Possible Cause Troubleshooting Step
Solvent Choice The rate of thermal relaxation is highly solvent-dependent. For some azobenzene derivatives, polar protic solvents can accelerate thermal back-isomerization. Investigate the thermal half-life of your compound in different solvents to identify one that stabilizes the cis isomer. For example, the half-life of the Z-form of ethercaine in a micellar solution was found to be approximately 65 minutes.[5][6]
Molecular Structure The inherent thermal stability of the cis isomer is determined by the molecular structure of the analog. Consider synthesizing new analogs with substitutions that can sterically or electronically stabilize the cis form.
Temperature Thermal relaxation is a temperature-dependent process. Conducting experiments at lower temperatures can significantly slow down the back-isomerization rate.
Inaccurate or Irreproducible UV-Vis Spectroscopy Readings

Problem: The UV-Vis spectra are noisy, the baseline is drifting, or the results are not reproducible.

Possible Cause Troubleshooting Step
Cuvette Contamination or Scratches Ensure cuvettes are thoroughly cleaned with an appropriate solvent and handled carefully to avoid fingerprints and scratches on the optical surfaces.
Sample Concentration Highly concentrated samples can lead to non-linearity in absorbance measurements. Dilute the sample to ensure the maximum absorbance is within the linear range of the spectrophotometer (typically below 1.5 AU).
Instrument Calibration Regularly check the calibration of your spectrophotometer for wavelength accuracy and photometric accuracy using standard reference materials.
Stray Light Stray light can be a significant issue at high absorbances. Ensure the sample compartment is properly closed and that there are no external light leaks.
Difficulties in Separating cis and trans Isomers by HPLC

Problem: The cis and trans isomers of the this compound analog are co-eluting or showing poor resolution in HPLC analysis.

Possible Cause Troubleshooting Step
Inappropriate Stationary Phase A standard C18 column may not provide sufficient selectivity for separating geometric isomers. Consider using a column with a different stationary phase, such as one with phenyl-hexyl or biphenyl functionalities, which can offer different selectivity for aromatic compounds.
Mobile Phase Composition The choice of organic modifier and its proportion in the mobile phase is critical. Systematically vary the mobile phase composition (e.g., acetonitrile vs. methanol content) and the pH to optimize the separation. For ethercaine, a separation was achieved with HPLC, showing retention times of 4.75 min for the E-form and 2.70 min for the Z-form.[6]
Gradient Elution If isocratic elution is not providing adequate separation, develop a gradient elution method. A shallow gradient can often improve the resolution of closely eluting peaks.
Temperature Column temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase. Experiment with different column temperatures to see if it improves resolution.

Data Presentation

Table 1: Photophysical Properties of this compound Analogs

CompoundSolventλmax (trans) (nm)λmax (cis) (nm)PSS (% cis) @ Irradiation λ (nm)Thermal Half-life (t½) of cis-isomerReference
Fotocaine DMSO~330 (π-π*)-up to 90% @ 350Stable for at least 10 min[1][4]
Ethercaine Micellar Solution---~65 min[5][6]

Note: This table will be updated as more quantitative data for different this compound analogs becomes available.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Photo-isomerization using UV-Vis Spectroscopy
  • Sample Preparation: Prepare a solution of the this compound analog in a suitable solvent (e.g., DMSO, acetonitrile) in a quartz cuvette. The concentration should be adjusted to have a maximum absorbance of the trans-isomer in the range of 1.0-1.5.

  • Initial Spectrum: Record the UV-Vis spectrum of the solution before irradiation. This represents the spectrum of the pure trans-isomer (or the thermal equilibrium state).

  • Irradiation for trans-to-cis Isomerization: Irradiate the sample with a light source at the λmax of the π-π* transition of the trans-isomer (e.g., 350 nm for fotocaine).[1][4]

  • Spectral Monitoring: At regular time intervals during irradiation, stop the light source and record the UV-Vis spectrum. Continue until no further spectral changes are observed, indicating that the photostationary state (PSS) has been reached.

  • Irradiation for cis-to-trans Isomerization: To observe the reverse isomerization, irradiate the sample at a wavelength where the cis-isomer has significant absorbance (e.g., 450 nm for fotocaine).[1][4]

  • Data Analysis: Plot the absorbance at the λmax of the trans-isomer as a function of irradiation time to determine the kinetics of isomerization. The percentage of the cis-isomer at the PSS can be calculated from the absorbance values.

Protocol 2: General Procedure for HPLC Separation of cis and trans Isomers
  • Sample Preparation: Prepare a solution of the irradiated sample (containing a mixture of cis and trans isomers) in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System: Use a standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column is a common starting point. If separation is not achieved, consider columns with alternative stationary phases (e.g., Phenyl-Hexyl, Biphenyl). For ethercaine, successful separation has been reported.[6]

  • Mobile Phase: A typical mobile phase would be a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Elution: Start with an isocratic elution method. If co-elution occurs, develop a gradient elution method by varying the percentage of the organic solvent over time.

  • Detection: Monitor the elution profile at the isosbestic point to quantify the total amount of the compound, and at the λmax of the trans and cis isomers to determine their relative concentrations.

  • Optimization: Systematically vary the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the two isomers.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_isomerization Photo-isomerization cluster_analysis Analysis prep Prepare this compound Analog Solution trans trans-isomer prep->trans cis cis-isomer trans->cis Irradiation (e.g., 350 nm) uv_vis UV-Vis Spectroscopy trans->uv_vis hplc HPLC trans->hplc cis->trans Irradiation (e.g., 450 nm) / Thermal Relaxation cis->uv_vis cis->hplc

Caption: Experimental workflow for studying this compound analog photo-isomerization.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low trans-to-cis Conversion? wavelength Incorrect Wavelength / Intensity start->wavelength Yes solvent Suboptimal Solvent start->solvent Yes degradation Photodegradation start->degradation Yes aggregation Sample Aggregation start->aggregation Yes check_light Verify & Calibrate Light Source wavelength->check_light optimize_solvent Test Different Solvents solvent->optimize_solvent reduce_exposure Reduce Light Intensity / Time degradation->reduce_exposure dilute_sample Dilute Sample aggregation->dilute_sample

Caption: Troubleshooting logic for low photo-isomerization conversion efficiency.

signaling_pathway cluster_molecule This compound Analog cluster_target Biological Target light Light Stimulus trans_isomer trans-isomer (Inactive/Less Active) light->trans_isomer cis_isomer cis-isomer (Active) trans_isomer->cis_isomer Photo-isomerization ion_channel Ion Channel cis_isomer->ion_channel Binding/Modulation biological_effect Biological Effect (e.g., Anesthesia) ion_channel->biological_effect

Caption: Simplified signaling pathway of a photoswitchable this compound analog.

References

Validation & Comparative

A Comparative Analysis of Fomocaine and Procaine: Efficacy and Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the local anesthetics Fomocaine and procaine reveals distinct profiles in terms of their efficacy and toxicity. While both function by blocking sodium channels to produce localized numbness, their potency, duration of action, and safety margins differ significantly, influencing their clinical applicability. Procaine, a well-established ester-type anesthetic, is noted for its utility in conduction anesthesia, whereas this compound, a morpholino-ethereal derivative, demonstrates pronounced efficacy in surface anesthesia with a favorable safety profile.

This guide provides a comprehensive comparison of this compound and procaine, drawing upon experimental data from preclinical studies. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the pharmacological and toxicological properties of these two local anesthetics.

Quantitative Comparison of Efficacy and Toxicity

The following tables summarize the key efficacy and toxicity parameters of this compound and procaine based on available experimental data.

Efficacy ParameterThis compoundProcaineSource
Anesthetic Type Morpholino-ethereal local anestheticEster-type local anesthetic[1]
Primary Application Surface AnesthesiaConduction Anesthesia[1]
Mechanism of Action Blockade of voltage-gated Na+ channelsBlockade of voltage-gated Na+ channels[2]
IC50 (TTX-R Na+ currents) 10.3 µMNot explicitly found in searched literature[2]
Onset of Action Not explicitly quantified in comparative studiesSlow onset[3]
Duration of Action Not explicitly quantified in comparative studiesShort duration[3]
Toxicity ParameterThis compoundProcaineSource
General Toxicity Relatively non-toxic, high approximative LD50Lower toxicity after i.p. vs. i.v. administration[1]
LD50 (i.p. in rats) High (exact value not specified in literature)160 mg/kg[1][4]
LD50 (i.p. in mice) Not found in searched literature195 mg/kg[5]
LD50 (i.v. in mice) Not found in searched literature45 mg/kg[5]
Tissue Irritation Nearly no tissue irritationData not specified[1]

Mechanism of Action: Sodium Channel Blockade

Both this compound and procaine exert their anesthetic effects by blocking voltage-gated sodium channels in neuronal cell membranes. This action inhibits the influx of sodium ions, which is necessary for the generation and propagation of action potentials, thereby preventing the transmission of pain signals.

This compound has been shown to block both tetrodotoxin-resistant (TTX-R) and tetrodotoxin-sensitive (TTX-S) Na+ currents in dorsal root ganglion neurons.[2] The half-maximal inhibitory concentration (IC50) for the reduction of TTX-R Na+ currents by this compound is 10.3 µM.[2] This blockade is frequency-dependent, indicating a preferential binding to the open and/or inactivated state of the sodium channel.[2]

Procaine, as a classic local anesthetic, also functions through the blockade of sodium channels.[3]

cluster_Neuron Neuron cluster_Anesthetic Local Anesthetic Action Na_Channel Voltage-gated Sodium Channel Action_Potential Action Potential (Pain Signal) Na_Channel->Action_Potential Na+ Influx Pain Perception Pain Perception Action_Potential->Pain Perception This compound This compound This compound->Na_Channel Blockade Procaine Procaine Procaine->Na_Channel Blockade

Signaling pathway of this compound and procaine action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and procaine.

Infiltration Anesthesia in the Rat Tail

This method is used to assess the efficacy of a local anesthetic when infiltrated into tissue.

  • Animal Model: Male Wistar rats are typically used.

  • Procedure:

    • The tail of the rat is pricked with a needle at a defined distance from the root, and the pain response (e.g., tail flick, vocalization) is observed.

    • The test substance (this compound or procaine solution) is injected subcutaneously in a ring around the base of the tail.

    • At set time intervals after injection, the tail is pricked again at the same distal site.

  • Efficacy Parameters:

    • Onset of Anesthesia: The time taken for the pain response to be abolished.

    • Duration of Anesthesia: The time from the onset of anesthesia until the pain response returns.

Corneal Anesthesia in the Rabbit

This method evaluates the surface anesthetic properties of a substance.

  • Animal Model: Rabbits are commonly used due to their large and sensitive corneas.

  • Procedure:

    • The cornea of one eye is touched with a fine, standardized filament (e.g., von Frey hair) to elicit a blink reflex. This establishes a baseline sensitivity.

    • A defined volume of the anesthetic solution (this compound or procaine) is instilled into the conjunctival sac of the test eye. The other eye serves as a control.

    • At regular intervals, the cornea is stimulated with the filament.

  • Efficacy Parameters:

    • Onset of Anesthesia: The time until the blink reflex is absent upon stimulation.

    • Duration of Anesthesia: The time from the onset of anesthesia until the blink reflex reappears.

Determination of Acute Toxicity (LD50)

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance.

  • Animal Model: Mice or rats are used.

  • Procedure:

    • Animals are divided into several groups, with each group receiving a different dose of the test substance (this compound or procaine).

    • The substance is administered via a specific route (e.g., intraperitoneal, intravenous).

    • The animals are observed for a set period (typically 24-48 hours), and the number of mortalities in each group is recorded.

  • Toxicity Parameter:

    • LD50: The dose that is lethal to 50% of the animals in a test group. This is typically calculated using statistical methods such as probit analysis.

cluster_Efficacy Efficacy Testing cluster_Toxicity Toxicity Testing cluster_Drugs Test Substances Infiltration Infiltration Anesthesia (Rat Tail) Onset_I Onset of Action Infiltration->Onset_I Duration_I Duration of Action Infiltration->Duration_I Corneal Corneal Anesthesia (Rabbit) Onset_C Onset of Action Corneal->Onset_C Duration_C Duration of Action Corneal->Duration_C LD50_Test Acute Toxicity (LD50) (Mouse/Rat) LD50_Value LD50 Value LD50_Test->LD50_Value This compound This compound This compound->Infiltration This compound->Corneal This compound->LD50_Test Procaine Procaine Procaine->Infiltration Procaine->Corneal Procaine->LD50_Test

Experimental workflow for comparative analysis.

Conclusion

The comparative analysis of this compound and procaine highlights their distinct clinical profiles. This compound emerges as a potent surface anesthetic with a favorable safety profile, characterized by low tissue irritation and a high approximate LD50.[1] In contrast, procaine is better suited for conduction anesthesia but has a slower onset and shorter duration of action.[1][3] The lower toxicity of procaine when administered intraperitoneally compared to intravenously, in comparison with this compound, is a noteworthy finding.[1]

For researchers and drug development professionals, these findings underscore the importance of the chemical structure in determining the efficacy and toxicity of local anesthetics. The morpholino-ethereal structure of this compound likely contributes to its high efficacy in surface applications and its reduced systemic toxicity. Further head-to-head quantitative studies on the onset and duration of action would provide a more complete picture to guide the development of next-generation local anesthetics with optimized clinical performance.

References

A Comparative Analysis of Novel Fomocaine Derivatives for Anesthetic Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anesthetic potency of novel Fomocaine derivatives, offering a valuable resource for researchers and professionals in the field of drug development. This compound, a local anesthetic with a history of use in surface anesthesia, has been the parent compound for the synthesis of numerous derivatives aimed at improving its pharmacological profile.[1] This guide synthesizes experimental data to objectively compare the performance of these derivatives against this compound and other established local anesthetics.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary mechanism of action for this compound and its derivatives, consistent with other local anesthetics, is the blockade of voltage-gated sodium channels in neuronal cell membranes.[2][3] By inhibiting the influx of sodium ions, these compounds prevent the generation and propagation of action potentials, thereby blocking nerve conduction and producing a local anesthetic effect.[3][4] This action is state-dependent, with the drugs binding more readily to open and inactivated channels, making them more effective in rapidly firing neurons.[2]

cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_channel_closed Voltage-Gated Na+ Channel (Closed) Na_channel_open Voltage-Gated Na+ Channel (Open) Na_channel_closed->Na_channel_open Depolarization Na_channel_inactivated Voltage-Gated Na+ Channel (Inactivated) Na_channel_open->Na_channel_inactivated Inactivation Na_ion_in Na+ Na_channel_open->Na_ion_in Block Blockade Na_channel_open->Block Inhibition Na_channel_inactivated->Na_channel_closed Repolarization Fomocaine_deriv_unionized This compound Derivative (Unionized) Fomocaine_deriv_ionized This compound Derivative (Ionized) Fomocaine_deriv_unionized->Fomocaine_deriv_ionized Enters Cell & Ionizes Na_ion_out Na+ Na_ion_out->Na_channel_open Influx Fomocaine_deriv_ionized->Na_channel_open Nerve_impulse Nerve Impulse Propagation No_impulse No Nerve Impulse

Signaling pathway of this compound derivatives.

Comparative Anesthetic Potency: A Data-Driven Overview

The anesthetic potency of various this compound derivatives has been evaluated through a range of in-vitro and in-vivo studies. The following tables summarize the key quantitative data, comparing these derivatives to this compound and the widely used local anesthetics, Procaine and Tetracaine.

Table 1: In-Vitro Sodium Channel Blockade

CompoundIC50 (µM) for TTX-R Na+ CurrentsReference
This compound10.3[2]
Oe 90004.5[2]
Lidocaine>100 (estimated)[2]

TTX-R: Tetrodotoxin-Resistant

Table 2: In-Vivo Anesthetic Effects and Toxicity in Rats

CompoundConduction AnesthesiaSurface AnesthesiaAcute Toxicity (LD50, i.p.)Reference
This compound EffectiveVery GoodHigher than Procaine (i.p.)[5][6]
Procaine Better than this compoundLess effective than this compoundLower than this compound (i.p.)[5]
Tetracaine -Very Good-[6]
O/G 3 (chiral derivative) Less effective than this compoundLess effective than this compound-[5]
O/G 5 (chiral derivative) Less effective than this compoundLess effective than this compound-[5]
Diethanolamine Derivatives (general) More potent than Morpholine derivatives--[6]
Morpholine Derivatives (general) Less potent than Diethanolamine derivatives--[6]
OE 500 (morpholine derivative) --Toxicity is half of this compound[6]
OE 5000 (morpholine derivative) --Toxicity is half of this compound[6]
OW 11 (C-alkylmorpholine derivative) Longer lasting than this compound at high dosesSimilar to this compoundComparable to this compound[7]

Experimental Protocols

The validation of anesthetic potency relies on standardized and reproducible experimental models. Below are the detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

In-Vitro Evaluation: Whole-Cell Patch-Clamp Technique

This technique is employed to measure the inhibitory effect of compounds on voltage-gated sodium channels in cultured neurons.

  • Cell Preparation: Dorsal root ganglion (DRG) neurons are isolated from adult rats and cultured.

  • Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique is used to record sodium currents.

  • Drug Application: this compound and its derivatives are applied at various concentrations to the cultured neurons.

  • Data Analysis: The concentration-response curve is generated to determine the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the sodium current.[2]

In-Vivo Evaluation: Rodent Models of Anesthesia

Various in-vivo models in rats are utilized to assess different aspects of local anesthetic activity and toxicity.

  • Infiltration Anesthesia (Rat Tail): The anesthetic solution is injected subcutaneously into the tail. The anesthetic effect is determined by the absence of a response to a standardized painful stimulus (e.g., tail pinch).

  • Conduction Anesthesia (Sciatic Nerve Block): The anesthetic is injected near the sciatic nerve. The degree of motor and sensory block is assessed by observing the animal's reflexes and response to stimuli. Paresis of the N. ischiadicus is a noted side effect.[5][6]

  • Surface Anesthesia (Corneal Reflex): A drop of the anesthetic solution is applied to the cornea of the eye. The absence of the blink reflex upon touching the cornea with a fine probe indicates the anesthetic effect.[5]

  • Radiant Heat Tail-Flick Latency Test: The tail of the rat is exposed to a radiant heat source, and the time taken for the rat to flick its tail (tail-flick latency) is measured. An increase in latency indicates an analgesic effect.[8]

  • Acute Toxicity (LD50 Determination): The substance is administered intraperitoneally (i.p.) to groups of animals at increasing doses. The LD50, the dose that is lethal to 50% of the animals, is then calculated.[5]

cluster_invitro In-Vitro Validation cluster_invivo In-Vivo Validation cluster_analysis Data Analysis & Comparison A Isolate & Culture DRG Neurons B Whole-Cell Patch-Clamp Recording A->B C Apply this compound Derivatives B->C D Determine IC50 for Na+ Channel Blockade C->D I Compare Anesthetic Potency D->I E Rodent Models (Rats/Mice) F Infiltration & Conduction Anesthesia Tests E->F G Surface Anesthesia (Corneal) Test E->G H Acute Toxicity (LD50) Determination E->H F->I G->I J Evaluate Toxicity Profile H->J K Structure-Activity Relationship Analysis I->K J->K

Experimental workflow for validating anesthetic potency.

Concluding Remarks

The exploration of this compound derivatives has yielded promising candidates with altered anesthetic profiles. Notably, the derivative Oe 9000 demonstrates a significantly lower IC50 for sodium channel blockade compared to this compound, suggesting higher potency.[2] Furthermore, modifications to the morpholine and diethanolamine moieties have been shown to influence both anesthetic efficacy and toxicity, with some derivatives exhibiting a more favorable safety profile than the parent compound.[6] The C-alkylmorpholine derivative OW 11 has shown potential for a longer duration of action in conduction anesthesia.[7]

This comparative guide underscores the importance of continued structure-activity relationship studies in the design of novel local anesthetics. The presented data and experimental protocols provide a solid foundation for researchers to build upon in the quest for more potent, selective, and safer local anesthetic agents.

References

A Head-to-Head Comparison of Fomocaine and Tetracaine for Surface Anesthesia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of local anesthetics, both fomocaine and tetracaine have carved out niches in surface anesthesia. This guide provides a comprehensive, data-driven comparison of these two agents, focusing on their performance, underlying mechanisms, and safety profiles to inform research and development in topical analgesia.

Executive Summary

This compound and tetracaine are both effective surface anesthetics, primarily functioning through the blockade of voltage-gated sodium channels in neuronal cell membranes. This action inhibits the initiation and propagation of nerve impulses, resulting in a localized loss of sensation.[1][2] While tetracaine is a well-established ester-type anesthetic with extensive clinical data, this compound, a morpholine derivative, is noted for its long-lasting effect and low toxicity in preclinical studies.[3] Direct comparative clinical data in humans remains limited, necessitating a careful evaluation of available preclinical and individual clinical findings. A study in rats noted "very good surface anaesthesia caused by especially this compound and tetracaine," suggesting comparable efficacy in this model.[3]

Performance Data

The following tables summarize the available quantitative data for this compound and tetracaine. It is important to note that the data is derived from various studies and not from direct head-to-head clinical trials in humans, unless otherwise specified.

Table 1: Efficacy of this compound and Tetracaine in Surface Anesthesia

ParameterThis compoundTetracaineSource(s)
Onset of Action Not explicitly quantified in available comparative studies.Ophthalmic: Within 30 seconds.[4] Topical (skin): 20-60 minutes when combined with lidocaine.[4]
Duration of Action Described as "long lasting".[3]Ophthalmic: Less than 15 minutes.[4] Topical (skin): Up to 200 minutes.[4]
Anesthetic Potency Considered effective for surface anesthesia.[5]High lipid solubility contributes to high potency.[6][5][6]

Table 2: Safety and Toxicity Profile

ParameterThis compoundTetracaineSource(s)
Common Side Effects Noted to have low toxicity and nearly no tissue irritation in rats.[5] May cause allergic skin reaction and serious eye damage.[7]Brief period of burning at the site of use.[4] Transient stinging, burning, and conjunctival redness in ophthalmic use.[8][4][5][7][8]
Systemic Toxicity Relatively non-toxic compared to other local anesthetics in preclinical studies.[5]Can lead to Local Anesthetic Systemic Toxicity (LAST) syndrome in case of overdose, with CNS and cardiovascular effects.[6][5][6]
LD50 (rats, i.p.) Higher than some of its more toxic derivatives.[3]33 mg/kg[9]

Mechanism of Action

Both this compound and tetracaine exert their anesthetic effects by blocking nerve signal transmission. Their primary target is the voltage-gated sodium channel in the neuronal cell membrane.

Signaling Pathway of Local Anesthetics

The diagram below illustrates the generally accepted mechanism of action for local anesthetics like this compound and tetracaine at the sodium channel.

G General Mechanism of Action of Local Anesthetics cluster_membrane Neuronal Membrane Na_Channel_Closed Voltage-Gated Na+ Channel (Resting State) Na_Channel_Open Na+ Channel (Open State) Na_Channel_Closed->Na_Channel_Open Activation Na_Channel_Inactive Na+ Channel (Inactive State) Na_Channel_Open->Na_Channel_Inactive Inactivation Block Blockade of Na+ Influx Na_Channel_Open->Block Na+ Influx Na_Channel_Inactive->Na_Channel_Closed Repolarization Nerve_Impulse Nerve Impulse (Action Potential) Nerve_Impulse->Na_Channel_Closed Depolarization Local_Anesthetic This compound / Tetracaine Local_Anesthetic->Na_Channel_Open Binds to intracellular site Local_Anesthetic->Na_Channel_Inactive Stabilizes inactive state No_AP Inhibition of Action Potential Block->No_AP Anesthesia Local Anesthesia (Loss of Sensation) No_AP->Anesthesia

Mechanism of local anesthetic action.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of anesthetic efficacy. Below are summaries of typical experimental protocols used in the evaluation of topical anesthetics, based on the reviewed literature.

Corneal Anesthesia in Animal Models (e.g., Rabbits or Rats)

This protocol is a standard preclinical method to assess the efficacy of topical anesthetics.

  • Animal Preparation: Healthy adult rabbits or rats are used. The baseline corneal reflex is tested by touching the center of the cornea with a fine, soft filament (e.g., cotton thread or a Cochet-Bonnet esthesiometer) and observing the blink response.

  • Anesthetic Application: A standardized volume (e.g., one drop of a 0.5% solution) of the test anesthetic (this compound or tetracaine) or a placebo is instilled into the conjunctival sac of one eye. The contralateral eye may serve as a control.

  • Efficacy Assessment:

    • Onset of Anesthesia: The corneal reflex is tested at short intervals (e.g., every 30 seconds) after instillation until no blink reflex is observed.

    • Duration of Anesthesia: After the onset of anesthesia is established, the corneal reflex is tested at regular intervals (e.g., every 2-5 minutes) until the blink reflex returns to baseline. The duration is recorded as the time from onset to the return of the reflex.

  • Data Analysis: The mean onset and duration of anesthesia are calculated for each anesthetic group and compared statistically.

Human Skin Anesthesia Evaluation (Pain Assessment with Needle Prick or Laser)

This protocol is designed to quantify the anesthetic effect on the skin in human volunteers.[10]

  • Subject Recruitment: Healthy adult volunteers are recruited. Exclusion criteria typically include known allergies to local anesthetics, skin conditions at the test site, and pregnancy.[11]

  • Test Site Preparation: Standardized areas on the skin (e.g., the volar forearm) are demarcated for the application of the anesthetic and placebo.

  • Anesthetic Application: A specified amount of the topical anesthetic cream or gel (e.g., 4% tetracaine gel) is applied to the test site, often under an occlusive dressing, for a predetermined duration (e.g., 60 minutes). A placebo cream is applied to a control site.[10]

  • Pain Stimulation and Assessment:

    • A standardized painful stimulus is applied to the test and control sites. This can be a needle prick or a laser pulse.[10]

    • The subject's perception of pain is immediately rated using a validated pain scale, such as a Visual Analog Scale (VAS), where 0 represents no pain and 100 represents the worst imaginable pain.[12]

  • Data Analysis: The pain scores for the anesthetic-treated site are compared with those of the placebo-treated site using appropriate statistical tests to determine the efficacy of the anesthetic.

G Comparative Experimental Workflow for Topical Anesthetics Start Start: Recruit Subjects/Prepare Animals Baseline Baseline Pain/Reflex Assessment Start->Baseline Randomization Randomization Baseline->Randomization Group_F Group A: Apply this compound Randomization->Group_F Group_T Group B: Apply Tetracaine Randomization->Group_T Group_P Group C: Apply Placebo Randomization->Group_P Application Anesthetic Application (Standardized Dose and Duration) Group_F->Application Group_T->Application Group_P->Application Pain_Stimulus Apply Painful Stimulus (e.g., Needle Prick, Laser, Corneal Touch) Application->Pain_Stimulus Data_Collection Collect Data (e.g., VAS Scores, Blink Reflex) Pain_Stimulus->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Compare Efficacy and Safety Profiles Analysis->Results End End Results->End

Workflow for topical anesthetic evaluation.

Conclusion

Both this compound and tetracaine are effective local anesthetics for surface application. Tetracaine is a well-characterized agent with a significant body of clinical data supporting its use, particularly in ophthalmology and dermatology (often in combination formulations). This compound, while less extensively studied in direct comparative clinical trials, shows promise in preclinical models with a potentially favorable safety profile and long duration of action.

For researchers and drug development professionals, the key takeaway is the need for well-designed, head-to-head clinical trials to definitively establish the comparative efficacy and safety of this compound and tetracaine in various topical applications. Such studies would be invaluable in guiding the development of new and improved formulations for surface anesthesia. The existing preclinical data suggests that this compound is a viable candidate for further investigation and potential clinical development.

References

A Comparative Guide to the Sodium Channel Inhibitory Effects of Fomocaine and Other Local Anesthetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the inhibitory effects of fomocaine on voltage-gated sodium channels, with a comparative analysis against other widely used local anesthetics: lidocaine, bupivacaine, and procaine. The information presented herein is supported by experimental data to facilitate objective evaluation and inform future research and development in pain management and related fields.

Mechanism of Action: Inhibition of Voltage-Gated Sodium Channels

Local anesthetics exert their effects by blocking the influx of sodium ions through voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the generation and propagation of action potentials, thereby blocking the transmission of nerve impulses and resulting in a loss of sensation.[1] The primary molecular target for these drugs is the inner pore of the sodium channel.[1]

The inhibitory action of local anesthetics is often state-dependent, meaning they exhibit different affinities for the resting, open, and inactivated states of the sodium channel. Many local anesthetics, including this compound, show a frequency-dependent block, indicating a preferential binding to the open and/or inactivated states of the channel.[1]

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of local anesthetics is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the sodium current. The following tables summarize the available IC50 values for this compound, lidocaine, bupivacaine, and procaine on different subtypes of voltage-gated sodium channels, primarily tetrodotoxin-resistant (TTX-R) and tetrodotoxin-sensitive (TTX-S) channels, which are crucial in nociceptive pathways.

DrugChannel SubtypeIC50 (μM)Cell TypeReference
This compound TTX-Resistant (TTX-R)10.3Cultured Dorsal Root Ganglion (DRG) Neurons[1]
TTX-Sensitive (TTX-S)Not explicitly quantified, but effective at low micromolar concentrationsCultured Dorsal Root Ganglion (DRG) Neurons[1]
Lidocaine TTX-Resistant (TTX-R)210Dorsal Root Ganglion (DRG) Neurons
TTX-Sensitive (TTX-S)42Dorsal Root Ganglion (DRG) Neurons
TTX-Resistant (Inactivated State)60Dorsal Root Ganglion (DRG) Neurons
Bupivacaine TTX-Resistant (TTX-R)32Dorsal Root Ganglion (DRG) Neurons
TTX-Sensitive (TTX-S)13Dorsal Root Ganglion (DRG) Neurons
Procaine General Sodium Channels60 - 200-

Note: The IC50 values can vary depending on the experimental conditions, such as the specific sodium channel subtype, cell type, and electrophysiological protocol used. The data presented here are for comparative purposes.

Experimental Protocols

The following section details a representative experimental protocol for assessing the inhibitory effects of local anesthetics on voltage-gated sodium channels using the whole-cell patch-clamp technique.

Whole-Cell Patch-Clamp Electrophysiology

1. Cell Preparation:

  • Dorsal Root Ganglion (DRG) neurons are isolated from adult rats and maintained in culture. These neurons are suitable for studying both TTX-R and TTX-S sodium channels.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES. The pH is adjusted to 7.2 with CsOH.

  • To isolate sodium currents, potassium channels are blocked by using Cesium (Cs+) in the internal solution and TEA-Cl in the external solution if necessary. Calcium currents can be blocked by adding CdCl2 to the external solution.

3. Electrophysiological Recording:

  • Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

  • Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.

  • After establishing a whole-cell configuration, the cell is held at a holding potential of -80 mV.

4. Voltage-Clamp Protocol for IC50 Determination:

  • To measure the tonic block, sodium currents are elicited by a depolarizing voltage step to 0 mV for 20-50 ms from the holding potential.

  • To assess use-dependent block, a train of depolarizing pulses (e.g., to 0 mV for 20 ms at a frequency of 1-10 Hz) is applied.

  • The drug is applied to the external solution at various concentrations. The steady-state block at each concentration is measured.

5. Data Analysis:

  • The peak sodium current amplitude in the presence of the drug is normalized to the control current amplitude (before drug application).

  • The concentration-response data are fitted with the Hill equation to determine the IC50 value.

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the signaling pathway of sodium channel inhibition and a typical experimental workflow.

SodiumChannelInhibition Signaling Pathway of Sodium Channel Inhibition cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Na_in Na+ Influx Na_Channel->Na_in Blocks No_AP Block of Action Potential Propagation Na_Channel->No_AP AP_Prop Action Potential Propagation Na_in->AP_Prop Depolarization Na_out Na+ (Extracellular) LA Local Anesthetic (e.g., this compound) LA->Na_Channel Binds to channel pore Sensation_Block Loss of Sensation No_AP->Sensation_Block

Caption: Mechanism of local anesthetic action on sodium channels.

ExperimentalWorkflow Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Isolate & Culture DRG Neurons Patch_Clamp Establish Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Solutions Prepare External & Internal Solutions Solutions->Patch_Clamp Control_Rec Record Control Sodium Currents Patch_Clamp->Control_Rec Drug_App Apply Local Anesthetic (Varying Concentrations) Control_Rec->Drug_App Drug_Rec Record Sodium Currents in Presence of Drug Drug_App->Drug_Rec Normalization Normalize Currents to Control Drug_Rec->Normalization Curve_Fit Fit Data with Hill Equation Normalization->Curve_Fit IC50 Determine IC50 Value Curve_Fit->IC50

Caption: Workflow for determining the IC50 of a local anesthetic.

Conclusion

The available data indicates that this compound is a potent inhibitor of voltage-gated sodium channels, particularly the TTX-resistant subtype, with a significantly lower IC50 value compared to lidocaine.[1] This suggests that this compound may offer a more potent local anesthetic effect. Further studies are warranted to determine the precise IC50 of this compound on TTX-sensitive sodium channels to enable a more complete comparative analysis. The detailed experimental protocol provided in this guide serves as a foundation for conducting such comparative studies in a standardized manner. The continued investigation into the differential effects of local anesthetics on various sodium channel subtypes will be instrumental in the development of more targeted and effective pain therapies with improved side-effect profiles.

References

Assessing the Inter-Laboratory Reproducibility of Fomocaine Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the inter-laboratory reproducibility of experiments involving the local anesthetic, Fomocaine. Given the general lack of publicly available, multi-center reproducibility studies specifically on this compound, this document outlines standardized experimental protocols and data presentation formats to facilitate such a comparison. The objective is to provide a clear methodology that, if followed by multiple laboratories, would allow for a direct and meaningful comparison of their results, thereby strengthening the robustness of this compound research.

Introduction to this compound and Reproducibility

This compound is a local anesthetic agent that exerts its effect by blocking voltage-gated sodium channels in neuronal membranes. This action inhibits the propagation of action potentials, leading to a loss of sensation in the targeted area. As with any pharmacological agent, ensuring the reproducibility of experimental findings is critical for validating its efficacy and safety profile. This guide proposes a two-pronged approach for assessing reproducibility, focusing on both in vitro and in vivo experimental models.

Data Presentation for Inter-Laboratory Comparison

To ensure a clear and direct comparison of results from different laboratories, all quantitative data should be summarized in the following standardized tables.

In Vitro: Patch-Clamp Electrophysiology

Table 1: Comparison of this compound IC50 on Voltage-Gated Sodium Channels

Laboratory IDCell Line/Neuron TypePeak Sodium Current (nA) - ControlPeak Sodium Current (nA) - this compound [10 µM]% Inhibition [10 µM]IC50 (µM)Hill Slopen (number of cells)
Lab Ae.g., HEK293-hNaV1.7
Lab Be.g., HEK293-hNaV1.7
Lab Ce.g., DRG Neurons
...
In Vivo: Sciatic Nerve Block in Rodents

Table 2: Comparison of this compound Efficacy in a Rat Sciatic Nerve Block Model

Laboratory IDRat StrainThis compound Dose (mg/kg)Onset of Sensory Block (min)Duration of Sensory Block (min)Onset of Motor Block (min)Duration of Motor Block (min)n (number of animals)
Lab Ae.g., Sprague-Dawley
Lab Be.g., Sprague-Dawley
Lab Ce.g., Wistar
...

Experimental Protocols

Adherence to detailed and standardized experimental protocols is paramount for achieving reproducible results. The following are proposed methodologies for the key experiments.

In Vitro Protocol: Whole-Cell Voltage-Clamp Electrophysiology

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on voltage-gated sodium channels.

  • Cell Culture:

    • Use a consistent cell line expressing the target sodium channel subtype (e.g., HEK293 cells stably expressing hNaV1.7) or primary dorsal root ganglion (DRG) neurons.

    • Culture cells under standardized conditions (e.g., 37°C, 5% CO2) and passage consistently.

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings at room temperature (22-25°C).

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

    • Use borosilicate glass pipettes with a resistance of 2-4 MΩ.

    • Hold cells at a membrane potential of -100 mV.

    • Elicit sodium currents by depolarizing the membrane to 0 mV for 20 ms every 10 seconds.

  • This compound Application:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution on the day of the experiment.

    • Apply this compound at a range of concentrations (e.g., 0.1, 1, 10, 30, 100 µM) using a perfusion system.

    • Measure the peak inward sodium current at each concentration after steady-state block is achieved.

  • Data Analysis:

    • Calculate the percentage of current inhibition at each this compound concentration relative to the control (vehicle) current.

    • Fit the concentration-response data to the Hill equation to determine the IC50 and Hill slope.

In Vivo Protocol: Rat Sciatic Nerve Block

This protocol assesses the duration of sensory and motor blockade induced by this compound.

  • Animal Model:

    • Use a standardized rat strain (e.g., male Sprague-Dawley, 250-300g).

    • Acclimatize animals to the testing environment for at least 3 days prior to the experiment.

  • Sciatic Nerve Block Procedure:

    • Anesthetize the rat with isoflurane.

    • Inject a defined volume and concentration of this compound (e.g., 0.2 mL of 1% this compound) perineurally to the sciatic nerve. A nerve stimulator can be used to ensure accurate needle placement.

  • Assessment of Sensory Block:

    • Use the hot plate test or Hargreaves test to measure the thermal withdrawal latency of the hind paw.

    • Test at baseline and at regular intervals (e.g., every 15 minutes) after this compound injection.

    • The duration of sensory block is the time from loss of withdrawal reflex to its return.

  • Assessment of Motor Block:

    • Use a grip strength meter or assess the toe-spreading reflex.

    • Test at baseline and at regular intervals after injection.

    • The duration of motor block is the time from the loss of motor function to its full recovery.

  • Data Analysis:

    • Record the onset and duration of both sensory and motor blockade for each animal.

    • Calculate the mean and standard deviation for each experimental group.

Visualizations

Signaling Pathway: this compound Mechanism of Action

Fomocaine_Mechanism cluster_neuron Neuronal Membrane Na_Channel_Open Voltage-Gated Na+ Channel (Open State) Na_Channel_Blocked Voltage-Gated Na+ Channel (Blocked State) Na_Channel_Open->Na_Channel_Blocked Binding No_Action_Potential Inhibition of Action Potential Na_Channel_Blocked->No_Action_Potential This compound This compound This compound->Na_Channel_Open Accesses Channel Action_Potential Action Potential Propagation Action_Potential->Na_Channel_Open Depolarization

Caption: Mechanism of this compound as a voltage-gated sodium channel blocker.

Experimental Workflow: Inter-Laboratory Reproducibility Study

Reproducibility_Workflow cluster_labs Participating Laboratories Lab_A Laboratory A Data_Collection Data Collection (IC50, Block Duration, etc.) Lab_A->Data_Collection Lab_B Laboratory B Lab_B->Data_Collection Lab_C Laboratory C Lab_C->Data_Collection Standard_Protocol Standardized Experimental Protocols (In Vitro & In Vivo) Standard_Protocol->Lab_A Standard_Protocol->Lab_B Standard_Protocol->Lab_C Data_Analysis Centralized Data Analysis & Comparison Data_Collection->Data_Analysis Reproducibility_Assessment Assessment of Inter-Laboratory Reproducibility Data_Analysis->Reproducibility_Assessment

Caption: Proposed workflow for an inter-laboratory study on this compound.

Benchmarking Fomocaine Against Next-Generation Local Anesthetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of local anesthesia, the demand for agents with improved efficacy, safety, and duration of action is paramount. This guide provides a comparative analysis of Fomocaine, a morpholinoethyl ether local anesthetic, against a selection of next-generation local anesthetics that have gained prominence in clinical practice. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical and clinical data to inform future research and development in the field.

Overview of this compound and Next-Generation Local Anesthetics

This compound is a local anesthetic known for its use in surface anesthesia.[1][2] While established, its comparative performance against newer agents is not extensively documented in recent literature. The next-generation local anesthetics included in this comparison—Articaine, Bupivacaine (including its liposomal formulation), Ropivacaine, and Levobupivacaine—have been developed to offer advantages such as faster onset, longer duration of action, and improved safety profiles, particularly concerning cardiotoxicity.[3][4][5][6]

Comparative Data

The following tables summarize the available quantitative data for this compound and the selected next-generation local anesthetics. It is important to note that direct head-to-head clinical trials comparing this compound with these newer agents are limited. Much of the data for this compound is derived from preclinical studies, while the data for the next-generation anesthetics are from extensive clinical trials.

Table 1: Physicochemical and Pharmacokinetic Properties
PropertyThis compoundArticaineBupivacaineRopivacaineLevobupivacaine
Chemical Class Morpholinoethyl etherAmideAmideAmideAmide (S-enantiomer of Bupivacaine)
pKa Not widely reported7.88.18.18.1[6]
Protein Binding (%) Not widely reported959594>97[5]
Lipid Solubility High[7]HighHighModerateHigh[6]
Metabolism Hepatic (extensive)[1]Plasma esterases and hepaticHepaticHepaticHepatic[5]
Half-life (hours) Not widely reported~0.52.71.93.5[5]
Table 2: Clinical Efficacy and Safety Profile
ParameterThis compoundArticaineLiposomal BupivacaineRopivacaineLevobupivacaine
Onset of Action Rapid (surface)[1]RapidSlow (sustained release)RapidRapid[6]
Duration of Action Long-lasting (surface)[8]IntermediateProlonged (up to 72h)[9]LongLong[4]
Potency High (surface)[1]HighHighHighHigh[5]
Primary Use Topical anesthesia[2]Dental and regional anesthesiaPost-surgical pain managementEpidural and regional anesthesiaEpidural and regional anesthesia[5]
Toxicity Profile Relatively non-toxic (preclinical)[1]Low systemic toxicityReduced systemic toxicityReduced cardiotoxicity vs. BupivacaineReduced cardiotoxicity vs. Bupivacaine[3]
LD50 (rats, i.p.) High (relatively non-toxic)[1]Not directly comparedNot applicable (formulation)Not directly comparedNot directly compared

Signaling Pathways and Mechanism of Action

The primary mechanism of action for all local anesthetics, including this compound and the next-generation agents, is the blockade of voltage-gated sodium channels (VGSCs) in neuronal cell membranes.[10][11] This action inhibits the influx of sodium ions necessary for the generation and propagation of action potentials, thereby blocking nerve conduction and producing a local anesthetic effect. While the overarching mechanism is the same, there may be subtle differences in the affinity for different states of the sodium channel (resting, open, inactivated) and selectivity for different sodium channel subtypes, which can influence their clinical characteristics.[12][13]

Mechanism of Local Anesthetic Action

Experimental Protocols

To provide a framework for comparative studies, this section outlines common experimental methodologies used to evaluate local anesthetics.

Preclinical Efficacy Testing: Rat Sciatic Nerve Block Model

This model is widely used to assess the onset, duration, and intensity of sensory and motor nerve blockade.

G cluster_setup Experimental Setup cluster_procedure Procedure Animal Rat Injection_Site Sciatic Nerve Region Animal->Injection_Site Anesthetic Test Anesthetic (e.g., this compound, Articaine) Injection Anesthetic Injection Anesthetic->Injection Injection_Site->Injection Sensory_Test Sensory Testing (e.g., Hot Plate, Von Frey) Injection->Sensory_Test Post-injection Motor_Test Motor Function Testing (e.g., Rota-rod, Toe Spreading) Injection->Motor_Test Post-injection Data_Collection Record Onset, Duration, and Degree of Blockade Sensory_Test->Data_Collection Motor_Test->Data_Collection

Rat Sciatic Nerve Block Workflow

Methodology:

  • Animal Preparation: Adult male Wistar or Sprague-Dawley rats are typically used. The animals are anesthetized, and the area over the sciatic notch is shaved.

  • Drug Administration: A precise volume of the local anesthetic solution (this compound or a comparator) is injected perineurally to the sciatic nerve.

  • Sensory Block Assessment: Nociceptive thresholds are measured at baseline and at regular intervals post-injection using methods like the tail-flick test, hot plate test, or von Frey filaments. The duration of sensory block is the time taken for the nociceptive threshold to return to baseline.

  • Motor Block Assessment: Motor function is evaluated using a motor deficit score or performance on a rotarod. The duration of motor block is the time until normal motor function is recovered.

  • Data Analysis: Onset of action, duration of sensory and motor block, and the degree of block are compared between the different anesthetic groups.

Clinical Trial Design: Randomized, Double-Blind, Comparative Study

This design is the gold standard for comparing the efficacy and safety of two or more local anesthetics in a clinical setting.

G cluster_enrollment Patient Enrollment cluster_treatment Treatment Arms cluster_assessment Outcome Assessment Patient_Pool Eligible Patients Informed_Consent Informed Consent Patient_Pool->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Group A (e.g., this compound) Randomization->Group_A Group_B Group B (e.g., Articaine) Randomization->Group_B Efficacy Efficacy Measures (Onset, Duration, Pain Scores) Group_A->Efficacy Safety Safety Measures (Adverse Events) Group_A->Safety Group_B->Efficacy Group_B->Safety Data_Analysis Statistical Analysis Efficacy->Data_Analysis Safety->Data_Analysis

Clinical Trial Workflow

Methodology:

  • Patient Selection: A cohort of patients undergoing a specific surgical procedure requiring local or regional anesthesia is recruited. Inclusion and exclusion criteria are strictly defined.

  • Randomization and Blinding: Patients are randomly assigned to receive either this compound or the comparator anesthetic. Both the patient and the administering clinician are blinded to the treatment allocation.

  • Anesthetic Administration: The local anesthetic is administered using a standardized technique (e.g., infiltration, peripheral nerve block).

  • Efficacy Assessment:

    • Onset of Sensory Block: Time to loss of sensation to a defined stimulus (e.g., pinprick).

    • Duration of Sensory Block: Time from onset until the return of normal sensation.

    • Pain Scores: Assessed using a visual analog scale (VAS) or numeric rating scale (NRS) at various time points post-procedure.

  • Safety Assessment: Monitoring and recording of all adverse events, including local site reactions and systemic toxicity.

  • Statistical Analysis: Appropriate statistical tests are used to compare the primary and secondary outcomes between the treatment groups.

Discussion and Future Directions

The available data suggest that this compound is an effective surface anesthetic with a favorable preclinical toxicity profile.[1] However, a direct comparison with next-generation local anesthetics is challenging due to the lack of contemporary, head-to-head studies. The newer agents, such as Articaine, Ropivacaine, and Levobupivacaine, have well-established clinical profiles demonstrating rapid onset, long duration of action, and improved safety, particularly in regional anesthesia techniques.[3][4][5] Liposomal Bupivacaine represents a significant advancement in providing prolonged postoperative analgesia.[9]

To definitively benchmark this compound against these next-generation agents, further research is warranted. Specifically, randomized controlled clinical trials comparing the efficacy and safety of this compound with agents like Articaine for dental procedures or Ropivacaine and Levobupivacaine for peripheral nerve blocks would be invaluable. Additionally, in vitro studies investigating the binding kinetics and subtype selectivity of this compound on various sodium channel isoforms could provide a deeper understanding of its pharmacological profile and potential for further development. Such studies will be crucial in determining the future role of this compound in the armamentarium of local anesthetics.

References

A Comparative Analysis of Fomocaine and its Photo-Activated Analog, Fotocaine

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the local anesthetic Fomocaine and its innovative, light-sensitive counterpart, Fotocaine, reveals a shift towards spatially and temporally precise pharmacological control. This guide provides a comparative overview of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

This compound is a local anesthetic that has been utilized for surface anesthesia due to its efficacy and relatively low toxicity.[1] Its mechanism of action aligns with other local anesthetics, primarily through the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of nerve impulses.[2][3] The development of Fotocaine, a photo-activated analog, represents a significant advancement in the field of photopharmacology. By incorporating a photoswitchable azobenzene moiety into the molecular structure of this compound, Fotocaine's ability to block ion channels can be controlled by light, offering the potential for on-demand local anesthesia with high precision.[4][5]

Performance and Efficacy: A Quantitative Comparison

Direct quantitative comparisons of the anesthetic potency of this compound and Fotocaine are limited in the existing literature. However, key data points for each compound provide insights into their respective activities.

ParameterThis compoundFotocaineSource
Mechanism of Action Blockade of voltage-gated sodium channelsPhotoswitchable blockade of voltage-gated ion channels[2][4]
IC50 (TTX-R Na+ currents) 10.3 µMNot reported[2]
Effective Concentration Not specified50 µM and 100 µM (for photoswitchable neuronal silencing)[4][5]
Toxicity Relatively non-toxic, high approximate LD50Not reported[1]
Activation Always activeActivated by 350 nm light (cis-isomer, allows action potential firing), Deactivated by 450 nm light (trans-isomer, suppresses action potential firing)[4][5]

Experimental Protocols

Synthesis of this compound

A known synthesis of this compound starts from 4-phenoxymethyl-benzonitrile. The process involves a modified Willgerodt-Kindler reaction. This method is noted to be advantageous as it avoids the formation of the o-chloromethyl derivative, an impurity that is difficult to separate by fractional distillation, which can occur in other synthetic routes starting from 3-phenylpropanol.[6]

Synthesis of Fotocaine

The synthesis of Fotocaine is achieved through a three-step process starting from commercially available materials, as described in the supporting information of the primary research article by Schoenberger et al. (2014). The key strategic step is the "azologization" of this compound, where a CH₂–O (ether) linkage in this compound is replaced by a diazene (N=N) unit to create the photoswitchable azobenzene moiety.[4][5]

Electrophysiological Recordings for Fotocaine Activity

The photo-activated channel blocking properties of Fotocaine were assessed using whole-cell patch-clamp electrophysiology on dissociated mouse hippocampal neurons.

  • Cell Preparation: Dissociated hippocampal neurons from mice were cultured for use in the experiments.

  • Recording Setup: Whole-cell patch-clamp recordings were performed using a standard electrophysiology rig. Borosilicate glass pipettes with a resistance of 5-7 MΩ were filled with an intracellular solution.

  • Application of Fotocaine: Fotocaine was applied to the bath solution at concentrations of 50 µM or 100 µM.

  • Stimulation and Recording: Action potentials were triggered by injecting a 50 pA current for 300 ms. The membrane potential was held at -80 mV.

  • Photocontrol: The effect of Fotocaine was modulated by illuminating the cells with different wavelengths of light. Illumination at 450 nm was used to convert Fotocaine to its trans-isomer (inactive/blocking state), while 350 nm light was used to switch it to the cis-isomer (active/non-blocking state).

Visualizing the Concepts: Diagrams

The "Azologization" of this compound to Fotocaine

azologization This compound This compound (Ether Linkage: -CH₂-O-) process Azologization (Replacement of -CH₂-O- with -N=N-) This compound->process fotocaine Fotocaine (Azobenzene Linkage: -N=N-) process->fotocaine

Caption: Conversion of this compound to its photoswitchable analog, Fotocaine.

Mechanism of Action: this compound

fomocaine_mechanism cluster_membrane Neuronal Membrane na_channel Voltage-gated Na+ Channel block Channel Blockade na_channel->block na_influx Na+ Influx This compound This compound This compound->na_channel binds to no_ap Inhibition of Action Potential block->no_ap block->na_influx prevents

Caption: this compound blocks voltage-gated sodium channels, inhibiting nerve impulses.

Photo-activated Mechanism of Fotocaine

fotocaine_mechanism cluster_states Fotocaine Isomers cluster_effect Effect on Neuron fotocaine_trans trans-Fotocaine (Inactive/Blocking) light_350 350 nm Light fotocaine_trans->light_350 isomerization ap_suppressed Action Potential Suppressed fotocaine_trans->ap_suppressed fotocaine_cis cis-Fotocaine (Active/Non-blocking) light_450 450 nm Light fotocaine_cis->light_450 isomerization ap_allowed Action Potential Allowed fotocaine_cis->ap_allowed light_450->fotocaine_trans light_350->fotocaine_cis

Caption: Light-induced isomerization of Fotocaine controls its neuronal blocking activity.

Conclusion

The transition from this compound to Fotocaine exemplifies the evolution of local anesthetics towards greater control and specificity. While this compound remains a viable option for topical anesthesia with a favorable safety profile, Fotocaine opens new avenues for research in areas requiring precise, reversible, and spatially confined nerve blocks. The ability to toggle neuronal activity with light could have profound implications for both fundamental neuroscience research and the development of novel therapeutic strategies. Further studies are needed to quantify the potency and toxicological profile of Fotocaine to fully assess its clinical potential.

References

Fomocaine: An In Vivo Comparative Guide to its Therapeutic Potential as a Local Anesthetic

Author: BenchChem Technical Support Team. Date: November 2025

Fomocaine, a morpholine-ether local anesthetic, has been a subject of research for its potential as a long-acting and low-toxicity agent for surface and conduction anesthesia. This guide provides an objective comparison of this compound's performance against other local anesthetics, supported by in vivo experimental data. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of this compound and its derivatives.

Comparative Efficacy and Toxicity

In vivo studies in rats have been conducted to evaluate the local anesthetic efficacy and toxicity of this compound in comparison to the well-established local anesthetic, procaine. These studies typically assess two primary types of local anesthesia: surface anesthesia, evaluated by application to the cornea, and conduction anesthesia, assessed via nerve block in the rat tail.

Key Findings:

  • Surface Anesthesia: this compound has demonstrated very good surface anesthetic effects, often comparable or superior to procaine.[1]

  • Conduction Anesthesia: For conduction anesthesia, procaine is generally considered more effective than this compound.[1]

  • Toxicity: this compound is characterized as being relatively non-toxic, with minimal tissue irritation and a high approximate LD50 (lethal dose, 50%).[1] However, in intraperitoneal administration in rats, procaine has shown lower toxicity than this compound.[1]

A summary of the comparative data is presented below:

Anesthetic AgentSurface Anesthesia EfficacyConduction Anesthesia EfficacyRelative Toxicity (i.p. in rats)
This compound Very GoodLess effective than procaineRelatively non-toxic, but higher than procaine
Procaine EffectiveMore effective than this compoundLower than this compound
Metabolism and Derivatives

This compound undergoes extensive biotransformation, resulting in 14 metabolites.[1] Five of these metabolites are N-free and exhibit no pharmacological activity.[1] The metabolism of this compound was investigated using 14C-labeled this compound in rats and beagle dogs.[1]

Various derivatives of this compound have been synthesized and tested in vivo to explore structure-activity relationships.

  • Chiral Derivatives (O/G 3 and O/G 5): this compound is significantly more effective in both conduction and surface anesthesia than its chiral derivatives O/G 3 and O/G 5.[1]

  • Diethanolamine and Morpholine Derivatives: In a comparison with procaine and tetracaine, diethanolamine derivatives of this compound were found to be more potent for conduction anesthesia than the morpholine derivatives.[2] For surface anesthesia, this compound's effect was intermediate.[2] Notably, the toxicity of some derivatives (OE 500 and OE 5000) was found to be half that of this compound.[2]

  • Alkylmorpholine Derivatives (OW1-11): These derivatives did not surpass the good surface anesthesia of this compound.[3] However, OW 11 showed potential for longer-lasting conduction anesthesia at high doses.[3]

  • Cyclodextrin Inclusion Compounds: The formulation of this compound with 2-hydroxypropyl-beta-cyclodextrin resulted in slightly improved local anesthetic effects and lower toxicity compared to this compound alone.[3]

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The primary mechanism of action for local anesthetics like this compound is the blockade of voltage-gated sodium channels in neuronal cell membranes. By binding to the sodium channel, this compound prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials. This blockade results in the interruption of nerve signal transmission and the sensation of pain.

cluster_Neuron Neuron cluster_Block Anesthetic Action Nerve_Impulse Nerve Impulse (Action Potential) Na_Channel Voltage-Gated Sodium Channel Nerve_Impulse->Na_Channel Opens Na_Influx Na+ Influx Na_Channel->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Signal_Propagation Signal Propagation Depolarization->Signal_Propagation Pain_Sensation Pain_Sensation Signal_Propagation->Pain_Sensation Leads to This compound This compound This compound->Na_Channel Binds to and blocks No_Pain Analgesia (No Pain Sensation) Block->No_Pain Prevents Depolarization

Mechanism of action of this compound.

Experimental Protocols

The following are generalized in vivo experimental protocols based on the methodologies described in the cited literature for assessing the therapeutic potential of this compound and its alternatives in rats.

Surface Anesthesia (Corneal Reflex)
  • Objective: To evaluate the onset and duration of topical anesthetic activity.

  • Animal Model: Male Wistar rats.

  • Procedure:

    • A baseline corneal reflex is established by gently touching the cornea with a fine, soft-haired brush or a Frey's filament and observing the blinking reflex.

    • A standardized volume (e.g., 50 µL) of the test solution (this compound, comparator anesthetic, or vehicle control) is instilled into the conjunctival sac of one eye. The contralateral eye serves as a control.

    • The corneal reflex is tested at regular intervals (e.g., every 5 minutes) after application.

    • The absence of a blinking reflex upon stimulation is considered a positive anesthetic effect.

    • The duration of anesthesia is recorded as the time from the loss of the reflex to its return.

Conduction Anesthesia (Tail-Flick Test)
  • Objective: To assess the ability of the anesthetic to block nerve conduction.

  • Animal Model: Male Wistar rats.

  • Procedure:

    • The tail of the rat is submerged in a hot water bath (e.g., 55°C), and the baseline latency to flick the tail out of the water is recorded.

    • The test substance is injected subcutaneously at the base of the tail, typically as a ring block.

    • The tail-flick latency is measured again at predetermined time points post-injection.

    • A significant increase in the tail-flick latency is indicative of successful conduction anesthesia. The maximum possible effect is usually capped to prevent tissue damage.

Acute Toxicity (LD50 Determination)
  • Objective: To determine the median lethal dose of the substance.

  • Animal Model: Male mice or rats.

  • Procedure:

    • Animals are divided into groups, and each group receives a different dose of the test substance via a specific route of administration (e.g., intraperitoneal, intravenous).

    • The animals are observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.

    • The number of deceased animals in each group is recorded.

    • The LD50 value is calculated using a statistical method, such as the probit analysis.

cluster_Prep Preparation cluster_Anesthesia Anesthesia Assessment cluster_Toxicity Toxicity Assessment Animal_Model Select Animal Model (e.g., Wistar Rats) Acclimatization Acclimatization Animal_Model->Acclimatization Test_Substances Prepare Test Solutions (this compound, Comparators, Vehicle) Dose_Calculation Dose_Calculation Test_Substances->Dose_Calculation Baseline_Surface Baseline Corneal Reflex Acclimatization->Baseline_Surface Baseline_Conduction Baseline Tail-Flick Latency Acclimatization->Baseline_Conduction Administer_Surface Topical Administration (Eye) Dose_Calculation->Administer_Surface Administer_Conduction Subcutaneous Injection (Tail Base) Dose_Calculation->Administer_Conduction Dose_Groups Administer Graded Doses (i.p. or i.v.) Dose_Calculation->Dose_Groups Surface_Anesthesia Corneal Reflex Test Conduction_Anesthesia Tail-Flick Test Baseline_Surface->Administer_Surface Baseline_Conduction->Administer_Conduction Measure_Surface Measure Duration of Reflex Loss Administer_Surface->Measure_Surface Measure_Conduction Measure Tail-Flick Latency Over Time Administer_Conduction->Measure_Conduction Data_Analysis Statistical Analysis and Comparison Measure_Surface->Data_Analysis Efficacy Data Measure_Conduction->Data_Analysis Efficacy Data Toxicity_Test Acute Toxicity (LD50) Observation Observe for Toxicity and Mortality (24-48h) Dose_Groups->Observation LD50_Calc Calculate LD50 Observation->LD50_Calc LD50_Calc->Data_Analysis Toxicity Data Conclusion Comparative Evaluation of Therapeutic Potential Data_Analysis->Conclusion

Experimental workflow for in vivo validation.

Future Directions: Photoswitchable Derivatives

A novel area of research involves the "azologization" of this compound to create a photoswitchable local anesthetic called "fotocaine".[4][5][6] This molecule can be toggled between an active and an inactive state using light of different wavelengths. While fotocaine has been shown to enable optical control of action potential firing in brain slices, in vivo studies on its local anesthetic activity are still limited.[7] The development of such compounds could pave the way for targeted and on-demand local anesthesia.

References

Safety Operating Guide

Navigating the Disposal of Fomocaine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Fomocaine, a local anesthetic, requires careful handling and disposal due to its potential health and environmental hazards. This guide provides essential safety information and a step-by-step operational plan for the proper disposal of this compound waste in a laboratory setting.

I. Understanding the Hazards of this compound

Before handling this compound for any purpose, including disposal, it is crucial to be aware of its hazard classifications. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following primary hazards[1]:

  • Harmful if swallowed: Acute toxicity, oral.

  • May cause an allergic skin reaction: Sensitization, skin.

  • Causes serious eye damage: Serious eye damage/eye irritation.

  • Very toxic to aquatic life: Hazardous to the aquatic environment, acute hazard.

These classifications underscore the importance of preventing this compound from entering the environment and the necessity of using appropriate personal protective equipment (PPE) during handling and disposal.

II. Personal Protective Equipment (PPE) for this compound Disposal

When handling this compound waste, all personnel should wear the following minimum PPE to prevent exposure:

  • Gloves: Nitrile or other chemical-resistant gloves are essential.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard lab coat should be worn to protect from splashes.

For handling larger quantities or in situations with a risk of aerosolization, additional respiratory protection may be necessary.

III. This compound Disposal Procedures

The appropriate disposal route for this compound waste depends on its form and concentration. It is imperative to segregate this compound waste from other laboratory waste streams to ensure proper handling.

A. Concentrated this compound and Bulk Quantities:

Concentrated this compound, including expired reagents or unused bulk powder, should be disposed of as hazardous chemical waste.

Step-by-Step Protocol:

  • Containerization: Place the this compound waste in a clearly labeled, sealed, and leak-proof container. The container should be compatible with the chemical.

  • Labeling: The container must be labeled as "Hazardous Waste" and should clearly identify the contents, including the name "this compound" and the approximate quantity.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Follow your institution's specific procedures for hazardous waste disposal.

B. Dilute Aqueous Solutions of this compound:

Dilute aqueous solutions containing this compound should also be treated as hazardous waste. Due to its high toxicity to aquatic life, this compound solutions should never be disposed of down the drain.

Step-by-Step Protocol:

  • Collection: Collect all dilute this compound waste in a designated, sealed, and clearly labeled container.

  • Labeling: Label the container as "Hazardous Waste" with the contents listed as "Aqueous this compound Waste" and an estimated concentration.

  • Storage: Store the container in the laboratory's hazardous waste accumulation area.

  • Disposal: Dispose of the waste through your institution's hazardous waste program.

C. Contaminated Labware and Materials:

Labware, such as pipette tips, vials, and gloves, that have come into contact with this compound should be disposed of as hazardous waste.

Step-by-Step Protocol:

  • Segregation: Collect all this compound-contaminated solid waste in a designated, lined container that can be securely closed.

  • Labeling: Label the container as "Hazardous Waste" and specify the contents as "this compound Contaminated Debris."

  • Disposal: Once the container is full, seal it and arrange for its disposal through your institution's hazardous waste management service.

IV. Decontamination of Work Surfaces

In case of a spill or for routine cleaning of work surfaces where this compound has been handled, use a suitable laboratory disinfectant or a 70% ethanol solution to wipe the area. All cleaning materials, such as absorbent pads and wipes, should be disposed of as this compound-contaminated hazardous waste.

V. Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation or an allergic reaction occurs, seek medical attention.

  • Ingestion: If swallowed, do not induce vomiting. Seek immediate medical attention.

  • Spill: In the event of a large spill, evacuate the area and follow your institution's emergency spill response procedures.

Quantitative Data Summary

Waste TypeDisposal MethodKey Considerations
Concentrated/Bulk this compound Hazardous Chemical WasteDo not mix with other waste streams.
Dilute Aqueous this compound Hazardous Chemical WasteDo not dispose down the drain.
Contaminated Materials Hazardous Chemical WasteSegregate from non-hazardous lab waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

FomocaineDisposal cluster_start This compound Waste Generation cluster_waste_type Determine Waste Type cluster_disposal_routes Segregation and Disposal cluster_final_disposal Final Disposition start Identify this compound Waste waste_type Concentrated, Dilute, or Contaminated? start->waste_type concentrated Concentrated/Bulk Waste (Hazardous Chemical Waste) waste_type->concentrated Concentrated dilute Dilute Aqueous Waste (Hazardous Chemical Waste) waste_type->dilute Dilute contaminated Contaminated Materials (Hazardous Chemical Waste) waste_type->contaminated Contaminated disposal_service Licensed Hazardous Waste Disposal Service concentrated->disposal_service dilute->disposal_service contaminated->disposal_service

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Essential Safety and Logistics for Handling Fomocaine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Fomocaine. The following procedural information is designed to ensure laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a local anesthetic that presents several hazards requiring careful management.[1][2][3][4] It is classified as harmful if swallowed, can cause an allergic skin reaction, and is responsible for serious eye damage.[3] Furthermore, it is very toxic to aquatic life.[3] When heated to decomposition, this compound may emit toxic fumes of nitrogen oxides.[5]

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE Category Specific Equipment Purpose
Hand Protection Double-gloving with powder-free, chemical-resistant gloves (e.g., Nitrile).[6][7]To prevent skin contact and allergic reactions. The outer glove should be removed after handling and the inner glove upon leaving the work area.
Eye and Face Protection Safety goggles and a face shield.[6]To protect against splashes that can cause serious eye damage.
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[7]To prevent contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling this compound powder or if there is a risk of aerosolization.[6]To prevent inhalation of airborne particles.

Operational Plan for Handling this compound

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

Workflow for Handling this compound

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Designate a specific handling area B Assemble all necessary materials and PPE A->B C Don appropriate PPE B->C D Handle this compound in a well-ventilated area or chemical fume hood C->D Proceed to Handling E Avoid creating dust or aerosols D->E F Weigh and handle the compound carefully E->F G Decontaminate all surfaces and equipment F->G Proceed to Post-Handling H Properly doff and dispose of PPE G->H I Wash hands thoroughly H->I

Caption: Workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Designate a specific, well-ventilated area for handling this compound, preferably within a chemical fume hood.

    • Assemble all necessary equipment, including weighing paper, spatulas, and containers, before handling the compound.

    • Put on all required PPE as outlined in the table above, ensuring gloves are worn over the cuffs of the lab coat.[7]

  • Handling:

    • Perform all manipulations of this compound powder within the designated containment area to minimize the risk of inhalation and contamination.

    • Handle the compound gently to avoid creating dust.

    • If any this compound comes into contact with skin, wash the affected area immediately with soap and water.[8] If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.[8][9]

  • Post-Handling:

    • Following the procedure, decontaminate all surfaces and equipment with an appropriate cleaning agent.

    • Carefully remove and dispose of the outer pair of gloves in a designated waste container.

    • Remove the remaining PPE in a manner that avoids self-contamination and dispose of it in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after removing all PPE.[7]

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[10]

Logical Relationship for this compound Waste Disposal

This compound Waste Disposal Logic Waste This compound Waste Generated Sharps Contaminated Sharps Waste->Sharps PPE Contaminated PPE Waste->PPE Gross Gross Contamination Waste->Gross Sharps_Container Puncture-resistant sharps container Sharps->Sharps_Container Waste_Bag Labeled hazardous waste bag PPE->Waste_Bag Waste_Container Sealed hazardous waste container Gross->Waste_Container Incineration Licensed Hazardous Waste Incineration Sharps_Container->Incineration Waste_Bag->Incineration Waste_Container->Incineration

Caption: Logical flow for the segregation and disposal of this compound waste.

Step-by-Step Disposal Guidance:

  • Segregation at the Source:

    • Contaminated Sharps: Needles, scalpels, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled "Hazardous Drug Waste."

    • Contaminated PPE and Debris: Gloves, gowns, wipes, and other materials with trace contamination should be disposed of in a clearly labeled, leak-proof plastic bag designated for hazardous drug waste.[10]

    • Grossly Contaminated Items and Unused this compound: All unused or expired this compound, as well as materials used to clean up spills, must be collected in a sealed, non-reactive container clearly labeled as "Hazardous Drug Waste" and indicating the contents.

  • Storage:

    • All this compound waste containers should be stored in a secure, designated area away from general laboratory traffic.

    • Ensure all containers are properly sealed to prevent leakage.

  • Final Disposal:

    • All this compound waste must be disposed of through a licensed hazardous waste management company.

    • Do not dispose of this compound or its contaminated materials in the regular trash or down the drain.[11] This is to prevent the release of the substance into the environment, where it is very toxic to aquatic life.[3]

    • Follow all local, state, and federal regulations for the disposal of hazardous pharmaceutical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fomocaine
Reactant of Route 2
Reactant of Route 2
Fomocaine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.